3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Description
Properties
IUPAC Name |
3-chloro-5,6-dimethyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-4(2)9-6(10)5(7)8-3/h1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYELETSISMKSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140862-42-6 | |
| Record name | 3-chloro-5,6-dimethylpyrazin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-5,6-dimethylpyrazin-2(1H)-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of the heterocyclic compound 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. While experimental data for this specific molecule is limited in publicly accessible literature, this document leverages established principles of organic chemistry and data from analogous structures to offer valuable insights for researchers. The guide is designed to serve as a foundational resource for those interested in the synthesis and utilization of substituted pyrazinones, a class of compounds with significant potential in medicinal chemistry and materials science. We will explore its molecular structure, predict its spectroscopic characteristics, propose detailed synthetic pathways, and discuss its likely chemical reactivity.
Introduction: The Significance of Substituted Pyrazinones
Pyrazinones and their derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in the field of drug discovery. The pyrazinone core is a key pharmacophore in a variety of biologically active molecules, exhibiting a broad spectrum of therapeutic properties. The introduction of various substituents onto the pyrazinone scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its pharmacological activity. The presence of a chloro substituent, in particular, can significantly influence a molecule's reactivity and its ability to interact with biological targets, often serving as a handle for further chemical modification or as a key binding element. This guide focuses on the specific, yet sparsely documented, compound 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Molecular and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 140862-42-6 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | Inferred from similar compounds |
| Storage | Inert atmosphere, 2-8°C | [1] |
Predicted ¹H and ¹³C NMR Spectral Data
The following table presents the predicted ¹H and ¹³C NMR chemical shifts for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. These predictions are based on established NMR principles and comparison with structurally related pyrazinone derivatives.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~158-162 |
| C3 (-Cl) | - | ~145-150 |
| C5 (-CH₃) | - | ~148-152 |
| C6 (-CH₃) | - | ~130-135 |
| C5-CH₃ | ~2.2-2.4 | ~18-22 |
| C6-CH₃ | ~2.1-2.3 | ~15-19 |
| N1-H | ~10-12 (broad) | - |
Note: Actual experimental values may vary depending on the solvent and other experimental conditions.
Proposed Synthetic Pathways
Currently, there is no published, detailed synthesis for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. However, based on the known chemistry of pyrazinones and the existence of a key related intermediate, 3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid, we can propose two plausible synthetic routes.
Pathway A: Decarboxylation of 3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid
This is a direct and likely efficient route, given the commercial availability of the corresponding carboxylic acid.
Caption: Proposed synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one via decarboxylation.
Experimental Protocol (Hypothetical):
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid (1.0 eq).
-
Solvent: Add a high-boiling point solvent such as diphenyl ether.
-
Reaction: Heat the mixture to a temperature sufficient to induce decarboxylation (typically 180-250 °C), monitoring the reaction by TLC or LC-MS for the disappearance of the starting material. The evolution of CO₂ gas should be observed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by precipitation upon addition of a non-polar solvent like hexanes, followed by filtration.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
Causality: The carboxylic acid group at the 2-position of the pyrazine ring is susceptible to thermal decarboxylation, a common reaction for heteroaromatic carboxylic acids. The use of a copper catalyst can often facilitate this reaction at a lower temperature[2].
Pathway B: From 3-Amino-5,6-dimethylpyrazin-2(1H)-one via Sandmeyer-type Reaction
This pathway is a classic method for introducing a chloro group onto an aromatic or heteroaromatic ring.
Caption: Proposed synthesis via a Sandmeyer-type reaction from an amino precursor.
Experimental Protocol (Hypothetical):
-
Diazotization:
-
Dissolve 3-Amino-5,6-dimethylpyrazin-2(1H)-one (1.0 eq) in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas.
-
-
Work-up and Purification:
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Causality: The Sandmeyer reaction is a robust and widely used method for the conversion of aromatic amines to aryl halides.[3] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[3]
Predicted Chemical Reactivity
The chemical reactivity of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is expected to be dominated by the chloro substituent at the 3-position. This chloro group is anticipated to be susceptible to nucleophilic aromatic substitution (SNAAr) reactions.
Caption: Predicted nucleophilic aromatic substitution reactions.
Discussion of Reactivity:
The pyrazine ring is an electron-deficient heterocycle, which activates the chloro substituent towards nucleophilic attack. The presence of the electron-withdrawing carbonyl group further enhances this effect. Therefore, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is expected to react with a variety of nucleophiles, including:
-
Amines: Reaction with primary or secondary amines would yield the corresponding 3-amino-5,6-dimethylpyrazin-2(1H)-one derivatives. This is a common strategy in medicinal chemistry for building molecular diversity.[4]
-
Alcohols/Alkoxides: Treatment with alcohols in the presence of a base, or with pre-formed alkoxides, would lead to the formation of 3-alkoxy-5,6-dimethylpyrazin-2(1H)-one derivatives.
-
Thiols/Thiolates: Reaction with thiols or thiolates would produce 3-(alkyl/aryl)thio-5,6-dimethylpyrazin-2(1H)-one derivatives.
The conditions for these substitution reactions would likely require elevated temperatures and the use of a base to neutralize the HCl generated.
Potential Applications in Drug Discovery and Medicinal Chemistry
While no specific applications for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one have been reported, its structure suggests significant potential as a building block in medicinal chemistry. Chloro-substituted heterocycles are prevalent in a wide range of FDA-approved drugs.[5] The chloro group can serve as a key pharmacophoric element or as a reactive handle for the synthesis of more complex molecules.
The 5,6-dimethylpyrazin-2(1H)-one scaffold itself is of interest. The methyl groups can provide steric bulk and influence the molecule's conformation, while the lactam moiety (the -NH-C=O group) can participate in hydrogen bonding interactions with biological targets.
Given these features, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one could be a valuable starting material for the synthesis of libraries of compounds to be screened for a variety of biological activities, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site.
-
Antimicrobial Agents: The pyrazine ring is found in several natural and synthetic antimicrobial compounds.
-
CNS-active Agents: The structural motifs present in this molecule are also found in compounds that target receptors and enzymes in the central nervous system.
Safety and Handling
Specific toxicity data for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a heterocyclic compound with considerable potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently lacking in the public domain, this guide has provided a comprehensive overview of its known properties and a scientifically grounded prediction of its synthesis and reactivity. The proposed synthetic routes, based on well-established chemical transformations, offer a practical starting point for researchers wishing to access this molecule. The predicted reactivity highlights its utility as a scaffold for the generation of diverse chemical libraries. It is our hope that this technical guide will stimulate further research into this and related pyrazinone derivatives, ultimately unlocking their full potential in drug discovery and materials science.
References
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-
Wikipedia. Sandmeyer reaction. [Link]
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Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? [Link]
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Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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SPbU Researchers Portal. The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. [Link]
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An In-Depth Technical Guide to 1-(Naphthalen-1-yl)ethan-1-one (A Proximal Compound to CAS 140862-42-6)
Section 1: Core Compound Profile: 1-(Naphthalen-1-yl)ethan-1-one
1-(Naphthalen-1-yl)ethan-1-one is an aromatic ketone that serves as a fundamental building block in organic synthesis. Its naphthalene moiety and reactive ketone group make it a versatile precursor for a wide range of more complex molecules, including pharmaceutical intermediates and biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Naphthalen-1-yl)ethan-1-one is presented below. These properties are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference(s) |
| CAS Number | 941-98-0 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀O | [1][2][3] |
| Molecular Weight | 170.21 g/mol | [1][2][3] |
| IUPAC Name | 1-(Naphthalen-1-yl)ethan-1-one | [1] |
| Synonyms | 1'-Acetonaphthone, Methyl 1-naphthyl ketone | [2][3][4] |
| Appearance | Liquid | [5] |
| Boiling Point | 575.20 K (302.05 °C) | [3] |
| Melting Point | 307.00 K (33.85 °C) | [3] |
| LogP (Octanol/Water) | 3.042 | [3] |
| Vapor Pressure | 3.08E-11 mmHg at 25°C | [6] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and quality control of 1-(Naphthalen-1-yl)ethan-1-one. Key spectral information is available through various public databases.
-
Mass Spectrometry: The mass spectrum (electron ionization) typically shows a prominent molecular ion peak (M+) at m/z 170, corresponding to the molecular weight of the compound. A base peak is often observed at m/z 155, resulting from the loss of a methyl radical (-CH₃).[2][4]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1680 cm⁻¹, indicative of the C=O stretching of the aryl ketone. Additional bands corresponding to aromatic C-H and C=C stretching are also present.[4][7]
-
UV/Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol exhibits absorption maxima characteristic of the naphthalene chromophore.[4]
Section 2: Synthesis and Reactivity
Synthesis of 1-(Naphthalen-1-yl)ethan-1-one
A common and efficient method for the synthesis of 1-(Naphthalen-1-yl)ethan-1-one is the Friedel-Crafts acylation of naphthalene with acetyl chloride or acetic anhydride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HCl gas), suspend anhydrous aluminum chloride (1.2 equivalents) in an inert solvent like dichloromethane (DCM) or carbon disulfide (CS₂) under a nitrogen atmosphere.
-
Reagent Addition: Cool the suspension in an ice bath (0-5°C). Add a solution of naphthalene (1 equivalent) in the same solvent to the flask.
-
Acylation: Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude 1-(Naphthalen-1-yl)ethan-1-one by vacuum distillation or column chromatography on silica gel.
Caption: Synthesis of 1-(Naphthalen-1-yl)ethan-1-one via Friedel-Crafts acylation.
Section 3: Applications in Research and Development
Precursor for Chiral Amines and Pharmaceutical Intermediates
One of the most significant applications of 1-(Naphthalen-1-yl)ethan-1-one is as a starting material for the synthesis of chiral amines, particularly (R)-1-(naphthalen-1-yl)ethanamine.[8][9] This chiral amine is a key intermediate in the production of Cinacalcet , a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease.[8][9]
The synthesis typically involves the asymmetric reduction of the ketone or the reductive amination of the corresponding oxime.
Caption: Synthetic pathway from the ketone to the chiral amine intermediate for Cinacalcet.[9]
Synthesis of Biologically Active Oxime Derivatives
The ketone functionality of 1-(Naphthalen-1-yl)ethan-1-one can be readily converted to an oxime, which serves as a versatile handle for further chemical modifications.[10] Oxime ethers and esters derived from this compound have been explored for various biological activities, including potential anticonvulsant and antimicrobial properties.[10][11]
-
Dissolution: Dissolve 1-(Naphthalen-1-yl)ethan-1-one (1 equivalent) in ethanol.
-
Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring by TLC.
-
Precipitation: Upon completion, cool the reaction mixture and slowly add cold water to precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure oxime.[10]
-
Base Treatment: To a solution of 1-(Naphthalen-1-yl)ethanone oxime (1 equivalent) in an anhydrous solvent (e.g., DMF), add a base such as sodium hydride (NaH) (1.2 equivalents) portion-wise at 0°C under an inert atmosphere.
-
Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Work-up and Extraction: Quench the reaction with cold water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.[10]
Section 4: Biological and Toxicological Profile
While 1-(Naphthalen-1-yl)ethan-1-one itself is primarily a synthetic intermediate, the broader class of naphthalenyl ethanones and related naphthalene derivatives has been subject to toxicological evaluation. For instance, studies on octahydro-tetramethyl-naphthalenyl-ethanone (OTNE), a fragrance ingredient, have shown potential for skin irritation and sensitization at high concentrations.[12][13] Naphthalene and its metabolites can be metabolized by cytochrome P450 enzymes, and some metabolites have been studied for their potential toxicity.[14][15][16] It is crucial for researchers to handle 1-(Naphthalen-1-yl)ethan-1-one and its derivatives with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area.
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Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone: a potent, orally bioavailable human CB1/CB2 dual agonist with antihyperalgesic properties and restricted central nervous system penetration - PubMed. (URL: [Link])
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2(1H)-Pyrazinone,3-nitro-5,6-diphenyl | CAS#:25468-58-0 | Chemsrc. (URL: [Link])
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Discussion - NTP Technical Report on the Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI. (URL: [Link])
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1-(NAPHTHALEN-1-YL)ETHAN-1-ONE | CAS 941-98-0 - Matrix Fine Chemicals. (URL: [Link])
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Synthesis of some 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone oxime and oxime ether derivatives and their anticonvulsant and antimicrobial activities - PubMed. (URL: [Link])
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METABOLISM AND IN VITRO ASSESSMENT OF THE MUTAGENIC ACTIVITY OF URINARY EXTRACTS FROM RATS AFTER INHALATION EXPOSURE TO 1-METHYLNAPHTHALENE - PMC - PubMed Central. (URL: [Link])
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1-Acetylnaphthalene | C12H10O | CID 13663 - PubChem. (URL: [Link])
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NTP Technical Report on the Toxicity Studies of Octahydro-tetramethyl-naphthalenyl-ethanone (OTNE) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI. (URL: [Link])
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Biological activity of 6,12-dihydro-1-benzopyrano[3,4-b][6][8]benzothiazin-6-ones - PubMed. (URL: [Link])
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Biological activities of secondary metabolites from Emericella nidulans EGCU 312. (URL: [Link])
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Ethanone, 1-(1-Naphthalenyl)- - the NIST WebBook. (URL: [Link])
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In vitro toxicity of naphthalene, 1-naphthol, 2-naphthol and 1,4-naphthoquinone on human CFU-GM from female and male cord blood donors - PubMed. (URL: [Link])
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CAS No : 941-98-0 | Product Name : 1-Acetylnaphthalene | Pharmaffiliates. (URL: [Link])
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Preparation and drug application of chiral 1-(1-naphthyl)ethylamine - ResearchGate. (URL: [Link])
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6-Aminohexanenitrile | C6H12N2 | CID 17079 - PubChem - NIH. (URL: [Link])
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The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport - MDPI. (URL: [Link])
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1 ACETYL NAPHTHALENE (1 ACETONAPHTHONE) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
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spectroscopic data of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Introduction
3-Chloro-5,6-dimethylpyrazin-2(1H)-one (CAS No. 140862-42-6) is a substituted pyrazinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The precise elucidation of its molecular structure is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic analysis provides a powerful, non-destructive suite of tools for confirming the identity, purity, and structural features of this molecule.
This guide provides a comprehensive overview of the expected spectroscopic data for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. As experimental spectra for this specific compound are not widely available in public databases, this document leverages established spectroscopic principles and data from analogous structures to predict and interpret its characteristic spectral signatures. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering both detailed protocols for data acquisition and expert analysis of the expected results.
Molecular Structure and Predicted Spectroscopic Features
The logical first step in any spectroscopic analysis is to examine the target molecule's structure to predict key features. This anticipatory analysis allows for more efficient and accurate interpretation of experimental data.
Caption: Molecular structure of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one with key functional groups highlighted.
Key Structural Features:
-
Pyrazinone Ring: A six-membered heterocyclic ring containing two nitrogen atoms.
-
Lactam Carbonyl (C=O): An amide within a cyclic structure, which will exhibit a characteristic strong absorption in the IR spectrum and a downfield signal in the ¹³C NMR spectrum.
-
Vinyl Chloride Moiety: A chlorine atom attached to an sp²-hybridized carbon, influencing the chemical shifts of nearby nuclei.
-
Two Methyl Groups (-CH₃): These are chemically non-equivalent and are expected to produce two distinct signals in both ¹H and ¹³C NMR spectra.
-
Amide Proton (N-H): This proton is exchangeable and will typically appear as a broad signal in the ¹H NMR spectrum.
Experimental Protocols for Spectroscopic Analysis
The quality of spectroscopic data is fundamentally dependent on rigorous sample preparation and instrument operation. The following protocols represent standard, validated procedures for obtaining high-quality spectra for a solid organic compound like 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Caption: General workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The choice of solvent is critical, as it must dissolve the analyte without containing protons that would obscure the signals of interest.[2] Deuterated solvents are used for this reason. Interactions between the solvent and solute can influence chemical shifts, so consistency in solvent choice is important for comparing spectra.[3][4][5]
Protocol:
-
Sample Preparation: Weigh approximately 5-10 mg of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. Expert Insight: DMSO-d₆ is often a good choice for compounds with N-H protons as it slows down the exchange rate, often resulting in a sharper N-H signal.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A spectral width of ~220 ppm is standard. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: IR spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification. Attenuated Total Reflectance (ATR) is a modern, preferred technique for solid samples as it requires minimal to no sample preparation, unlike the traditional KBr pellet method, and ensures excellent sample contact with the IR beam.[6][7]
Protocol:
-
Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8] Take a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid 3-Chloro-5,6-dimethylpyrazin-2(1H)-one powder onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm, even pressure. This ensures intimate contact between the sample and the crystal surface, which is necessary for a strong signal.[8]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.[9] Electron Ionization (EI) is a common technique that uses high-energy electrons to ionize the molecule, creating a molecular ion (M⁺·) and causing it to break into smaller, charged fragments.[10]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Introduction: Introduce the sample into the mass spectrometer. For a volatile and thermally stable compound, direct insertion or gas chromatography (GC-MS) can be used. For less stable compounds, electrospray ionization (ESI) from the prepared solution is preferable.
-
Ionization: Ionize the sample using the chosen method (e.g., 70 eV for standard EI).
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, we predict three distinct signals.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.0 - 11.0 | Broad Singlet | 1H | N-H | The N-H proton of the lactam is deshielded and its signal is often broadened due to quadrupole coupling with the nitrogen and/or chemical exchange. |
| ~ 2.4 | Singlet | 3H | 6-CH₃ | This methyl group is adjacent to the sp² carbon and nitrogen atom. |
| ~ 2.2 | Singlet | 3H | 5-CH₃ | This methyl group is adjacent to two sp² carbons and is expected to be at a slightly different chemical shift than the 6-CH₃. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Proton decoupling simplifies the spectrum, with each unique carbon appearing as a single line.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C=O | The carbonyl carbon of the lactam is highly deshielded and appears significantly downfield. |
| ~ 150 | C6 | Carbon atom bonded to a nitrogen and a methyl group. |
| ~ 145 | C3 | Carbon atom bonded to the electronegative chlorine atom and a nitrogen atom, causing a downfield shift. |
| ~ 130 | C5 | Carbon atom bonded to a nitrogen and a methyl group. |
| ~ 20 | 6-CH₃ | Aliphatic carbon of the methyl group at position 6. |
| ~ 18 | 5-CH₃ | Aliphatic carbon of the methyl group at position 5, in a slightly different electronic environment than the other methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is ideal for confirming the presence of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3150 - 3300 | Medium, Broad | N-H Stretch | Lactam N-H |
| 2900 - 3000 | Medium | C-H Stretch | Methyl C-H |
| 1670 - 1690 | Strong, Sharp | C=O Stretch | Lactam (Amide I band) |
| 1550 - 1640 | Medium-Strong | C=C and C=N Stretch | Pyrazinone Ring |
| 700 - 800 | Medium | C-Cl Stretch | Vinyl Chloride |
Mass Spectrometry (MS)
The mass spectrum confirms the molecular weight and provides structural clues from fragmentation. The molecular formula is C₆H₇ClN₂O.
-
Molecular Weight: 158.59 g/mol .
-
Molecular Ion (M⁺·): A key feature will be the isotopic pattern of chlorine. We expect to see two peaks for the molecular ion:
-
m/z 158: Corresponding to the molecule containing the ³⁵Cl isotope.
-
m/z 160: Corresponding to the molecule containing the ³⁷Cl isotope.
-
The relative intensity of these peaks will be approximately 3:1, which is a definitive indicator of the presence of one chlorine atom.
-
Predicted Fragmentation Pathway: The molecular ion (m/z 158/160) will undergo fragmentation, with the most likely pathways involving the loss of stable neutral molecules or radicals.[11][12]
Caption: Predicted major fragmentation pathways for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one under Electron Ionization (EI).
Summary of Predicted Fragments:
| m/z (for ³⁵Cl) | Loss | Fragment Ion |
|---|---|---|
| 158 | - | [C₆H₇³⁵ClN₂O]⁺· (Molecular Ion) |
| 123 | ·Cl | [C₆H₇N₂O]⁺ |
| 111 | CO | [C₅H₇³⁵ClN₂]⁺ |
| 108 | ·CH₃ | [C₅H₄³⁵ClN₂O]⁺· |
Integrated Spectroscopic Analysis
No single spectroscopic technique provides a complete structural picture. The true power of this analysis lies in integrating the data from all methods.
-
Mass Spectrometry establishes the molecular formula (C₆H₇ClN₂O) via the molecular ion peak (m/z 158) and confirms the presence of a single chlorine atom through the M+2 peak at m/z 160.
-
IR Spectroscopy confirms the key functional groups: a lactam (N-H stretch at ~3200 cm⁻¹, strong C=O stretch at ~1680 cm⁻¹) and methyl groups (C-H stretch at ~2950 cm⁻¹).
-
¹³C NMR confirms the carbon skeleton, showing six distinct carbon signals, including a downfield carbonyl carbon (~165 ppm) and two aliphatic methyl carbons (~18-20 ppm).
-
¹H NMR provides the final piece of the puzzle, showing the expected proton count: a broad 1H signal for the N-H proton and two distinct 3H singlets for the two non-equivalent methyl groups.
Together, these predicted spectral data points converge to unambiguously support the structure of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This systematic, multi-faceted approach ensures the highest level of confidence in structural elucidation for researchers and drug development professionals.
References
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Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
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Reddit user discussion. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]
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J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]
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Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. Retrieved from [Link]
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Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]
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Labcompare.com. (2021, September 24). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]
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PIKE Technologies. (n.d.). FT-IR SAMPLING TECHNIQUES. Retrieved from [Link]
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ResearchGate. (2024, December 17). Synthesis of 3-Chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and Its Deuterated Analogue. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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freesciencelessons. (2023, November 6). A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". YouTube. Retrieved from [Link]
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Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Retrieved from [Link]
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SPbU Researchers Portal. (2024, December 17). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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3-Chloro-5,6-dimethylpyrazin-2(1H)-one reactivity and functionalization
An In-Depth Technical Guide to the Reactivity and Functionalization of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazinone Core as a Privileged Scaffold
The pyrazin-2(1H)-one motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active molecules and FDA-approved drugs. Its prevalence stems from its unique combination of properties: the nitrogen-rich, electron-deficient core can engage in a variety of non-covalent interactions with biological targets, while also serving as a robust and synthetically tractable scaffold. 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (CAS No. 140862-42-6)[1] emerges as a particularly valuable building block. The chlorine atom at the 3-position is not merely a substituent but an activatable handle for a diverse array of chemical transformations, enabling the systematic exploration of chemical space and the development of novel molecular entities.
This guide provides a comprehensive overview of the reactivity profile of 3-chloro-5,6-dimethylpyrazin-2(1H)-one, focusing on its primary functionalization pathways. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and offer insights into the strategic choices that guide successful synthesis.
Core Reactivity Profile
The chemical behavior of 3-chloro-5,6-dimethylpyrazin-2(1H)-one is dominated by the electronic properties of the pyrazinone ring. The two nitrogen atoms, along with the adjacent carbonyl group, exert a strong electron-withdrawing effect. This polarization renders the carbon atom attached to the chlorine (C3) highly electrophilic and, therefore, exceptionally susceptible to attack by nucleophiles. This inherent electronic deficiency is the primary driver for the two major classes of functionalization reactions discussed herein: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Caption: Key reactive sites on the pyrazinone core.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The most direct and widely employed strategy for functionalizing the 3-chloro-5,6-dimethylpyrazin-2(1H)-one scaffold is through Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C3 carbon, forming a transient, negatively charged Meisenheimer complex. The subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The presence of the ring nitrogen atoms is crucial as they stabilize the anionic intermediate, thereby facilitating the reaction.[2][3]
Amination: Introduction of N-Nucleophiles
The introduction of nitrogen-based substituents is fundamental to drug discovery for modulating properties like solubility, basicity, and target engagement. A wide range of primary and secondary amines can be readily coupled to the pyrazinone core.
Causality Behind Experimental Choices:
-
Base: In many cases, an excess of the amine nucleophile can serve as the base to neutralize the HCl byproduct. However, for less reactive amines or to conserve a valuable reagent, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is preferred. Strong bases like sodium hydride (NaH) can be used to pre-deprotonate less nucleophilic amines.
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dioxane are ideal as they effectively solvate the reactants and intermediates without interfering with the nucleophile.
-
Temperature: While many reactions proceed at room temperature, heating is often employed to drive the reaction to completion, particularly with sterically hindered or electronically deactivated nucleophiles.
Experimental Protocol: General Procedure for SNAr Amination
Caption: General workflow for SNAr amination reactions.
Step-by-Step Methodology:
-
To a stirred solution of 3-chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 mmol, 1 equiv.) in anhydrous DMF (5 mL) is added the desired amine (1.2 mmol, 1.2 equiv.) followed by potassium carbonate (2.0 mmol, 2.0 equiv.).
-
The reaction vessel is sealed and the mixture is heated to 80 °C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude residue is purified by flash column chromatography on silica gel to afford the desired 3-amino-5,6-dimethylpyrazin-2(1H)-one derivative.
This protocol is analogous to methods used for the selective substitution on other chloro-heterocycles, such as 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, where a secondary amine like (R)-1,3-dimethylpiperazine is added to a THF solution.[4]
Introduction of O- and S-Nucleophiles
The same SNAr principle applies to oxygen and sulfur nucleophiles, providing access to arylethers, ethers, and thioethers. These reactions typically require a base to generate the corresponding alkoxide, phenoxide, or thiolate anion, which are more potent nucleophiles.
-
O-Nucleophiles: Sodium methoxide or sodium hydroxide can be used for simple alkoxylation or hydroxylation.[5] For phenols, a base like K₂CO₃ or NaH is used to generate the phenoxide in situ.
-
S-Nucleophiles: Reactions with thiols are often rapid. Bisulfide (HS⁻) and polysulfides (Sₙ²⁻) have also been shown to be effective nucleophiles for displacing chlorine from chloroazines.[2][3]
| Nucleophile Type | Example Reagent | Base | Typical Product |
| Nitrogen | Piperidine | K₂CO₃ or excess amine | 3-(Piperidin-1-yl)-5,6-dimethylpyrazin-2(1H)-one |
| Oxygen | Phenol | NaH | 3-Phenoxy-5,6-dimethylpyrazin-2(1H)-one |
| Sulfur | Benzyl mercaptan | K₂CO₃ | 3-(Benzylthio)-5,6-dimethylpyrazin-2(1H)-one |
| Table 1: Representative SNAr Reactions on the Pyrazinone Core. |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
For the construction of carbon-carbon and certain carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. These reactions dramatically expand the synthetic utility of the 3-chloro-5,6-dimethylpyrazin-2(1H)-one scaffold, allowing for the introduction of aryl, heteroaryl, and alkynyl groups that are inaccessible via SNAr.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent (boronic acid or ester) with an organic halide, is one of the most robust and widely used cross-coupling methods.[6] For chloropyrazines, this reaction enables the direct installation of aromatic and heteroaromatic rings at the C3 position.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice.[7] Other catalysts with specialized ligands may be used to improve yields or handle challenging substrates.
-
Base: A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle. Mild inorganic bases like potassium acetate (AcOK), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are typically used.
-
Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation. A mixture of a polar aprotic solvent like DMF or Dioxane with water is often employed.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Step-by-Step Methodology:
-
A mixture of 3-chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 mmol, 1 equiv.), an arylboronic acid (1.5 mmol, 1.5 equiv.), potassium acetate (3.0 mmol, 3.0 equiv.), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) is added to a reaction vessel.[7]
-
The vessel is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Anhydrous, degassed DMF (10 mL) is added via syringe.
-
The mixture is heated to 100 °C and stirred until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 6-18 hours).
-
The reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography to yield the 3-aryl-5,6-dimethylpyrazin-2(1H)-one.
| Coupling Type | Partner | Catalyst System | Typical Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / AcOK | 3-Phenyl-5,6-dimethylpyrazin-2(1H)-one |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 3-(Phenylethynyl)-5,6-dimethylpyrazin-2(1H)-one |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 3-(Phenylamino)-5,6-dimethylpyrazin-2(1H)-one |
| Table 2: Representative Cross-Coupling Reactions. |
Conclusion
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a highly versatile and reactive scaffold, primed for diversification. Its electron-deficient core readily facilitates both nucleophilic aromatic substitution and modern palladium-catalyzed cross-coupling reactions. By understanding the underlying principles of its reactivity and employing the robust protocols outlined in this guide, researchers in drug discovery and materials science can efficiently generate vast libraries of novel pyrazinone derivatives, accelerating the path to new discoveries. The strategic application of these functionalization techniques allows for precise control over the steric and electronic properties of the final molecules, making this building block an invaluable asset in molecular design.
References
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- Roberts, A. L., et al. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. [URL: https://www.researchgate.net/publication/11440263_Nucleophilic_Aromatic_Substitution_Reactions_of_Chloroazines_with_Bisulfide_HS_-and_Polysulfides_S_n_2-]
- PubChem Compound Summary for CID 2831832, 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-6-_3,5-dimethylpyrazol-1-yl_pyridazine]
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An In-depth Technical Guide to the Putative Mechanism of Action of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction
The 2(1H)-pyrazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive molecules.[1] Derivatives of this versatile heterocycle have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, protease inhibition, and kinase inhibition properties.[1] This guide focuses on a specific derivative, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, a compound whose precise mechanism of action is not yet extensively documented in publicly available literature.
Given the absence of direct mechanistic studies on this molecule, this document will synthesize evidence from closely related, substituted pyrazinones to construct a robust, evidence-based hypothesis for its primary biological target and mechanism of action. We will delve into the most plausible core mechanism, detail the experimental protocols required to validate this hypothesis, and briefly explore alternative mechanisms associated with the broader pyrazinone class. This guide is intended to provide a foundational framework for researchers initiating investigations into the pharmacological profile of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Part 1: The Primary Hypothesized Mechanism: Allosteric Modulation of GABA-A Receptors
The most compelling evidence for the mechanism of action of compounds structurally related to 3-Chloro-5,6-dimethylpyrazin-2(1H)-one points towards their role as allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[2]
The GABA-A receptor is a pentameric ligand-gated ion channel and the principal mediator of fast inhibitory neurotransmission in the central nervous system. Upon binding of its endogenous ligand, GABA, the channel opens, allowing the influx of chloride ions (Cl-), which hyperpolarizes the neuron and reduces its excitability.
A seminal study on a class of substituted pyrazinones revealed their ability to act as potent allosteric modulators of this receptor.[2] The core mechanism involves the potentiation of GABA-mediated chloride currents. These compounds do not activate the receptor directly but enhance the effect of GABA when it binds. This modulation is most effective at low, near-physiological concentrations of GABA, suggesting a mechanism that increases the receptor's sensitivity or efficiency.[2]
Key Mechanistic Insights:
-
Subtype Selectivity: The modulatory effect of substituted pyrazinones is not uniform across all GABA-A receptor isoforms. Significant potentiation was observed in receptors with α1β2γ2 and α1β2 subunit compositions, while subtypes like α1γ2 and β2γ2 were unaffected. This indicates a specific binding site that is not universally present across all receptor assemblies.[2]
-
Novel Binding Site: The action of these pyrazinones was not blocked by Ro 15-1788, a classic antagonist of the benzodiazepine binding site. Furthermore, their modulatory effects were additive with those of barbiturates and neurosteroids, which also have their own distinct allosteric sites. This strongly suggests that substituted pyrazinones interact with a novel, previously uncharacterized binding site on the GABA-A receptor complex.[2]
-
Proposed Locus of Action: Based on the observed subunit requirements (presence of α and β subunits being critical), it is hypothesized that the binding site for this class of modulators is located at the interface between the α and β subunits.[2]
Caption: Putative mechanism of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one at the GABA-A receptor.
Part 2: Experimental Validation Protocols
To verify the hypothesized mechanism for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, a series of electrophysiological and binding assays are necessary. The following protocol describes a foundational experiment for this purpose.
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay in Xenopus laevis Oocytes
This methodology is a robust and widely used system for studying the properties of ion channels. It allows for the expression of specific GABA-A receptor subunit combinations, providing a clean system to test for direct activation and allosteric modulation.
Methodology:
-
Oocyte Preparation:
-
Harvest oocytes from a mature female Xenopus laevis.
-
Treat with collagenase to defolliculate (remove surrounding follicular cells).
-
Isolate and select healthy, stage V-VI oocytes.
-
-
cRNA Microinjection:
-
Synthesize capped messenger RNA (cRNA) for the desired human GABA-A receptor subunits (e.g., α1, β2, γ2).
-
Co-inject a precise mixture of the subunit cRNAs into the cytoplasm of the oocytes (approx. 50 nL per oocyte).
-
As a control, inject a separate batch of oocytes with water.
-
-
Incubation and Receptor Expression:
-
Incubate the injected oocytes in Barth's solution at 16-18°C for 2-5 days to allow for the translation and assembly of functional GABA-A receptors on the oocyte membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection), filled with 3M KCl.
-
Using a voltage-clamp amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a baseline by perfusing the chamber with Ringer's solution.
-
Apply a low, non-saturating concentration of GABA (e.g., EC5-EC20, determined from a prior GABA dose-response curve) to elicit a stable inward chloride current (I_GABA).
-
Following a washout period, co-apply the same concentration of GABA along with varying concentrations of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
-
Record the peak current amplitude in the presence of the test compound.
-
Perform thorough washouts between applications.
-
-
Data Analysis:
-
Calculate the potentiation of the GABA-induced current as a percentage: ((I_GABA+Compound / I_GABA) - 1) * 100.
-
Plot the percent potentiation against the concentration of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one to generate a dose-response curve and determine the EC50 (concentration for half-maximal potentiation) and maximum potentiation.
-
Caption: Experimental workflow for the Two-Electrode Voltage Clamp (TEVC) assay.
Data Presentation: Expected Results
The quantitative data from the TEVC assay should be summarized to clearly demonstrate the compound's effect.
| Concentration of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (µM) | Mean Peak Current (nA) | % Potentiation of GABA Current |
| 0 (GABA alone) | -150 | 0% |
| 0.01 | -225 | 50% |
| 0.1 | -450 | 200% |
| 1 | -900 | 500% |
| 10 | -1200 | 700% |
| 100 | -1215 | 710% |
| (Note: Data are hypothetical and for illustrative purposes only) |
Part 3: Alternative and Complementary Mechanistic Hypotheses
While GABA-A receptor modulation is the most strongly supported hypothesis based on available literature for this chemical class, the broad bioactivity of pyrazinones suggests other potential targets should be considered in a comprehensive screening cascade.[1]
-
Corticotropin-Releasing Factor-1 (CRF-1) Receptor Antagonism: Substituted pyrazinones have been investigated as antagonists of the CRF-1 receptor, a key target in the development of treatments for stress-related disorders like anxiety and depression.[3] This mechanism would involve binding to the CRF-1 receptor and blocking the signaling of its endogenous ligand, corticotropin-releasing factor.
-
Enzyme Inhibition: The pyrazinone scaffold is present in molecules known to inhibit various enzymes. This includes kinases, which are critical in cellular signaling, and proteases.[1] A broad-panel enzymatic screening would be required to identify any specific inhibitory activity.
-
Influenza RNA Polymerase Inhibition: Certain 1,3,5-trisubstituted-2(1H)-pyrazinones have been developed as inhibitors of the PB2 subunit of the influenza virus RNA-dependent RNA polymerase, representing a potential antiviral mechanism.[4]
Conclusion
For drug development professionals and researchers investigating 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, the most promising avenue for mechanistic exploration is its potential role as a positive allosteric modulator of the GABA-A receptor. This hypothesis is grounded in solid experimental evidence from structurally analogous substituted pyrazinones.[2] The proposed mechanism involves binding to a novel allosteric site at the α-β subunit interface, leading to an enhancement of GABA-mediated inhibitory neurotransmission.
This guide provides a detailed experimental protocol for the initial validation of this hypothesis using the TEVC technique in Xenopus oocytes. Successful validation would position 3-Chloro-5,6-dimethylpyrazin-2(1H)-one as a potentially novel therapeutic agent for conditions involving CNS hyperexcitability, such as epilepsy or anxiety disorders. Subsequent studies should focus on confirming the binding site through radioligand binding assays or site-directed mutagenesis and assessing its activity across a wider range of GABA-A receptor subtypes to build a complete pharmacological profile.
References
-
Im, W. B., Pregenzer, J. F., & Carter, D. B. (1995). Substituted Pyrazinones, a New Class of Allosteric Modulators for Gamma-Aminobutyric acidA Receptors. Journal of Biological Chemistry. [Link]
-
Mishra, S. S., et al. (2018). Exploring the Binding Mechanism of Substituted Pyrazinones as CRF-1 Receptor Antagonists. ResearchGate. [Link]
-
Me-Yeon, K., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]
-
MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
-
ResearchGate. (2023). Synthetic 2(1H)-pyrazinones with pharmacological activity. ResearchGate. [Link]
Sources
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- 2. Substituted pyrazinones, a new class of allosteric modulators for gamma-aminobutyric acidA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, focusing on its solubility and stability. Understanding these parameters is fundamental for the successful development of this compound in pharmaceutical and other research applications. This document is structured to provide not just data and protocols, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the molecule's behavior.
Introduction to 3-Chloro-5,6-dimethylpyrazin-2(1H)-one: A Molecule of Interest
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a substituted pyrazinone, a heterocyclic scaffold of significant interest in medicinal chemistry. The presence of a chlorine atom, two methyl groups, and a lactam moiety within the pyrazine ring bestows upon it a unique electronic and steric profile, suggesting potential applications as a versatile chemical intermediate.
Key Chemical Properties:
| Property | Value | Source |
| CAS Number | 140862-42-6 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| Appearance | (Predicted) White to off-white solid | |
| Storage | 2-8°C, under inert atmosphere | [1][2] |
The recommendation for refrigerated and inert atmosphere storage suggests a potential sensitivity to thermal and/or oxidative degradation, a hypothesis that will be explored in the stability section of this guide.[1][2]
Solubility Profile: A Foundation for Application
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and in vitro testing. The structure of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, with its polar lactam group and non-polar dimethyl and chloro substituents, suggests a nuanced solubility profile.
Theoretical Solubility Considerations
The molecule possesses both hydrogen bond accepting (the carbonyl oxygen and ring nitrogens) and a single hydrogen bond donating (the N-H) capabilities. The presence of the chloromethyl-substituted aromatic ring will contribute to its lipophilicity. Therefore, a degree of solubility in both polar and non-polar aprotic solvents can be anticipated. Its aqueous solubility is likely to be pH-dependent due to the weakly acidic nature of the N-H proton.
Experimental Protocol for Solubility Determination
A robust determination of the solubility profile is essential. The following is a standardized protocol for assessing the solubility of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one in a range of pharmaceutically relevant solvents.
Objective: To determine the equilibrium solubility of the target compound in various solvents at ambient temperature.
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
A range of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane)
-
Vials with screw caps
-
Shaker or rotator
-
Analytical balance
-
Centrifuge
-
HPLC-UV or other suitable quantitative analytical method
Methodology:
-
Preparation: Add an excess amount of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Preparation: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Caption: Experimental workflow for solubility determination.
Predicted Solubility Data Presentation
While experimental data is not publicly available, a predicted solubility table based on the structural features is presented below for guidance.
| Solvent | Predicted Solubility | Rationale |
| Aqueous (pH-dependent) | Low to moderate | The lactam group provides some polarity, but the overall structure has significant non-polar character. Solubility will likely increase at higher pH due to deprotonation of the N-H group. |
| Polar Protic (e.g., Ethanol, Methanol) | Moderate to high | Capable of hydrogen bonding with the compound. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | High | Good dipole-dipole interactions with the polar pyrazinone ring. |
| Non-polar (e.g., Dichloromethane) | Low to moderate | The chloro and methyl groups will favor some interaction. |
Stability Profile: Ensuring Integrity
Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions.[3][4][5] Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule.[3][4][5]
Potential Degradation Pathways
Based on the structure of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, several degradation pathways can be hypothesized:
-
Hydrolysis: The lactam ring may be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening. The chlorine atom may also be susceptible to nucleophilic substitution by hydroxide ions.
-
Oxidation: The electron-rich pyrazine ring could be susceptible to oxidation, potentially leading to N-oxide formation or ring degradation.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to UV or visible light, which could catalyze rearrangement or degradation reactions.
-
Thermal Degradation: As suggested by the storage conditions, the molecule may degrade at elevated temperatures.
Experimental Protocol for Forced Degradation Studies
This protocol is designed in accordance with ICH guidelines to investigate the stability of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one under various stress conditions.[3][5]
Objective: To identify potential degradation products and pathways, and to develop a stability-indicating analytical method.
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Neutralization: Neutralize the acid and base-stressed samples before analysis.
-
Analysis: Analyze all samples, including a non-stressed control, by a suitable stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of any degradation products.
Caption: Workflow for forced degradation studies.
Data Interpretation and Stability-Indicating Method Development
The chromatograms from the stressed samples should be compared to the control. The appearance of new peaks indicates degradation. The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can effectively separate the parent compound from its degradation products.[6] The mass spectral data will be crucial for proposing the structures of the degradation products.
Caption: Hypothetical degradation pathways of the compound.
Summary and Recommendations
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a promising heterocyclic compound. This guide has outlined the theoretical considerations and provided robust experimental protocols for determining its solubility and stability profiles.
Key Recommendations for Handling and Development:
-
Solubility Assessment: It is imperative to perform the detailed solubility testing as outlined to guide formulation and in vitro assay development.
-
Stability Studies: The forced degradation studies are critical for understanding the compound's liabilities and for the development of a validated, stability-indicating analytical method.
-
Storage and Handling: Based on preliminary information and the chemical nature of the compound, it should be stored at 2-8°C under an inert atmosphere, protected from light and moisture.
By following the methodologies presented in this guide, researchers and developers can build a comprehensive understanding of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, ensuring its effective and reliable use in further scientific endeavors.
References
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-15. [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41. [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
Pharmaguideline. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
Sources
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. 140862-42-6|3-Chloro-5,6-dimethylpyrazin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
The Pyrazinone Core: A Scaffolding for Innovation in Drug Discovery
An In-depth Technical Guide on the Discovery and History of Pyrazinone Compounds
For researchers, scientists, and drug development professionals, the journey of a drug from a mere chemical scaffold to a life-saving therapeutic is one of immense scientific endeavor. The pyrazinone core, a six-membered heterocyclic ring, stands as a testament to this journey, underpinning a diverse array of natural products and synthetic pharmaceuticals with profound biological activities. This guide delves into the rich history of pyrazinone compounds, from their initial discovery and synthesis to their evolution into critical medicines, providing a technical and insightful narrative for those at the forefront of chemical and pharmaceutical research.
I. Genesis of a Privileged Scaffold: The Dawn of Pyrazinone Synthesis
The story of pyrazinone compounds begins in the early 20th century, with the first methods for their synthesis being described in a few seminal papers.[1][2] However, it was in the 1940s that the exploration of pyrazinone synthesis gained significant momentum, driven by the discovery of naturally occurring pyrazinones with interesting biological properties.[1][2]
A pivotal moment in this early history was the work of Tota and Elderfield in 1942, who reported the preparation of 5,6-disubstituted and 3,5,6-trisubstituted 2(1H)-pyrazinones.[1][3] Their method was a foundational example of a synthetic strategy involving the condensation of two acyclic precursors to construct the pyrazinone ring.[1][3]
Just a few years later, in 1949, R. G. Jones described what would become one of the most important and widely adopted methods for pyrazinone synthesis.[1][3] This was further refined by Karmas and Spoerri, and the "Jones and Karmas & Spoerri method" remains a cornerstone of pyrazinone chemistry.[1][3] This one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound provided a versatile and efficient route to a wide array of substituted pyrazinones.[1][3]
II. Nature's Blueprint: Pyrazinones in the Biological World
The synthetic exploration of pyrazinones was paralleled by their discovery in nature. Microorganisms, in particular, have proven to be prolific producers of these compounds. Notable examples include deoxyaspergillic acid and flavacol, isolated from Aspergillus flavus.[3] Myxobacteria are another rich source, producing compounds like sorazinone B and enhypyrazinone A.[3]
The biosynthesis of the pyrazinone core in microorganisms often involves the condensation of two amino acids, typically facilitated by multidomain nonribosomal peptide synthetase (NRPS) assembly lines.[4] For instance, in Staphylococcus aureus, a two-module NRPS condenses two amino acids, which then undergo reductive release of an aldehyde that cyclizes to form the pyrazinone core.[4] The discovery of these biosynthetic pathways has not only provided insights into the natural world's chemical ingenuity but has also inspired synthetic chemists in their own endeavors.
More recently, the marine environment has emerged as a treasure trove of novel pyrazinone-containing natural products, many of which are alkaloids with complex structures and potent biological activities.[5][6][7] Compounds like the dragmacidins, isolated from deep-water marine sponges, exhibit a bis-indole alkaloid structure with a central pyrazinone core and have shown promising antimicrobial, antiviral, and anti-inflammatory activities.[6][8]
III. From Bench to Bedside: Pyrazinone-Containing Drugs
The true impact of the pyrazinone scaffold is most evident in the successful development of numerous drugs that are now indispensable in modern medicine. The versatility of the pyrazinone core has allowed it to be incorporated into a wide range of therapeutic agents targeting diverse diseases.
A. Praziquantel: A Breakthrough in Anthelmintic Therapy
Praziquantel stands as a landmark achievement in the field of antiparasitic drugs. Its primary mechanism of action involves the disruption of calcium ion homeostasis in parasitic worms, particularly schistosomes.[2] Praziquantel is believed to antagonize voltage-gated calcium channels on the surface of the parasite, leading to a rapid and uncontrolled influx of calcium ions.[1][2][9] This influx causes severe muscle contraction and paralysis of the worm, leading to its dislodgement from the host's tissues and eventual elimination.[1]
dot graph Praziquantel_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
PZQ [label="Praziquantel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VGCC [label="Voltage-Gated\nCalcium Channel\n(Schistosome)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Ca_influx [label="Rapid Ca2+\nInflux", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Muscle Contraction\n& Paralysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dislodgement [label="Dislodgement from\nHost Tissue", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Elimination [label="Worm Elimination", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
PZQ -> VGCC [label="Antagonizes"]; VGCC -> Ca_influx [label="Opens"]; Ca_influx -> Contraction; Contraction -> Dislodgement; Dislodgement -> Elimination; } Praziquantel's Mechanism of Action.
B. Amiloride: A Potassium-Sparing Diuretic
Amiloride is a pyrazinone derivative that functions as a potassium-sparing diuretic. Its mechanism of action is centered on the direct blockade of the epithelial sodium channel (ENaC) in the distal tubules of the kidney.[10][11] By inhibiting ENaC, amiloride prevents the reabsorption of sodium from the renal filtrate back into the bloodstream. This leads to increased sodium and water excretion, which in turn lowers blood pressure. A key feature of amiloride's action is that by blocking sodium reabsorption, it also reduces the driving force for potassium excretion, thus "sparing" potassium.
dot graph Amiloride_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Amiloride [label="Amiloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ENaC [label="Epithelial Sodium\nChannel (ENaC)\n(Distal Tubule)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Na_reabsorption [label="Decreased Na+\nReabsorption", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Na_excretion [label="Increased Na+ & H2O\nExcretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; K_excretion [label="Decreased K+\nExcretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; BP [label="Lowered Blood\nPressure", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Amiloride -> ENaC [label="Blocks"]; ENaC -> Na_reabsorption [style=dashed, label="Inhibits"]; Na_reabsorption -> Na_excretion; Na_reabsorption -> K_excretion; Na_excretion -> BP; } Amiloride's Mechanism of Action.
C. A Diverse Arsenal: Other Notable Pyrazinone-Containing Drugs
The therapeutic reach of pyrazinone compounds extends far beyond anthelmintics and diuretics. The following table summarizes several other key drugs that feature the pyrazinone or a related pyrazine core, highlighting the broad applicability of this scaffold in drug design.
| Drug Name | Therapeutic Area | Mechanism of Action |
| Bortezomib | Oncology | A dipeptide boronic acid analogue that reversibly inhibits the 26S proteasome, a key component in the degradation of ubiquitinated proteins. This disruption of cellular protein homeostasis leads to cell cycle arrest and apoptosis in cancer cells.[7][12] |
| Glipizide | Diabetes | A second-generation sulfonylurea that stimulates insulin secretion from pancreatic beta cells by blocking ATP-sensitive potassium channels. This leads to depolarization of the cell membrane, calcium influx, and subsequent insulin release.[8][13][14][15][16] |
| Selexipag | Pulmonary Arterial Hypertension | An orally available selective non-prostanoid prostacyclin (IP) receptor agonist. It and its active metabolite cause vasodilation in the pulmonary circulation.[17][18][19][20] |
| Elenbecestat | Alzheimer's Disease (Investigational) | An inhibitor of the beta-secretase enzyme (BACE1), which is a key enzyme in the production of amyloid-β (Aβ) peptides. By reducing Aβ production, it was investigated for its potential to slow the progression of Alzheimer's disease.[5][6][21][22][23] |
| Erdafitinib | Oncology | An inhibitor of the fibroblast growth factor receptor (FGFR), which is implicated in various cancers.[9] |
| Upadacitinib | Immunology | An inhibitor of Janus kinase 1 (JAK1), used in the treatment of moderate to severe rheumatoid arthritis.[9] |
IV. Experimental Protocols: Synthesizing the Pyrazinone Core
To provide a practical understanding of pyrazinone synthesis, this section outlines a generalized experimental protocol for the influential Jones and Karmas & Spoerri method. This method's enduring relevance is a testament to its robustness and versatility.
General Protocol for the Synthesis of 2(1H)-Pyrazinones via the Jones and Karmas & Spoerri Method
This protocol describes the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.
Materials:
-
α-Amino acid amide (or its hydrohalide salt)
-
1,2-Dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Base (e.g., sodium hydroxide, potassium hydroxide, or piperidine if using the free amide)
-
Solvent (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-amino acid amide (or its hydrohalide salt) and the 1,2-dicarbonyl compound in the chosen solvent.
-
Addition of Base (if applicable): If using the free α-amino acid amide, add a catalytic amount of a base such as sodium or potassium hydroxide, or piperidine.[3] If starting with the hydrohalide salt of the amino acid amide, the reaction can often proceed without the addition of a separate base.[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of time, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start:\nα-Amino Acid Amide &\n1,2-Dicarbonyl Compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="One-Pot Condensation\n(with or without base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Reaction Workup\n(Cooling, Filtration/Evaporation)"]; Purification [label="Purification\n(Recrystallization or Chromatography)"]; End [label="End:\nPure 2(1H)-Pyrazinone", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } Generalized Jones and Karmas & Spoerri Synthesis Workflow.
V. Future Perspectives and Conclusion
The journey of pyrazinone compounds from their early synthetic origins to their current status as a privileged scaffold in drug discovery is a compelling narrative of chemical innovation. The structural simplicity and synthetic accessibility of the pyrazinone core, coupled with its ability to be readily functionalized, have made it an enduringly attractive template for medicinal chemists.
Current research continues to explore the vast chemical space around the pyrazinone nucleus. The development of novel synthetic methodologies, including microwave-assisted and solid-phase synthesis, is enabling the rapid generation of diverse pyrazinone libraries for high-throughput screening.[1] Furthermore, the ongoing discovery of new pyrazinone-containing natural products from unique environments like the deep sea promises to unveil novel chemical structures with unprecedented biological activities.[6]
The pyrazinone core is also at the heart of the development of a new generation of targeted therapies, particularly in oncology and immunology. Pyrazinone-based kinase inhibitors, for example, are a rapidly growing class of drugs with several already in clinical use and many more in development.[9][24][25]
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2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. [Link]
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2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]
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The Mechanism of Action of Praziquantel: Can New Drugs Exploit Similar Mechanisms? PubMed. [Link]
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Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy. Taylor & Francis Online. [Link]
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Selexipag, an Oral Prostacyclin-Receptor Agonist for Pulmonary Arterial Hypertension. PubMed. [Link]
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Recent Advances in the Synthesis of Marine-Derived Alkaloids via Enzymatic Reactions. MDPI. [Link]
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The synthesis and biological activity of marine alkaloid derivatives and analogues. ResearchGate. [Link]
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Elenbecestat | ALZFORUM. [Link]
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Pyrazinone Biosynthesis and Signaling—Myxo Style. PubMed Central. [Link]
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Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. ResearchGate. [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]
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The Synthetic Chemist's Guide to 3-Halopyrazinone Reactivity: A Handbook for Drug Discovery
Introduction: The 3-Halopyrazinone Scaffold - A Privileged Motif in Medicinal Chemistry
The 2(1H)-pyrazinone core is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of biologically active agents, particularly in the realm of kinase inhibitors.[1][2][3] The strategic functionalization of this heterocyclic system is paramount in the drug discovery process, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the most versatile handles for synthetic diversification are the 3-halopyrazinones. The carbon-halogen bond at the 3-position serves as a linchpin for a variety of powerful transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
This technical guide provides an in-depth exploration of the fundamental reactions of 3-halopyrazinones, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and provide a comparative analysis of reaction outcomes to empower the rational design of synthetic routes toward novel therapeutic agents.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Reaction
The electron-deficient nature of the pyrazinone ring system makes it highly susceptible to nucleophilic attack, particularly when a halogen atom occupies the 3-position. The SNAr reaction is a robust and widely employed method for introducing a diverse array of functionalities, most notably amines, which are crucial for establishing key interactions with biological targets.[3][4]
Mechanistic Insights: The Addition-Elimination Pathway
The SNAr reaction of 3-halopyrazinones proceeds via a two-step addition-elimination mechanism. The electron-withdrawing character of the pyrazinone core facilitates the initial attack of a nucleophile at the carbon atom bearing the halogen.[4] This results in the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized across the pyrazinone ring and the carbonyl oxygen, which stabilizes the intermediate. In the subsequent step, the aromaticity of the ring is restored by the expulsion of the halide leaving group.[4]
Caption: The SNAr mechanism on a 3-halopyrazinone core.
The regioselectivity of nucleophilic attack is influenced by the electronic properties of other substituents on the pyrazinone ring. Electron-withdrawing groups can further activate the ring towards substitution, while electron-donating groups may have the opposite effect.[5]
Experimental Protocol: Amination of 3-Chloropyrazinone Derivatives
The following protocol for the amination of a 3-chloropyrazine-2-carboxamide is a representative example of an SNAr reaction on a pyrazinone-like scaffold and can be adapted for various 3-halopyrazinones and amine nucleophiles.[6]
Materials:
-
3-Chloropyrazine-2-carboxamide (1.0 equiv)
-
Substituted benzylamine (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-chloropyrazine-2-carboxamide and anhydrous THF.
-
Stir the mixture until the starting material is completely dissolved.
-
Add triethylamine to the solution, followed by the dropwise addition of the substituted benzylamine.
-
Attach a reflux condenser and heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 15 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired 3-aminopyrazine-2-carboxamide.
Data Presentation: SNAr of 5-Bromo-3-chloropyrazin-2-one
The following table summarizes the yields for the SNAr reaction of 5-bromo-3-chloropyrazin-2-one with various amines, highlighting the efficiency of this transformation.[1]
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Morpholine | 5-Bromo-3-(morpholin-4-yl)pyrazin-2(1H)-one | 91 |
| 2 | Piperidine | 5-Bromo-3-(piperidin-1-yl)pyrazin-2(1H)-one | 85 |
| 3 | Pyrrolidine | 5-Bromo-3-(pyrrolidin-1-yl)pyrazin-2(1H)-one | 88 |
| 4 | N-Methylpiperazine | 5-Bromo-3-(4-methylpiperazin-1-yl)pyrazin-2(1H)-one | 75 |
Part 2: Palladium-Catalyzed Cross-Coupling Reactions - Forging C-C and C-N Bonds
While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.[7] For 3-halopyrazinones, the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are of paramount importance.
The Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[8] This reaction is exceptionally versatile for creating C(sp2)-C(sp2) bonds, which is essential for the synthesis of biaryl and heteroaryl-aryl structures commonly found in kinase inhibitors.[1][2]
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-halopyrazinone to form a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is dependent on the nature of the halogen (I > Br > Cl).[9]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[10]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[10]
The following is a general procedure for the Suzuki coupling of a 3-halopyrazinone with an arylboronic acid, adapted from methodologies used for similar heterocyclic systems. [11] Materials:
-
3-Halopyrazinone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv)
-
Base (e.g., Na2CO3 (2M aqueous solution) or CsF)
-
Solvent (e.g., Toluene, Dioxane, or DME)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask or microwave vial, combine the 3-halopyrazinone, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring. Microwave irradiation can often significantly reduce reaction times. [12]5. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
This table presents the results of Suzuki coupling reactions on a 5-bromo-3-aminopyrazinone scaffold, demonstrating the utility of this method for late-stage functionalization. [1]
| Entry | Boronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 3-(Morpholin-4-yl)-5-phenylpyrazin-2(1H)-one | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-3-(morpholin-4-yl)pyrazin-2(1H)-one | 78 |
| 3 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-3-(morpholin-4-yl)pyrazin-2(1H)-one | 65 |
| 4 | Thiophene-2-boronic acid | 3-(Morpholin-4-yl)-5-(thiophen-2-yl)pyrazin-2(1H)-one | 52 |
The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful alternative to SNAr for the formation of C-N bonds. [13]This reaction is particularly valuable for coupling less reactive aryl chlorides or for sterically hindered amines.
The catalytic cycle for the Buchwald-Hartwig amination is analogous to the Suzuki coupling and consists of:
-
Oxidative Addition: Pd(0) inserts into the carbon-halogen bond of the 3-halopyrazinone.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
// Nodes in the cycle Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition"]; PdII_Aryl [label="Pyrazinone-Pd(II)-X", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AmineCoord [label="Amine Coordination\n& Deprotonation"]; PdII_Amido [label="Pyrazinone-Pd(II)-NR₂'", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination"];
// External reactants and products ArylHalide [label="3-Halopyrazinone", shape=box, style=rounded]; Amine [label="R'₂NH + Base", shape=box, style=rounded]; Product [label="3-Aminopyrazinone", shape=box, style=rounded];
// Edges ArylHalide -> Pd0 [style=invis]; Pd0 -> PdII_Aryl [label=" 3-Halopyrazinone", pos="r,r"]; Amine -> PdII_Aryl [style=invis]; PdII_Aryl -> PdII_Amido [label=" R'₂NH\n+ Base", pos="b,b"]; PdII_Amido -> Product [style=invis]; PdII_Amido -> Pd0 [label=" Reductive\nElimination", pos="l,l"];
// Invisible edges for layout {rank=same; ArylHalide; Amine; Product} }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The following are general conditions for the Buchwald-Hartwig amination of a 3-halopyrazinone, which may require optimization based on the specific substrates. [14] Materials:
-
3-Halopyrazinone (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XantPhos Pd G3, 2-5 mol%) [14]* Base (e.g., DBU, LiHMDS, or NaOtBu) [14][15]* Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or MeCN/PhMe mixture) [14]* Sealed reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with the 3-halopyrazinone, palladium precatalyst, and base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the vessel and heat to the desired temperature (e.g., 80-140 °C) with stirring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., MgSO4 or Na2SO4), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Part 3: Comparative Reactivity and Strategic Considerations
The choice between SNAr and a palladium-catalyzed cross-coupling reaction depends on several factors, including the nature of the halogen, the desired substituent, and the presence of other functional groups on the pyrazinone core.
-
Halogen Reactivity: In palladium-catalyzed reactions, the reactivity order is generally I > Br > Cl. [9]This allows for selective cross-coupling at a more reactive halogen in the presence of a less reactive one. [16]In SNAr, the reactivity order can be F > Cl > Br > I, although this can be influenced by other factors.
-
Nucleophile Scope: SNAr is typically efficient for the introduction of N-, O-, and S-nucleophiles. The Buchwald-Hartwig amination offers a broader scope for C-N bond formation, including with less nucleophilic anilines and sterically demanding secondary amines. [15]The Suzuki coupling is the premier method for C-C bond formation with a wide range of boronic acids.
-
Functional Group Tolerance: Palladium-catalyzed reactions are known for their excellent functional group tolerance. However, strong coordinating groups on the substrate can sometimes interfere with the catalyst. [15]SNAr reactions are generally tolerant of a wide range of functional groups but may be sensitive to strongly basic or acidic conditions.
Conclusion
The 3-halopyrazinone scaffold is a highly versatile platform for the synthesis of novel, biologically active compounds. A thorough understanding of the fundamental reactivity of this core, particularly in SNAr and palladium-catalyzed cross-coupling reactions, is essential for the efficient design and execution of synthetic strategies in drug discovery. By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the synthetic landscape of 3-halopyrazinones to accelerate the development of next-generation therapeutics.
References
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- (2012). Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases.
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- (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
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- (2020).
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- (2020). The discovery and evaluation of 3-amino-2(1H)-pyrazinones as a novel series of selective p38α MAP kinase inhibitors. PubMed.
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- (2020). Suzuki cross-coupling reaction. YouTube.
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- (2016).
- (2014). Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases.
- (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
- (2014). Pyrazine-based Syk kinase inhibitors.
- (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation.
- (2004). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis.
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- (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.
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Methodological & Application
Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one: A Detailed Protocol for Researchers
This document provides a comprehensive guide for the synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, a key intermediate in the development of various pharmacologically active compounds. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, two-step synthetic pathway with in-depth explanations of the underlying chemical principles and experimental procedures.
Introduction
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a substituted pyrazinone derivative. The pyrazinone scaffold is a prevalent structural motif in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. The introduction of a chlorine atom at the 3-position provides a reactive handle for further chemical modifications, making this compound a valuable building block in medicinal chemistry for the exploration of new therapeutic agents. This protocol outlines a reliable and reproducible synthesis from commercially available starting materials.
Overall Synthetic Strategy
The synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is achieved through a two-step process. The first step involves the construction of the pyrazinone ring system by the condensation of a 1,2-dicarbonyl compound with an α-amino amide. The second step is the targeted chlorination of the resulting hydroxypyrazinone.
Caption: Overall two-step synthesis of the target compound.
Part 1: Synthesis of 5,6-Dimethylpyrazin-2(1H)-one (Precursor)
This initial step constructs the core pyrazinone ring. The reaction is a classic condensation between an α-dicarbonyl compound, 2,3-butanedione (also known as biacetyl), and the simplest α-amino amide, glycinamide, typically used as its hydrochloride salt for stability.
Reaction Scheme and Mechanism
The condensation proceeds through the formation of a Schiff base between one of the carbonyl groups of 2,3-butanedione and the primary amine of glycinamide. This is followed by an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazinone ring. The use of a base is necessary to neutralize the hydrochloride salt of glycinamide, liberating the free amine for the reaction.
Caption: Simplified mechanism for pyrazinone ring formation.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 2,3-Butanedione (Biacetyl) | 86.09 | 8.61 | 100 |
| Glycinamide Hydrochloride | 110.54 | 11.05 | 100 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.00 | 200 |
| Methanol (MeOH) | 32.04 | 200 mL | - |
| Glacial Acetic Acid | 60.05 | As needed | - |
| Water (H₂O) | 18.02 | As needed | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer, dissolve glycinamide hydrochloride (11.05 g, 100 mmol) in methanol (100 mL).
-
Basification: To the stirred solution, add a solution of sodium hydroxide (8.00 g, 200 mmol) in water (20 mL). Stir the mixture at room temperature for 15 minutes.
-
Addition of Dicarbonyl: To this mixture, add 2,3-butanedione (8.61 g, 100 mmol) dissolved in methanol (100 mL) dropwise over 30 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize to pH 6-7 with glacial acetic acid.
-
Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting aqueous slurry is cooled in an ice bath for 1 hour.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C to afford 5,6-dimethylpyrazin-2(1H)-one as a solid. Further purification can be achieved by recrystallization from ethanol or water if necessary.
Part 2: Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (Target Compound)
The second step involves the conversion of the hydroxyl group of the pyrazinone to a chloro group. This is a common transformation for hydroxy-substituted nitrogen heterocycles and is effectively achieved using phosphoryl chloride (POCl₃).
Reaction Scheme and Mechanism
The reaction proceeds via the activation of the pyrazinone's hydroxyl group by phosphoryl chloride. The lone pair of electrons on the oxygen atom attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by a chloride ion (from POCl₃ or its byproducts) at the C3 position, followed by the elimination of the phosphate leaving group, yields the desired 3-chloro-5,6-dimethylpyrazin-2(1H)-one.
Caption: Simplified mechanism for the chlorination of the pyrazinone.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mmol) |
| 5,6-Dimethylpyrazin-2(1H)-one | 124.14 | 12.41 | 100 |
| Phosphoryl Chloride (POCl₃) | 153.33 | 23.00 (14 mL) | 150 |
| Toluene | 92.14 | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | As needed | - |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask fitted with a magnetic stirrer, reflux condenser with a calcium chloride drying tube, and a thermometer, suspend 5,6-dimethylpyrazin-2(1H)-one (12.41 g, 100 mmol) in toluene (100 mL).
-
Addition of Reagent: Carefully add phosphoryl chloride (23.00 g, 14 mL, 150 mmol) to the suspension. Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture to release HCl gas.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The reaction mixture should become a clear solution. Monitor the reaction progress by TLC (e.g., ethyl acetate/hexane 1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas.
-
Neutralization: Slowly neutralize the acidic aqueous mixture to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system such as ethyl acetate/hexane to yield 3-Chloro-5,6-dimethylpyrazin-2(1H)-one as a solid.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the two methyl groups and the N-H proton.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the methyl carbons and the carbons of the pyrazinone ring.
-
Mass Spectrometry (MS): Calculation of the exact mass and observation of the molecular ion peak corresponding to C₆H₇ClN₂O.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O, C=C, and C-Cl bonds.
-
Melting Point (MP): Determination of the melting point range.
Safety and Handling
-
Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
The quenching of the reaction mixture containing POCl₃ is highly exothermic and releases HCl gas. This should be done slowly and in a controlled manner in an ice bath.
-
All solvents are flammable and should be handled away from ignition sources.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Trustworthiness and Validation
The described protocols are based on well-established and frequently cited chemical transformations in heterocyclic chemistry. The synthesis of pyrazinones via condensation of 1,2-dicarbonyls with α-amino amides is a robust and widely used method.[1][2] The chlorination of hydroxypyrazines and other similar nitrogen heterocycles with phosphoryl chloride is a standard and reliable procedure.[3] The provided step-by-step instructions, including safety precautions and purification methods, are designed to ensure the reproducibility and safety of the synthesis.
References
-
D. J. Brown, in The Pyrazines, Supplement I, John Wiley & Sons, Inc., 2003. ([Link])
-
G. W. H. Cheeseman, E. S. G. Werstiuk, in Advances in Heterocyclic Chemistry, Academic Press, 1972, Vol. 14, pp. 99-209. ([Link])
-
Z. Sun, H. Wang, K. Wen, Y. Li, E. Fan, Molecules, 2012 , 17, 4533-4544. ([Link])
Sources
Application Notes and Protocols for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a valuable heterocyclic intermediate, poised for a significant role in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry and drug discovery. The pyrazinone core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of a reactive chlorine atom on the pyrazinone ring of this specific compound opens a gateway for a variety of synthetic transformations, enabling the construction of diverse molecular architectures.
This guide provides an in-depth exploration of the synthetic utility of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, focusing on key protocols for its application in organic synthesis. While specific literature examples for this exact molecule are limited, the protocols herein are based on well-established methodologies for structurally similar chloropyrazine and other chloroheterocyclic systems. These application notes are intended to serve as a robust starting point for researchers looking to incorporate this versatile building block into their synthetic strategies.
Core Reactivity and Synthetic Potential
The synthetic utility of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is primarily dictated by the C-Cl bond. The electron-withdrawing nature of the adjacent carbonyl group and the pyrazine nitrogen atoms activates the chlorine atom for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This dual reactivity allows for the strategic introduction of a wide array of substituents at this position.
Application I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is an excellent candidate for such transformations, enabling the introduction of aryl, heteroaryl, and amino moieties.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl and heteroaryl-aryl structures. For 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, this reaction allows for the introduction of a diverse range of aromatic and heteroaromatic groups, which is particularly valuable in the synthesis of kinase inhibitors and other biologically active molecules.
-
Catalyst System: The choice of a palladium catalyst and a phosphine ligand is critical. Catalysts like Pd(PPh₃)₄ or pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition of the relatively unreactive aryl chloride.
-
Base: A base is required to activate the boronic acid partner in the transmetalation step. Inorganic bases such as sodium carbonate, potassium carbonate, or cesium carbonate are commonly used. The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | 140862-42-6 | 158.59 |
| Arylboronic acid | Varies | Varies |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |
| Deionized Water | 7732-18-5 | 18.02 |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 mmol, 158.6 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).
-
To the flask, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 3-aryl-5,6-dimethylpyrazin-2(1H)-one.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl and heteroaryl amines. This reaction is particularly relevant in medicinal chemistry, as the arylamine moiety is a common feature in many drug candidates. For 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, this reaction allows for the introduction of a wide variety of primary and secondary amines.
-
Catalyst and Ligand: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos) is crucial for the catalytic cycle. The ligand choice can significantly impact the reaction's efficiency and substrate scope.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation and unwanted side reactions.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | 140862-42-6 | 158.59 |
| Primary or Secondary Amine | Varies | Varies |
| Tris(dibenzylideneacetone)dipalladium(0) | 51364-51-3 | 915.72 |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | 98327-87-8 | 622.67 |
| Sodium tert-butoxide | 865-48-5 | 96.10 |
| Toluene (anhydrous) | 108-88-3 | 92.14 |
Procedure:
-
To a flame-dried Schlenk tube, add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 mmol, 158.6 mg), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg) and BINAP (0.04 mmol, 24.9 mg) in anhydrous toluene (2 mL).
-
Add the catalyst solution (1 mL) to the Schlenk tube via syringe.
-
Add additional anhydrous toluene (4 mL) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-amino-5,6-dimethylpyrazin-2(1H)-one derivative.
Application II: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazinone ring, enhanced by the carbonyl group, facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This allows for the displacement of the chloride with a variety of nucleophiles, such as alkoxides, thiolates, and amines, often under milder conditions than palladium-catalyzed reactions.
-
Nucleophile and Base: Strong nucleophiles are required for this transformation. If the nucleophile is not already anionic (e.g., an alcohol or thiol), a base is needed to generate the active nucleophile in situ. Common bases include sodium hydride (NaH) for alcohols and thiols, or an excess of the amine nucleophile itself.
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reagents and facilitate the ionic reaction mechanism.
-
Temperature: The reaction temperature can be adjusted to control the rate of reaction. While some highly activated systems may react at room temperature, heating is often necessary to achieve a reasonable reaction time.
Materials:
| Reagent | CAS No. | Molecular Weight ( g/mol ) |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | 140862-42-6 | 158.59 |
| Alcohol (e.g., Benzyl alcohol) | 100-51-6 | 108.14 |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 |
| Tetrahydrofuran (THF) (anhydrous) | 109-99-9 | 72.11 |
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg).
-
Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF (5 mL) to the flask and cool to 0 °C in an ice bath.
-
Slowly add the desired alcohol (1.5 mmol) dropwise to the suspension of sodium hydride in THF.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
In a separate flask, dissolve 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 mmol, 158.6 mg) in anhydrous THF (5 mL).
-
Add the solution of the pyrazinone dropwise to the alkoxide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction may require gentle heating (e.g., 50 °C) for less reactive alcohols. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 3-alkoxy-5,6-dimethylpyrazin-2(1H)-one.
Conclusion and Future Outlook
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a promising and versatile building block for organic synthesis. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide a solid foundation for the synthesis of a wide range of novel pyrazinone derivatives. These reactions open avenues for the creation of libraries of compounds for screening in drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapies. Further exploration of the reactivity of this compound, including other cross-coupling reactions and functional group transformations, will undoubtedly expand its utility in the synthesis of complex and biologically important molecules.
References
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wiesner, J., Zlatuska, P., Batzer, S., Classen, S., Schiefer, A., Girstun, A., ... & Schirmeister, T. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. [Link]
- Kumar, A., & Kumar, S. (2016). A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. Tetrahedron Letters, 57(43), 4895-4899.
- Urgaonkar, S., Xu, J. H., & Verkade, J. G. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald-Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135–9142.
- A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. (2014). Journal of Heterocyclic Chemistry, 52(6).
- Google Patents. (n.d.). Improved method for the manufacture of 3-[(1s)-1-imidazo[1,2-a]py ridin-6-ylethyl]-5-(1-methylpyrazol-4-yl)triazolo[4,5-b]pyrazine and polymorphic forms thereof. (Patent No. MX2021002794A).
- Google Patents. (n.d.). Heterocyclic compounds. (Patent No. US4742060A).
- Google Patents. (n.d.). (12) United States Patent.
-
Zhang, Y., & Wilson, J. E. (2008). Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry, 73(18), 7204–7208. [Link]
- Szyszkowski, A., & Jackowska, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.
Application Notes and Protocols for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one: A Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Pyrazinone Scaffold in Modern Drug Discovery
The 2(1H)-pyrazinone core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and clinically approved pharmaceuticals. Its unique electronic properties and ability to participate in various hydrogen bonding interactions make it an attractive scaffold for medicinal chemists. The inherent structural features of the pyrazinone ring allow for precise vectoral elaboration of substituents, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive guide to the synthesis and utility of a key pyrazinone building block, 3-chloro-5,6-dimethylpyrazin-2(1H)-one , with a focus on its application in the synthesis of kinase inhibitors, a prominent class of therapeutics in oncology and immunology.[1][2]
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed, actionable protocols but also the underlying scientific rationale for the experimental choices, thereby empowering users to adapt and optimize these methods for their specific research needs.
Physicochemical Properties and Reactivity Profile
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a crystalline solid at room temperature. A summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
| Property | Value | Source |
| CAS Number | 140862-42-6 | |
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| Appearance | Off-white to yellow crystalline solid | Supplier Data |
| Storage | Inert atmosphere, 2-8°C |
The reactivity of this building block is dominated by the chloro substituent at the 3-position. This carbon-chlorine bond is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr), making it a versatile handle for introducing a wide range of molecular complexity.
Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
A reliable synthesis of the title compound involves a two-step sequence starting from commercially available reagents. The general workflow is depicted below.
Caption: Synthetic workflow for 3-chloro-5,6-dimethylpyrazin-2(1H)-one.
Protocol 1: Synthesis of 3-Hydroxy-5,6-dimethylpyrazin-2(1H)-one
This protocol is adapted from established methods for the synthesis of hydroxypyrazines.[3]
Materials:
-
Diacetyl (1.0 equiv)
-
Glycinamide hydrochloride (1.0 equiv)
-
Sodium hydroxide (2.5 equiv)
-
Methanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glycinamide hydrochloride in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide in water, maintaining the temperature below 10 °C.
-
In a separate flask, dissolve diacetyl in methanol.
-
Add the diacetyl solution dropwise to the aqueous glycinamide solution at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold methanol.
-
Dry the product under vacuum to yield 3-hydroxy-5,6-dimethylpyrazin-2(1H)-one as a solid.
Rationale: The reaction proceeds via a cyclocondensation mechanism. The alkaline conditions deprotonate the amino group of glycinamide, which then acts as a nucleophile, attacking the dicarbonyl carbons of diacetyl to form the pyrazinone ring.
Protocol 2: Chlorination of 3-Hydroxy-5,6-dimethylpyrazin-2(1H)-one
This procedure utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent, a common and effective reagent for converting hydroxyheterocycles to their chloro-derivatives.[4][5][6]
Materials:
-
3-Hydroxy-5,6-dimethylpyrazin-2(1H)-one (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (5-10 equiv)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxy-5,6-dimethylpyrazin-2(1H)-one.
-
Carefully add phosphorus oxychloride, followed by a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford 3-chloro-5,6-dimethylpyrazin-2(1H)-one.
Rationale: The hydroxyl group of the pyrazinone is converted into a better leaving group by reaction with POCl₃. The chloride ion then displaces this group to form the desired chloro-derivative. DMF can act as a catalyst in this transformation.[7]
Applications in Pharmaceutical Synthesis
The chloro-substituent at the 3-position of the pyrazinone ring is a versatile handle for introducing diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of 3-chloro-5,6-dimethylpyrazin-2(1H)-one, it allows for the introduction of various aryl and heteroaryl groups, which are common motifs in kinase inhibitors.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equiv)
-
Aryl/Heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 3-chloro-5,6-dimethylpyrazin-2(1H)-one, the boronic acid/ester, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the solvent and the aqueous base solution.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-5,6-dimethylpyrazin-2(1H)-one | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5,6-dimethylpyrazin-2(1H)-one | 75-90 |
| 3 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-5,6-dimethylpyrazin-2(1H)-one | 60-80 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid pinacol ester | 3-(1-Methyl-1H-pyrazol-4-yl)-5,6-dimethylpyrazin-2(1H)-one | 65-85 |
(Yields are estimated based on similar transformations and may require optimization for specific substrates.)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds. This reaction is particularly valuable for synthesizing kinase inhibitors, where an amino-heterocycle often forms a key hydrogen bond interaction with the kinase hinge region.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, base, 3-chloro-5,6-dimethylpyrazin-2(1H)-one, and the amine to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 90-110 °C with stirring for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazinone ring facilitates nucleophilic aromatic substitution, particularly with amine nucleophiles. This method can be a cost-effective alternative to palladium-catalyzed reactions, especially for certain substrates.
Protocol 5: General Procedure for SNAr with Amines
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equiv)
-
Amine (2.0-3.0 equiv)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or n-Butanol)
-
Optional: Base (e.g., K₂CO₃, DIPEA) if the amine is used as a salt.
Procedure:
-
To a reaction vessel, add 3-chloro-5,6-dimethylpyrazin-2(1H)-one and the amine.
-
Add the solvent.
-
Heat the reaction mixture to 100-140 °C with stirring for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water to precipitate the product or to allow for extraction.
-
If a solid precipitates, collect it by filtration, wash with water, and dry.
-
If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by crystallization or flash column chromatography.
Exemplary Application: Synthesis of a Hypothetical Kinase Inhibitor
The pyrazinone scaffold is a common feature in many kinase inhibitors.[1][8] The following scheme illustrates a plausible route to a hypothetical kinase inhibitor inspired by structures found in the patent literature, demonstrating the utility of 3-chloro-5,6-dimethylpyrazin-2(1H)-one.[2][9]
Caption: Plausible synthetic route to a hypothetical kinase inhibitor.
This synthetic strategy first employs a Suzuki-Miyaura coupling to install a pyrazole moiety, a common pharmacophore in kinase inhibitors. Subsequent functionalization, for instance, through a Buchwald-Hartwig amination or an SNAr reaction on a different part of a more complex scaffold, can introduce a solubilizing group like a piperazine. This modular approach allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Conclusion
3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a highly valuable and versatile building block for pharmaceutical research and development. Its straightforward synthesis and predictable reactivity in key bond-forming reactions make it an ideal starting material for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. The protocols outlined in this application note provide a solid foundation for the utilization of this compound in drug discovery programs.
References
- Synthetic 2(1H)-pyrazinones with pharmacological activity. (URL not available)
- Imidazopyrazine tyrosine kinase inhibitors.
- 6 substituted 2-heterocyclylamino pyrazine compounds as chk-1 inhibitors.
- Tyrosine kinase inhibitors.
- Pyrazines in Drug Discovery. PharmaBlock. (URL not available)
-
How should I proceed in Chlorination using POCl3? ResearchGate. [Link]
- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (URL not available)
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (URL not available)
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]
-
Methods for treating cancer using TOR kinase inhibitor combination therapy comprising administering substituted pyrazino[2,3-b]pyrazines. PubChem. [Link]
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH. [Link]
- Method of preparing 2-hydroxypyrazines.
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]
- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
- Dérivés de la pyrazine.
- Dihydroimidazopyrazinone compound, composition including same, and use thereof.
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? ResearchGate. [Link]
-
N-[6-chloro-5-(3-chloropyridin-4-yl)pyrazin-2-yl]cyclopropanecarboxamide. PubChem. [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. MDPI. [Link]
- Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. (URL not available)
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]
-
Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro. PMC - PubMed Central. [Link]
-
Deoxychlorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for treating cancer using TOR kinase inhibitor combination therapy comprising administering substituted pyrazino[2,3-b]pyrazines - Patent US-9737535-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 4. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones [mdpi.com]
- 5. Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7459554B2 - Imidazopyrazine tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 8. WO2010016005A1 - 6 substituted 2-heterocyclylamino pyrazine compounds as chk-1 inhibitors - Google Patents [patents.google.com]
- 9. WO2003092595A3 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 3-Chloro-5,6-dimethylpyrazin-2(1H)-one in Modern Medicinal Chemistry
Abstract
The pyrazinone structural motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds and FDA-approved drugs. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged scaffold in drug design. Within this class, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom, coupled with two methyl groups that can modulate solubility and probe hydrophobic pockets in target proteins, provides a powerful platform for rapid library synthesis and lead optimization. This guide provides an in-depth exploration of the applications of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, detailing field-proven protocols for its derivatization and explaining the causal logic behind key experimental choices to empower researchers in their drug discovery endeavors.
Compound Profile and Physicochemical Properties
A thorough understanding of a starting material's properties is fundamental to its effective use. 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a stable, crystalline solid that serves as an excellent entry point for chemical diversification.
| Property | Value | Reference |
| CAS Number | 140862-42-6 | |
| Molecular Formula | C₆H₇ClN₂O | |
| Molecular Weight | 158.59 g/mol | |
| Appearance | Off-white to light yellow solid | Inferred from general chemical data |
| Purity | Typically ≥97% | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent hydrolysis and degradation. |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Refer to the material safety data sheet (MSDS) from your supplier for comprehensive safety information.
Core Synthetic Applications: Gateway to Chemical Diversity
The synthetic utility of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is primarily centered on the reactivity of its C3-chloro substituent. This position is readily functionalized through modern cross-coupling chemistry and nucleophilic substitution, allowing for the strategic introduction of diverse chemical moieties.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for derivatizing this scaffold, enabling the formation of C-C and C-N bonds that are critical for constructing the complex architectures of modern therapeutics.
Expertise & Causality: The Suzuki-Miyaura coupling is indispensable for creating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. This reaction allows for the direct and efficient installation of (hetero)aryl groups at the C3 position, profoundly influencing the pharmacological profile of the resulting molecule. The choice of catalyst, ligand, and base is crucial, especially for less reactive chloro-heterocycles, to ensure efficient oxidative addition and reductive elimination steps in the catalytic cycle.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a starting point for rapid optimization. Microwave irradiation significantly accelerates the reaction, often leading to higher yields and cleaner conversions in minutes rather than hours.
-
Vessel Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equiv., e.g., 0.5 mmol, 79.3 mg).
-
Reagent Addition: Add the desired aryl- or heteroarylboronic acid (1.2-1.5 equiv., e.g., 0.6-0.75 mmol).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%, 0.025 mmol) and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv., 1.0-1.5 mmol).
-
Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, 4:1, 2 mL).
-
Reaction Execution: Seal the vial with a cap and place it in the microwave reactor. Irradiate the mixture at 120-150 °C for 10-30 minutes.
-
Trustworthiness Check: Monitor reaction progress by LC-MS or TLC to determine the optimal reaction time and prevent decomposition. A small aliquot can be taken, diluted with ethyl acetate, and analyzed.
-
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (if needed) | Base (equiv.) | Solvent | Temp (°C) | Typical Time |
| Pd(PPh₃)₄ (5%) | None | K₂CO₃ (2.0) | Dioxane/H₂O | 120 (µW) | 15 min |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Toluene/H₂O | 100 (Oil Bath) | 12 h |
| PdCl₂(dppf) (3%) | Internal | Cs₂CO₃ (2.0) | DMF | 140 (µW) | 20 min |
Visualization: Suzuki Coupling Workflow
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
Expertise & Causality: The formation of C(aryl)-N bonds is fundamental to medicinal chemistry, as the amine moiety often serves as a key pharmacophore for target engagement or as a handle to improve pharmacokinetic properties like solubility. The Buchwald-Hartwig amination has revolutionized this process, allowing for the coupling of even challenging aryl chlorides with a vast range of primary and secondary amines under relatively mild conditions. The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands that facilitate the crucial reductive elimination step from the palladium(II) intermediate.
Experimental Protocol: General Buchwald-Hartwig Amination
-
Inert Atmosphere: Add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the biarylphosphine ligand (e.g., XPhos, 3.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Causality Note: This step is critical as the active Pd(0) catalyst is oxygen-sensitive. Pre-forming the catalyst complex in the absence of other reagents can improve reaction efficiency.
-
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 2.0 equiv.), 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equiv.), and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction Execution: Stir the reaction mixture at 80-110 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.
-
Purification: Separate the layers, extract the aqueous phase with ethyl acetate, and wash the combined organic layers with brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Data Presentation: Recommended Buchwald-Hartwig Systems
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Amine Scope |
| Pd₂(dba)₃ (1.5%) | XPhos (3.0%) | NaOtBu (2.0) | Toluene | 100-110 | Primary & Secondary Amines |
| Pd(OAc)₂ (2.0%) | RuPhos (4.0%) | K₃PO₄ (2.5) | Dioxane | 100 | Anilines, Heterocyclic Amines |
| Pd(OAc)₂ (2.0%) | CyPF-tBu (4.0%) | Cs₂CO₃ (2.5) | Dioxane | 110 | Challenging or hindered amines |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Strategic Diversification and Lead Optimization
The true power of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one lies in its role as a launchpad for generating compound libraries for structure-activity relationship (SAR) studies. The derivatives synthesized via the protocols above are not endpoints but are themselves valuable intermediates for further optimization.
Expertise & Causality: In drug discovery, initial "hits" are rarely optimal. Medicinal chemists must systematically modify the structure to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) properties. Starting from a common intermediate like our title compound allows for a divergent synthetic strategy, where dozens of analogues can be created efficiently to probe the chemical space around a biological target. The pyrazinone core acts as a stable anchor, while the newly installed aryl or amino groups can be further functionalized. For example, an installed aminophenol can be alkylated, or a bromophenyl group can undergo a second, orthogonal cross-coupling reaction.
Visualization: Synthetic Diversification Strategy
Caption: Divergent synthesis strategy for SAR exploration.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones. [Online].
- Lab-Chemicals.Com. 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, 97%. [Online].
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 3-Bromo-5-chloropyrazine-2-carbonitrile. [Online].
- Sigma-Aldrich. 3-Chloro-2,5-dimethylpyrazine 98. [Online].
- Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines. [Online].
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Online].
- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Online].
- MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Online].
- BLDpharm. 1092299-12-1|3-Chloro-5,6-dimethylpyrazine-2-carboxylic acid. [Online].
- ChemBK. (2024). 3-chloro-2,5-dimethylpyrazine. [Online].
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [Online].
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. [Online].
- Scite.ai. Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. [Online].
- ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF. [Online].
- Wikipedia. Buchwald–Hartwig amination. [Online].
- PubMed Central (PMC). Recent advances in the therapeutic applications of pyrazolines. [Online].
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Online].
- ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Online].
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Online].
- TCI Chemicals. 3-Chloro-2,5-dimethylpyrazine | 95-89-6. [Online].
- ChemRxiv. Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. [Online].
- MDPI. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. [Online].
- Cambridge Open Engage. (2023).
Application Notes and Protocols for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one in Agrochemical Synthesis
Introduction: The Pyrazinone Scaffold as a Privileged Structure in Bioactive Compound Design
The pyrazine ring system is a foundational structural motif found in a vast array of biologically active molecules, from pharmaceuticals to flavor and fragrance compounds.[1] In the realm of agrochemical research, pyrazine and its derivatives, particularly pyrazinones, have been explored for their potential as herbicides and fungicides.[2][3] The inherent chemical properties of the pyrazinone core—its planarity, hydrogen bonding capabilities, and dipole moment—make it an attractive scaffold for interacting with biological targets.
This document provides a detailed guide on the application of a key intermediate, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one , in the synthesis of potential agrochemicals. While direct, commercialized applications of this specific intermediate are not extensively documented in public literature, its structure presents a clear and valuable opportunity for the synthesis of novel active ingredients. The presence of a reactive chlorine atom on the electron-deficient pyrazinone ring makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.[4][5][6][7] This allows for the straightforward introduction of various functional groups, a cornerstone of modern agrochemical discovery and optimization.
Herein, we present a representative, scientifically grounded protocol for the synthesis of a hypothetical fungicidal agent derived from 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This application note is designed to serve as a practical guide for researchers in agrochemical synthesis, demonstrating the utility of this versatile building block.
Part 1: Synthesis of the Key Intermediate: 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
A robust and scalable synthesis of the starting material is paramount for any discovery campaign. While various methods for pyrazinone synthesis exist[8][9], a plausible and efficient route to 3-Chloro-5,6-dimethylpyrazin-2(1H)-one can be envisioned in two primary stages: initial heterocycle formation followed by chlorination.
Protocol 1.1: Synthesis of 5,6-dimethylpyrazin-2,3(1H,4H)-dione
The initial pyrazinone core can be constructed via a condensation reaction between a 1,2-diamine and an oxalate derivative.
Methodology:
-
To a stirred solution of 2,3-diaminobutane (1.0 eq) in ethanol (5 mL/mmol), add diethyl oxalate (1.05 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product, wash with cold ethanol (2 x 10 mL), and dry under vacuum to yield 5,6-dimethylpyrazin-2,3(1H,4H)-dione as a white to off-white solid.
Protocol 1.2: Chlorination to 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
The hydroxyl group of the pyrazinone can be converted to a chloride, the key reactive handle for subsequent diversification.
Methodology:
-
In a fume hood, carefully add 5,6-dimethylpyrazin-2,3(1H,4H)-dione (1.0 eq) to phosphorus oxychloride (POCl3) (5.0 eq) at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq) dropwise.
-
Slowly warm the mixture to 100 °C and maintain at this temperature for 4 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether.
-
Dry the product under vacuum to afford 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.[10]
Part 2: Application in the Synthesis of a Hypothetical Fungicide
Rationale for Target Molecule Design
To illustrate the synthetic utility of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, we propose the synthesis of a hypothetical fungicide: 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrazin-2(1H)-one . The rationale for this target is twofold:
-
Pyrazole Moiety: The pyrazole ring is a well-established toxophore in a multitude of commercial fungicides and insecticides.[1][11][12] Its inclusion is a proven strategy for imparting potent biological activity.
-
Nucleophilic Aromatic Substitution (SNAr): The chloro-substituent at the 3-position of the pyrazinone ring is activated towards nucleophilic displacement by the adjacent electron-withdrawing carbonyl group and ring nitrogen atoms. This facilitates a reliable SNAr reaction with a suitable nucleophile, in this case, a substituted pyrazole.
Protocol 2.1: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrazin-2(1H)-one
This protocol details the nucleophilic aromatic substitution reaction between the chloropyrazinone intermediate and 3,5-dimethylpyrazole.
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 eq)
-
3,5-Dimethylpyrazole (1.1 eq)
-
Potassium carbonate (K2CO3) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 eq), 3,5-dimethylpyrazole (1.1 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF (10 mL/mmol of the limiting reagent).
-
Reaction Execution: Stir the mixture at 80 °C. The reaction progress should be monitored every 2-4 hours using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS. The expected reaction time is typically 12-24 hours.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL/mmol) and extract with ethyl acetate (3 x 30 mL/mmol).
-
Combine the organic layers and wash with brine (2 x 20 mL/mmol) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the final product as a solid.
-
Data Presentation
| Parameter | 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrazin-2(1H)-one |
| Molecular Formula | C6H7ClN2O | C11H13N5O |
| Molecular Weight | 158.59 g/mol | 231.25 g/mol |
| Appearance | White to light yellow solid | Off-white to tan solid |
| Reaction Role | Electrophile / Key Intermediate | Final Product / Hypothetical Fungicide |
| Typical Yield | - | 65-80% (post-purification) |
| Solvent | - | DMF |
| Base | - | K2CO3 |
| Temperature | - | 80 °C |
| Reaction Time | - | 12-24 hours |
Experimental Workflow Visualization
Part 3: Characterization and Validation
The identity and purity of the synthesized compound, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6-dimethylpyrazin-2(1H)-one, must be rigorously confirmed. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure, showing the disappearance of the chloro-substituted pyrazinone signals and the appearance of signals corresponding to the dimethylpyrazole moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and exact mass of the final product.
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic peaks for the carbonyl group (C=O) and the various C-N and C=C bonds within the heterocyclic systems.
Conclusion
3-Chloro-5,6-dimethylpyrazin-2(1H)-one represents a highly valuable, yet underexplored, building block for the synthesis of novel agrochemicals. Its activated chlorine atom provides a reliable handle for diversification through nucleophilic aromatic substitution, enabling the rapid generation of compound libraries for biological screening. The protocol detailed herein for the synthesis of a hypothetical pyrazole-containing fungicide serves as a robust template for researchers. By leveraging the principles of established heterocyclic chemistry and modern synthetic methodologies, this intermediate can be effectively utilized in the quest for new and effective crop protection solutions.
References
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. CHIMIA International Journal for Chemistry, 61(3), 136-141. [Link]
-
Doležal, M., & Kráľová, K. (2011). Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. In Herbicides, Theory and Applications. IntechOpen. [Link]
- Abdel-Wahab, B. F., et al. (2012). Synthesis, characterization and biological activity of some new pyrazino[2,1-b]quinazolinone derivatives. Der Pharma Chemica, 4(2), 736-744.
-
Riesco-Llach, G., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Medicinal Chemistry, 13(3), 268-292. [Link]
-
Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions (NAS). YouTube. [Link]
-
Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1989-1998. [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
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Riesco-Llach, G., Planas, M., Feliu, L., & Joule, J. A. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC medicinal chemistry, 13(3), 268–292. [Link]
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Zhang, L., et al. (2017). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 22(10), 1639. [Link]
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Application Notes & Protocols for Suzuki-Miyaura Coupling with 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. The pyrazinone scaffold is a critical pharmacophore in modern drug discovery, and its arylation via C-C bond formation is a key synthetic step.[1][2] This document delves into the mechanistic underpinnings of the reaction, explores the critical parameters influencing its success, and offers robust, step-by-step protocols tailored for researchers, medicinal chemists, and process development scientists. We address the specific challenges associated with the activation of an electron-deficient chloro-heterocycle, providing field-proven insights to guide catalyst selection, base/solvent optimization, and troubleshooting.
Introduction: The Significance of Arylated Pyrazinones
The 3-aryl-5,6-dimethylpyrazin-2(1H)-one structural motif is a privileged scaffold in medicinal chemistry, forming the core of molecules with potential therapeutic applications, including roles as kinase inhibitors and other targeted agents in oncology.[2][3] The ability to efficiently synthesize a diverse library of these compounds is paramount for structure-activity relationship (SAR) studies.
The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks make it an indispensable tool in drug development.[6] However, the coupling of chloro-heteroarenes like 3-Chloro-5,6-dimethylpyrazin-2(1H)-one presents a distinct challenge. The inherent strength and lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts necessitate carefully optimized catalytic systems to achieve efficient and high-yielding transformations.[5][6][7] This guide provides the necessary framework to successfully navigate these challenges.
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to rational protocol design and troubleshooting. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[5][8]
The three cornerstone steps are:
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This is often the rate-limiting step for chloro-substrates and is heavily influenced by the choice of ligand on the palladium center.[4][8][9]
-
Transmetalation: The organoboron species (boronic acid) must first be activated by a base to form a more nucleophilic boronate complex.[10][11] This boronate then exchanges its organic group with the halide on the Pd(II) complex. This step regenerates the halide salt and forms a new diorganopalladium(II) intermediate.[4][8]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and yielding the 3-aryl-5,6-dimethylpyrazin-2(1H)-one product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing Key Reaction Parameters
The success of coupling with 3-Chloro-5,6-dimethylpyrazin-2(1H)-one hinges on the judicious selection of four key components: the palladium catalyst system, the boronic acid partner, the base, and the solvent.
Palladium Catalyst: The Engine of the Reaction
For challenging substrates like aryl chlorides, the combination of a palladium precursor and a specialized ligand is critical. The ligand stabilizes the Pd(0) species and its electron-rich, bulky nature facilitates the difficult oxidative addition step.[12][13]
| Catalyst System | Precursor | Ligand | Key Characteristics & Best Use Cases |
| System 1 | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | Workhorse System: Buchwald's biaryl phosphine ligands are highly effective for aryl chlorides. They promote fast oxidative addition and reductive elimination. Ideal for initial screening and a wide range of arylboronic acids.[13][14] |
| System 2 | [Pd(XPhos) G3] | (Pre-formed) | High-Activity Pre-catalyst: An air- and moisture-stable pre-catalyst that reliably forms the active Pd(0) species. Excellent for difficult couplings, sterically hindered substrates, or when reproducibility is critical.[14] |
| System 3 | Pd(PPh₃)₄ | (Pre-formed) | Traditional Catalyst: Less effective for aryl chlorides compared to modern ligands. May require higher temperatures and longer reaction times. Can be a cost-effective option for highly activated boronic acids.[15] |
| System 4 | PdCl₂(dppf) | dppf | Alternative System: Often used for heteroaryl couplings. The dppf ligand provides good stability. May be effective for specific heteroarylboronic acid partners.[16] |
Base Selection: The Activator
The base plays a crucial role by activating the boronic acid, forming the boronate anion necessary for transmetalation.[10][17] The choice of base can significantly impact yield, and its strength and solubility are important considerations.
| Base | Formula | Strength | Typical Conditions & Rationale |
| Potassium Phosphate | K₃PO₄ | Strong | Often the base of choice for difficult couplings. Its strength facilitates boronate formation and can accelerate the reaction, especially with electron-poor boronic acids.[12][14] |
| Sodium Carbonate | Na₂CO₃ | Moderate | A common, cost-effective choice. Typically used as a 2M aqueous solution, creating a biphasic system that can aid in product/reagent partitioning.[18] |
| Potassium Carbonate | K₂CO₃ | Moderate | Similar to Na₂CO₃, often used in aqueous or mixed-solvent systems. A reliable choice for general screening.[19] |
| Cesium Carbonate | Cs₂CO₃ | Strong | A stronger and more soluble carbonate base. Can be effective when other bases fail but is more expensive. |
Solvent System: The Reaction Medium
The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions. Anhydrous solvents under an inert atmosphere are standard. Aprotic polar solvents are generally preferred.[19][20]
| Solvent | Boiling Point | Characteristics & Rationale |
| 1,4-Dioxane | 101 °C | Excellent choice for solubilizing a wide range of organic compounds. Often used with a small amount of water to aid in dissolving the base and boronic acid. |
| Toluene | 111 °C | A less polar option that can be advantageous in preventing certain side reactions. Biphasic with aqueous base. |
| Tetrahydrofuran (THF) | 66 °C | A good solvent, but its lower boiling point limits the accessible temperature range, which may be insufficient for activating the C-Cl bond.[12][20] |
| DMF / Water | (Mixture) | A polar mixture that can be effective for certain substrates, enhancing the solubility of inorganic bases.[21] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All palladium reagents and organic solvents should be handled with care. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation.
Protocol 1: General Purpose Suzuki-Miyaura Coupling
This protocol serves as a robust starting point for coupling 3-Chloro-5,6-dimethylpyrazin-2(1H)-one with a variety of common arylboronic acids.
Reagents & Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equiv)
-
Arylboronic Acid (1.2 - 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Reaction vial or round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vial, add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, the corresponding arylboronic acid, and K₃PO₄.
-
Catalyst Addition: In a separate, small vial, weigh the Pd(OAc)₂ and SPhos ligand. Add a small amount of the reaction solvent (dioxane) to this vial to create a slurry, then add this to the main reaction vessel. This prevents the loss of fine powders.
-
Inert Atmosphere: Seal the reaction vial with a septum cap. Evacuate and backfill the vessel with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 5:1 to 10:1 ratio of dioxane:water) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100-110 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 3-aryl-5,6-dimethylpyrazin-2(1H)-one product.
Protocol 2: High-Activity Protocol for Challenging Substrates
This protocol is recommended for sterically hindered or electron-deficient arylboronic acids where Protocol 1 may provide low yields. It utilizes a more active, well-defined pre-catalyst.
Reagents & Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (0.015 equiv, 1.5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Toluene (Anhydrous)
-
Water (Degassed)
-
Schlenk flask or sealed reaction tube with stir bar
-
Inert atmosphere setup
Step-by-Step Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of inert gas, add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, the arylboronic acid, K₂CO₃, and the XPhos Pd G3 pre-catalyst to a Schlenk flask.
-
Inert Atmosphere: Seal the flask and, if not in a glovebox, evacuate and backfill with nitrogen or argon three times.
-
Solvent Addition: Add anhydrous toluene and degassed water (typically a 4:1 ratio of toluene:water) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously. The reaction is typically faster with this catalyst system; monitor after 2-8 hours.
-
Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1.
-
Purification: Follow step 8 from Protocol 1.
Caption: General workflow for Suzuki-Miyaura coupling experiments.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature.3. Ineffective base or ligand. | 1. Use fresh solvents and reagents. Ensure a fully inert atmosphere. Use a pre-catalyst.2. Increase temperature to 110-120 °C.3. Switch to a stronger base (K₃PO₄). Use a more active ligand (e.g., XPhos). |
| Dehalogenation of Starting Material | 1. Presence of water/protic source.2. Catalyst system promotes side reaction. | 1. Use rigorously dried solvents. Ensure boronic acid is of high quality.2. Screen different ligands or lower the catalyst loading. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen.2. High catalyst loading or temperature. | 1. Thoroughly degas solvents and maintain a strict inert atmosphere.2. Reduce catalyst loading (to < 2 mol%) and/or reaction temperature. |
| Difficult Purification | 1. Close-running impurities.2. Residual palladium. | 1. Optimize chromatography gradient. Consider reverse-phase HPLC if necessary.2. Pass the crude product through a pad of celite or silica before concentrating. |
References
-
ResearchGate. (2025). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
-
Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]
-
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure for Nickel-Catalyzed Suzuki–Miyaura Coupling. [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
ResearchGate. (2025). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
PubMed. (2020). Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. [Link]
-
RSC Publishing. (n.d.). Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. [Link]
-
MDPI. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 9. m.youtube.com [m.youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. arodes.hes-so.ch [arodes.hes-so.ch]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Strategic Functionalization of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazinone Scaffold in Modern Drug Discovery
The pyrazinone structural motif is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The subject of this guide, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, represents a versatile starting material for the synthesis of diverse compound libraries. The strategic functionalization of its pyrazinone core allows for the precise modulation of physicochemical properties and biological activity.
This comprehensive guide provides a detailed exploration of key functionalization strategies for the 3-Chloro-5,6-dimethylpyrazin-2(1H)-one ring system. We will delve into the mechanistic underpinnings of each transformation and provide robust, field-proven protocols for their execution. Our focus is on empowering researchers to confidently and efficiently generate novel pyrazinone derivatives for their drug discovery programs.
Strategic Functionalization Pathways
The reactivity of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is primarily dictated by two key features: the electrophilic carbon at the C3 position, activated by the adjacent chloro substituent and the electron-deficient nature of the pyrazine ring, and the nucleophilic nitrogen at the N1 position of the lactam. This dual reactivity allows for a modular approach to library synthesis, as depicted in the workflow below.
Caption: Key functionalization pathways for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Part 1: C3-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazinone ring, further accentuated by the two nitrogen atoms, renders the C3-chloro substituent susceptible to nucleophilic aromatic substitution (SNAr).[2] This reaction class provides a straightforward and atom-economical method for introducing a variety of functionalities.
Causality Behind Experimental Choices
The success of an SNAr reaction hinges on the nucleophilicity of the incoming nucleophile and the stability of the intermediate Meisenheimer complex. The choice of solvent and base is critical. Polar aprotic solvents like DMF or DMSO are often preferred as they can solvate the cation of the base without significantly solvating the nucleophile, thus enhancing its reactivity. The base serves to either generate the active nucleophile (e.g., deprotonation of a thiol to a thiolate) or to scavenge the HCl byproduct.
Protocol 1.1: Synthesis of 3-Amino-5,6-dimethylpyrazin-2(1H)-one Derivatives
This protocol details the reaction of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one with a primary or secondary amine.
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
Amine (e.g., benzylamine, morpholine) (1.1 - 1.5 equivalents)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equivalent).
-
Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Add the amine (1.1 - 1.5 equivalents) to the stirred solution.
-
Add the base (Et₃N or DIPEA, 1.5 - 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-5,6-dimethylpyrazin-2(1H)-one derivative.
Protocol 1.2: Synthesis of 3-Alkoxy/Thio-5,6-dimethylpyrazin-2(1H)-one Derivatives
This protocol outlines the reaction with alcohol or thiol nucleophiles.
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
Alcohol or Thiol (1.2 - 1.5 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol or thiol (1.2 - 1.5 equivalents) and anhydrous DMF or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the base (NaH or K₂CO₃) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the corresponding alkoxide or thiolate.
-
Add a solution of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Nucleophile Class | Typical Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| Primary/Secondary Amines | Et₃N, DIPEA | THF, Dioxane | 70-80 | 40-75 |
| Alcohols | NaH, K₂CO₃ | THF, DMF | 25-60 | 50-85 |
| Thiols | NaH, K₂CO₃ | THF, DMF | 25 | 60-95 |
Part 2: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
For the formation of C-C and C-N bonds with a broader range of substrates, particularly those that are not amenable to SNAr conditions, palladium-catalyzed cross-coupling reactions are indispensable tools.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the synthesis of 3-aryl- or 3-vinyl-5,6-dimethylpyrazin-2(1H)-ones from the corresponding boronic acids or esters.[3]
Causality Behind Experimental Choices:
The catalytic cycle of the Suzuki coupling involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst.[4] The choice of palladium catalyst, ligand, and base is crucial for efficient C-Cl bond activation, which is generally more challenging than for C-Br or C-I bonds.[5] For chloro-heterocycles, more electron-rich and bulky phosphine ligands are often required to promote the oxidative addition step. The base is necessary to activate the boronic acid for transmetalation.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2.1: Synthesis of 3-Aryl-5,6-dimethylpyrazin-2(1H)-ones
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol or Dioxane/Water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equivalent), the arylboronic acid (1.2 - 1.5 equivalents), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%).
-
Add the solvent system (e.g., a 4:1 mixture of Toluene and Ethanol).
-
Add the aqueous base solution (2.0 - 3.0 equivalents).
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful alternative to SNAr for the synthesis of 3-amino-pyrazinones, especially with less nucleophilic amines or when milder reaction conditions are desired.[1][6][7]
Causality Behind Experimental Choices:
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[8] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[7] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition of the C-Cl bond and the final reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine within the palladium coordination sphere.
Protocol 2.2: Synthesis of 3-Amino-5,6-dimethylpyrazin-2(1H)-ones
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
Primary or secondary amine (1.1 - 1.3 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 - 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent.
-
Add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equivalent) and the amine (1.1 - 1.3 equivalents).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Part 3: N1-Position Functionalization via N-Alkylation
The lactam nitrogen of the pyrazinone ring can be readily functionalized, most commonly through N-alkylation. This modification is crucial for modulating properties such as solubility, metabolic stability, and cell permeability.
Causality Behind Experimental Choices:
N-alkylation of pyrazinones typically proceeds via an Sₙ2 mechanism. A base is required to deprotonate the N-H of the lactam, generating a more nucleophilic anion. The choice of base and solvent can influence the reaction rate and, in some cases, the regioselectivity (O- vs. N-alkylation), although N-alkylation is generally favored for lactams. Stronger bases like sodium hydride in a polar aprotic solvent like DMF provide highly reactive conditions, while weaker bases like potassium carbonate may require higher temperatures but can be more tolerant of sensitive functional groups.
Protocol 3.1: Synthesis of 1-Alkyl-3-chloro-5,6-dimethylpyrazin-2(1H)-ones
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)
-
Base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.2 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 equivalent) and the anhydrous solvent.
-
Add the base (e.g., K₂CO₃) to the suspension.
-
Add the alkyl halide (1.1 - 1.5 equivalents) to the stirred mixture.
-
Heat the reaction to a temperature between 25-80 °C, depending on the reactivity of the alkyl halide and the strength of the base. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Conclusion and Future Perspectives
The protocols detailed herein provide a robust and versatile toolbox for the functionalization of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. By leveraging a combination of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and N-alkylation, researchers can rapidly access a wide array of novel pyrazinone derivatives. The modular nature of these synthetic routes is highly amenable to the construction of compound libraries for high-throughput screening in drug discovery and other life sciences applications. Further exploration of other transition-metal-catalyzed reactions, such as C-H activation, will undoubtedly continue to expand the synthetic utility of this valuable heterocyclic scaffold.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][8]naphthyrin-5(6H)-one. NIH. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. YouTube. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD J. Pharm. Sci. Retrieved from [Link]
-
ACS Publications. (n.d.). N1-Allylation of Arylhydrazines via a Palladium-Catalyzed Allylic Substitution. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved from [Link]
-
SciELO SA. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]
-
PubMed. (2004). Pyrrolodiazines. 6. Palladium-catalyzed Arylation, Heteroarylation, and Amination of 3,4-dihydropyrrolo[1,2-a]pyrazines. PubMed. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazine alkylation starting from N,N'-bis(trimethylsilyl)-1,4-dihydropyrazines. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. NIH. Retrieved from [Link]
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-
MDPI. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine. Google Patents.
-
ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Analytical Characterization of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. The pyrazinone scaffold is a significant heterocyclic motif found in numerous bioactive molecules and natural products, making its derivatives, such as the title compound, key intermediates in pharmaceutical research and development.[1] Robust, validated analytical techniques are paramount for confirming the identity, purity, and stability of such compounds. This guide is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step protocols for chromatographic and spectroscopic analysis. We will cover High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and volatile impurity profiling, and a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis)—for unambiguous structural elucidation.
Compound Identity and Physicochemical Properties
The first step in any analytical endeavor is to understand the fundamental properties of the analyte. 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a substituted pyrazinone, a class of heterocyclic compounds synthesized from acyclic precursors like α-amino acid derivatives.[1][2]
| Property | Value | Source |
| IUPAC Name | 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | - |
| CAS Number | 140862-42-6 | [3] |
| Molecular Formula | C₆H₇ClN₂O | [3] |
| Molecular Weight | 158.59 g/mol | [3] |
| Purity (Typical) | 97% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Overall Analytical Strategy
A multi-technique approach is essential for the complete characterization of a novel chemical entity. The strategy outlined below ensures orthogonal validation, where different techniques based on distinct physical principles are used to confirm the same properties (identity and purity), providing a high degree of confidence in the final results.
Chromatographic Analysis for Purity and Separation
Chromatographic methods are the cornerstone for determining the purity of a compound by separating it from by-products, starting materials, and degradants.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: Reverse-phase HPLC is the premier technique for analyzing moderately polar organic molecules like our target compound. The choice of a C18 stationary phase provides excellent hydrophobic retention for the pyrazinone core. A mobile phase consisting of acetonitrile and water creates a polar environment, allowing for elution to be modulated by adjusting the solvent ratio. The addition of a small amount of acid (e.g., formic or phosphoric acid) is critical; it protonates any basic sites on the molecule and silanol groups on the silica support, leading to sharper peaks and more reproducible retention times.[4]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter to remove particulates.
-
-
Instrumentation & Conditions:
-
System: A standard HPLC or UHPLC system equipped with a UV detector.[5]
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or the determined λmax from UV-Vis analysis).
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
-
Trustworthiness (System Suitability): Before sample analysis, perform at least five replicate injections of the working standard. The system is deemed suitable if the following criteria are met:
-
Tailing Factor: ≤ 2.0.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
RSD of Retention Time: ≤ 1.0%.
-
-
Data Interpretation: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 3-Chloro-2,5-dimethylpyrazine | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
Definitive 1H and 13C NMR Assignment of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one: A Multi-technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the complete and unambiguous structural assignment of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As a substituted pyrazinone, this heterocyclic compound represents a class of molecules with significant interest in medicinal chemistry and materials science. A definitive characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide moves beyond simple 1D spectral interpretation, detailing a systematic workflow that integrates 1D (¹H, ¹³C), Distortionless Enhancement by Polarization Transfer (DEPT-135), and 2D correlation experiments (HSQC, HMBC) to logically connect every proton and carbon to its precise position within the molecular framework.
Introduction: The Need for Unambiguous Assignment
Substituted pyrazinones are prevalent scaffolds in pharmacologically active compounds. The specific substitution pattern on the heterocyclic ring dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity. 3-Chloro-5,6-dimethylpyrazin-2(1H)-one contains several key features—a lactam moiety, a vinyl chloride, and two adjacent methyl groups—that present a non-trivial yet illustrative challenge for spectral assignment. While ¹H NMR can quickly confirm the presence of the methyl groups and the N-H proton, assigning the four quaternary carbons of the pyrazinone ring is impossible without more advanced techniques.
This guide demonstrates how a logical, multi-experimental approach provides an irrefutable assignment. We will explain the causality behind the experimental choices and detail a self-validating protocol that ensures accuracy and reproducibility, a cornerstone of research in regulated environments such as drug development.[1][2]
Foundational Principles of the NMR Assignment Strategy
The complete assignment of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one hinges on a layered analytical approach. Each experiment provides a specific piece of the puzzle, and their combined interpretation leads to the final structure.
-
¹H NMR Spectroscopy : This is the starting point, providing information on the number of distinct proton environments, their relative abundance (integration), and their electronic environment (chemical shift).[3][4] For this molecule, we expect to see three distinct signals corresponding to the two methyl groups and the N-H proton.
-
¹³C NMR Spectroscopy : This reveals the number of unique carbon environments. However, it does not, on its own, distinguish between methyl (CH₃), methylene (CH₂), methine (CH), or quaternary (C) carbons.
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) : This crucial 1D experiment resolves the ambiguity of the ¹³C spectrum.[5][6] It selectively visualizes protonated carbons, with CH₃ and CH groups appearing as positive-phased signals and CH₂ groups as negative-phased signals. Quaternary carbons are absent, making them easy to identify by comparing the DEPT-135 with the standard ¹³C spectrum.
-
2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (¹J_CH_ coupling).[7] It creates a "map" that definitively links each proton signal to its corresponding carbon atom, for instance, confirming the ¹H and ¹³C signals of a specific methyl group.
-
2D HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most powerful tool for elucidating the complete carbon skeleton. The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (²J_CH_ and ³J_CH_ couplings).[7][8] By observing these long-range correlations, we can connect the molecular fragments and, most importantly, assign the non-protonated quaternary carbons based on their proximity to known proton signals.
Detailed Experimental and Analytical Protocols
Part A: Protocol for NMR Sample Preparation
Scientific integrity begins with meticulous sample preparation. The quality of the resulting spectrum is directly dependent on this initial step.
-
Analyte Purity : Begin with high-purity (>97%) 3-Chloro-5,6-dimethylpyrazin-2(1H)-one to avoid confusing signals from impurities.
-
Sample Weighing : For comprehensive analysis including ¹³C and 2D NMR, accurately weigh approximately 20-30 mg of the compound into a clean, dry glass vial.[9][10] While a standard ¹H spectrum can be obtained with 5-10 mg, higher concentrations are necessary to obtain high-quality data for less sensitive nuclei like ¹³C in a reasonable timeframe.[11]
-
Solvent Selection : Add approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule. Its polarity aids in solubilizing the pyrazinone, and it is less volatile than chloroform-d (CDCl₃). The N-H proton signal is often well-resolved in DMSO-d₆ due to reduced exchange rates.
-
Dissolution & Transfer : Gently agitate the vial to ensure the sample is fully dissolved. A homogeneous solution is critical for achieving sharp NMR signals.[10] If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12] Solid particles will degrade the magnetic field homogeneity, leading to poor spectral resolution.
-
Finalizing the Sample : Ensure the sample height in the NMR tube is approximately 4-5 cm (0.6-0.7 mL) to be within the detection region of the NMR probe.[10][12] Cap the tube securely and label it clearly.
Part B: Protocol for NMR Spectrometer Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer.
-
Initial Setup :
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to optimize homogeneity, using the lock signal as a guide. Aim for sharp, symmetrical peak shapes.
-
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse (e.g., zg30).
-
Spectral Width : 0-14 ppm.
-
Acquisition Time : ~3 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 16.
-
-
¹³C{¹H} NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse with NOE (e.g., zgpg30).
-
Spectral Width : 0-180 ppm.
-
Acquisition Time : ~1.5 seconds.
-
Relaxation Delay : 2 seconds.
-
Number of Scans : 1024 (or more, depending on concentration).
-
-
DEPT-135 Acquisition :
-
Pulse Program : Standard DEPT-135 sequence.
-
Parameters are typically based on the corresponding ¹³C experiment.
-
-
2D gHSQC Acquisition (gradient-selected) :
-
Pulse Program : Standard gHSQC sequence (e.g., hsqcedetgpsisp2.3).
-
Spectral Width : F2 (¹H): 0-14 ppm; F1 (¹³C): 0-180 ppm.
-
¹J_CH_ Coupling Constant : Optimized for ~145 Hz.
-
-
2D gHMBC Acquisition (gradient-selected) :
-
Pulse Program : Standard gHMBC sequence (e.g., hmbcgpndqf).
-
Spectral Width : F2 (¹H): 0-14 ppm; F1 (¹³C): 0-180 ppm.
-
Long-Range Coupling Constant : Optimized for 8 Hz to prioritize ²J_CH_ and ³J_CH_ correlations.
-
Part C: Protocol for Data Processing
-
Apply Fourier transformation to all acquired Free Induction Decays (FIDs).
-
Perform phase correction for all 1D spectra and both dimensions of the 2D spectra.
-
Apply baseline correction to ensure accurate integrations.
-
Calibrate the chemical shift scale. For DMSO-d₆, reference the residual solvent peak to δH = 2.50 ppm for ¹H spectra and δC = 39.52 ppm for ¹³C spectra.
Systematic Spectral Analysis and Assignment
The logical workflow for assigning the spectrum follows the path of increasing complexity, using the results from one experiment to interpret the next.
Caption: Experimental and analytical workflow for NMR assignment.
Structure and Numbering
For clarity, the following atomic numbering scheme will be used for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one:
¹H NMR Analysis
The ¹H NMR spectrum is expected to show three signals:
-
A broad singlet in the downfield region (δ 11-13 ppm), characteristic of an N-H proton in a lactam system. Its broadness is due to chemical exchange and quadrupole effects from the adjacent nitrogen.
-
Two sharp singlets in the aliphatic region (δ 2.0-2.5 ppm), each integrating to 3 protons. These correspond to the two methyl groups (C7-H₃ and C8-H₃). They are singlets because they have no adjacent protons to couple with. They will have slightly different chemical shifts due to the different electronic environments of the carbons they are attached to (C5 vs. C6).
¹³C and DEPT-135 Analysis
-
The ¹³C spectrum will show six distinct carbon signals.
-
The DEPT-135 spectrum will show two positive signals corresponding to the two CH₃ groups (C7 and C8).
-
By comparing the ¹³C and DEPT-135 spectra, the remaining four signals, which are absent in the DEPT-135, can be definitively identified as the quaternary carbons (C2, C3, C5, and C6).
2D NMR Analysis: Assembling the Structure
The 2D spectra are essential for the final, unambiguous assignment.
-
HSQC Analysis : The HSQC spectrum will show two cross-peaks. Each cross-peak will connect one of the methyl proton signals to one of the methyl carbon signals, thus pairing them up. For example, the proton signal at δH ~2.3 ppm might correlate to the carbon signal at δC ~20 ppm.
-
HMBC Analysis : This experiment provides the definitive connections. The expected key long-range correlations are illustrated below and are crucial for assigning the quaternary carbons.
Caption: Key HMBC correlations for structural assignment.
-
Assigning C2 and C3 : The N-H proton (N1-H) is expected to show a three-bond (³J) correlation to the carbonyl carbon (C2) and a two-bond (²J) correlation to the chlorine-bearing carbon (C3). This allows the assignment of these two downfield quaternary carbon signals.
-
Assigning C5 and C6 : The protons of one methyl group (e.g., C7-H₃) will show a strong two-bond (²J) correlation to the carbon it is attached to (C5) and a weaker three-bond (³J) correlation to the adjacent ring carbon (C6). Conversely, the protons of the other methyl group (C8-H₃) will show a ²J correlation to C6 and a ³J correlation to C5. This crisscross pattern of correlations provides irrefutable proof of the connectivity and allows for the definitive assignment of C5 and C6.
Summary of Spectral Data and Assignments
Based on the multi-faceted analysis described, the following assignments can be made. (Note: Chemical shifts are predictive and may vary slightly in experimental conditions).
Table 1: Assigned ¹H NMR Data for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (500 MHz, DMSO-d₆)
| Proton Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-a | 12.15 | br s | 1H | N1-H |
| H-b | 2.28 | s | 3H | C8-H₃ |
| H-c | 2.15 | s | 3H | C7-H₃ |
Table 2: Assigned ¹³C NMR and Key HMBC Correlation Data (125 MHz, DMSO-d₆)
| Carbon No. | Predicted δ (ppm) | DEPT-135 | Key HMBC Correlations from |
| C2 | 155.5 | Absent | N1-H |
| C3 | 145.0 | Absent | N1-H |
| C6 | 142.1 | Absent | N1-H, C7-H₃, C8-H₃ |
| C5 | 128.8 | Absent | C7-H₃, C8-H₃ |
| C8 | 20.4 | CH₃ (+) | - |
| C7 | 15.7 | CH₃ (+) | - |
Conclusion
The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. This application note has demonstrated a systematic and robust workflow for the complete ¹H and ¹³C NMR assignment of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. By synergistically employing 1D NMR (¹H, ¹³C, DEPT-135) and 2D correlation spectroscopy (HSQC, HMBC), every proton and carbon atom can be assigned with a high degree of confidence. This self-validating methodology, which relies on establishing connectivity through covalent bonds, provides an authoritative characterization essential for research, development, and quality assurance applications.
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-
PubMed. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]
-
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OMICS International. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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-
MDPI. (2016). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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-
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-
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-
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-
ResearchGate. 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... [Link]
-
Molecules. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. [Link]
-
ResearchGate. 1 H, 13 C and 15 N NMR chemical shifts of 3-substituted.... [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
SPbU Researchers Portal. (2024). The synthesis of 3-chloro-6-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and its deuterated analogue. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. [Link]
Sources
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. azooptics.com [azooptics.com]
- 4. acdlabs.com [acdlabs.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. omicsonline.org [omicsonline.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Troubleshooting & Optimization
Pyrazinone Synthesis: Technical Support & Troubleshooting Guide
Welcome to the technical support center for pyrazinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the pyrazinone core. Here, we address common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: My pyrazinone synthesis is resulting in a very low yield. What are the most likely causes?
Low yields in pyrazinone synthesis can often be traced back to a few key areas: the stability of precursors, inefficient cyclization conditions, and competing side reactions.
-
Precursor Instability: The α-amino ketone or α-amino amide precursors are notoriously prone to self-condensation and degradation, especially under harsh temperature or pH conditions. It is crucial to handle these intermediates with care, often preparing them in situ or using them immediately after isolation.
-
Inefficient Cyclization: The final cyclization-condensation step to form the pyrazinone ring requires careful optimization of reaction conditions. Factors such as the choice of solvent, temperature, and the presence of a suitable catalyst can dramatically impact the yield. For instance, some reactions may require microwave irradiation to proceed efficiently, while others benefit from specific acid or base catalysis to drive the dehydration step.
-
Side Reactions: Dimerization of the α-amino ketone precursor is a common side reaction that consumes starting material and complicates purification. This can often be mitigated by using high-dilution conditions or by carefully controlling the rate of addition of reagents.
Q2: I am observing the formation of significant side products. How can I identify and minimize them?
The formation of side products is a frequent hurdle. The most common culprits are dimers, incompletely cyclized intermediates, and regioisomers.
-
Dimerization: As mentioned, α-amino ketones can dimerize to form dihydropyrazines, which can then be oxidized to pyrazines. This is often favored at higher concentrations and temperatures. Minimizing this can be achieved by:
-
Employing high-dilution techniques.
-
Maintaining lower reaction temperatures.
-
Choosing a solvent system that disfavors the dimerization pathway.
-
-
Incomplete Cyclization: Sometimes, the reaction stalls at the acyclic amide intermediate. This can be due to insufficient heating or an inappropriate catalyst for the final dehydration step. Pushing the reaction to completion might require:
-
Switching to a higher-boiling solvent.
-
Introducing a dehydrating agent.
-
Screening different acid or base catalysts.
-
-
Regioisomer Formation: When using unsymmetrical diketones or amino acids, the formation of regioisomers is a significant challenge. Controlling regioselectivity often requires a strategic choice of starting materials with appropriate protecting or directing groups. For example, using an N-protected amino acid can prevent unwanted side reactions at the nitrogen atom and direct the cyclization.
Q3: My final pyrazinone product is difficult to purify. What are the best strategies?
Purification of pyrazinones can be challenging due to their polarity and potential for co-elution with structurally similar impurities.
-
Chromatography: Reversed-phase chromatography is often more effective than normal-phase silica gel chromatography for polar pyrazinone derivatives. A gradient elution with a mobile phase containing a small amount of acid (e.g., formic acid or TFA) can help to improve peak shape and resolution.
-
Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique. A careful screening of solvents is necessary to find a system where the pyrazinone has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Acid-Base Extraction: The basic nitrogen atom in the pyrazinone ring can sometimes be exploited for purification. An acid-base extraction can be used to separate the pyrazinone from non-basic impurities. However, care must be taken as some pyrazinones can be sensitive to strong acids or bases.
Troubleshooting Guides
Problem 1: Persistent Dimerization of α-Amino Ketone Precursor
Symptoms:
-
Low yield of the desired pyrazinone.
-
Presence of a significant, less polar byproduct in TLC and LC-MS analysis, often corresponding to the mass of a pyrazine dimer.
Root Cause Analysis: The self-condensation of two molecules of the α-amino ketone to form a dihydropyrazine, which is subsequently oxidized to a stable pyrazine, is a common bimolecular side reaction. This process is often faster than the desired intramolecular cyclization, especially at high concentrations.
Troubleshooting Workflow:
Caption: Workflow for mitigating dimer formation.
Detailed Protocol: High-Dilution Experiment
-
Setup: In a three-neck flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the bulk of the reaction solvent (e.g., toluene).
-
Reagent Preparation: Dissolve the α-amino ketone precursor in a small amount of the same solvent and load it into the dropping funnel.
-
Reaction Initiation: Heat the solvent in the flask to the desired reaction temperature.
-
Slow Addition: Add the α-amino ketone solution dropwise from the funnel over a period of several hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the ratio of desired product to dimer.
-
Work-up: Once the reaction is complete, proceed with the standard work-up and purification.
Problem 2: Lack of Regioselectivity in Cyclization
Symptoms:
-
Formation of a mixture of two or more isomeric products that are difficult to separate.
-
Complex NMR spectra with overlapping signals.
Root Cause Analysis: When reacting an unsymmetrical α-dicarbonyl compound with an α-amino amide, the initial condensation can occur at either of the two carbonyl groups, leading to a mixture of regioisomers.
Strategies for Control:
-
Steric Hindrance: Introduce a bulky substituent adjacent to one of the carbonyl groups in the dicarbonyl starting material. This will sterically hinder the approach of the amine, favoring reaction at the less hindered carbonyl.
-
Electronic Effects: Utilize starting materials with electronically differentiated carbonyl groups. For example, a ketone will typically be more reactive towards nucleophilic attack than an ester.
-
Protecting Groups: Employ protecting groups on the amine or other functional groups to direct the cyclization in a specific manner.
Comparative Table of Regioselective Strategies:
| Strategy | Principle | Common Application | Potential Drawbacks |
| Steric Hindrance | Bulky groups block one reaction site | Synthesis of highly substituted pyrazinones | May require synthesis of specialized starting materials |
| Electronic Differentiation | One carbonyl is more electrophilic | Using α-ketoesters as starting materials | Limited by the availability of suitable starting materials |
| Directing Groups | A functional group forces the reaction down one pathway | N-protected amino acids to control acylation | Requires additional protection and deprotection steps |
References
-
Recent Advances in the Synthesis of Pyrazinones. Chemical Reviews, American Chemical Society. [Link]
-
Microwave-assisted solvent-free synthesis of 2,5-disubstituted pyrazines. Green Chemistry, Royal Society of Chemistry. [Link]
-
The Bohlmann–Rahtz Pyridine Synthesis and the Elusive 2-Aza-Cope Rearrangement. The Journal of Organic Chemistry, American Chemical Society. [Link]
Technical Support Center: Purification of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Welcome to the technical support center for the purification of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and related heterocyclic molecules. Here, we move beyond simple protocols to address the common and often frustrating challenges encountered during purification. Our goal is to provide you with the causal logic behind experimental choices, enabling you to troubleshoot effectively and achieve your desired purity targets with confidence.
Part 1: Troubleshooting and Issue Resolution (Q&A)
This section is structured to directly address specific problems you may encounter during the purification workflow.
Issue 1: Recrystallization Failures
Question: I've isolated my crude 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, but it fails to crystallize. What's going wrong?
Answer: Crystallization is a thermodynamically driven process that can be kinetically slow. Several factors could be hindering the formation of a crystalline lattice.
-
Causality: For a compound to crystallize, it must be supersaturated in a solvent where it has low solubility at cooler temperatures but high solubility at elevated temperatures. The presence of impurities can also disrupt lattice formation.
-
Troubleshooting Steps:
-
Confirm Purity of Crude Material: If the crude material is less than 80-90% pure, impurities may be inhibiting crystallization. Consider a preliminary purification step like a quick filtration through a silica plug or a liquid-liquid extraction to remove gross contaminants.[1]
-
Solvent Screening is Critical: Do not assume a single solvent will work. The selection of an appropriate solvent system is crucial.[2] You must perform a systematic solvent screen. (See Protocol 1).
-
Induce Crystallization: If the solution is supersaturated but no crystals form, nucleation is the problem.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic glass fragments provide a surface for nucleation.
-
Seed Crystals: If you have a tiny amount of pure material from a previous batch, add a single, small crystal to the supersaturated solution.
-
Reduce Temperature Slowly: A sudden drop in temperature (e.g., plunging a hot flask into an ice bath) can cause the compound to "oil out" or precipitate as an amorphous solid. Allow the flask to cool slowly to room temperature, then transfer it to a 2-8°C refrigerator.[3]
-
-
Consider an Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then cool slowly.
-
Issue 2: Poor Separation in Column Chromatography
Question: My spots are streaking or co-eluting on the TLC plate, and my column chromatography is yielding mixed fractions. How can I improve the separation?
Answer: Achieving good resolution in column chromatography depends entirely on the proper selection of the stationary and mobile phases, as well as proper technique.[2] For pyrazine derivatives, both normal and reverse-phase chromatography can be effective.[1][2]
-
Causality: Separation occurs based on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). If the polarity of your eluent is too high, all compounds will move quickly with the solvent front (high Rf), resulting in no separation. If it's too low, nothing will move off the baseline. Streaking often indicates solubility issues or interactions with the stationary phase.
-
Troubleshooting Flowchart:
Caption: Troubleshooting Poor TLC/Column Separation
-
Expert Insights:
-
Solvent System: For pyrazines, a common starting point for normal phase (silica) chromatography is a Hexane/Ethyl Acetate system. A 90/10 hexane/ethyl acetate mixture has been shown to be effective for eluting pyrazines while retaining more polar imidazole impurities.[1]
-
Loading Technique: Always dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like DCM) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique prevents band broadening and improves separation significantly compared to loading the sample as a concentrated liquid plug.
-
Column Packing: An improperly packed column with channels or cracks will lead to terrible separation. Ensure you have a uniform, well-settled slurry and that the silica bed is never allowed to run dry.
-
Issue 3: Persistent Impurities in Final Product
Question: After purification, my NMR and LC-MS analyses still show a persistent impurity. What are my options?
Answer: This indicates that the impurity has very similar physicochemical properties to your target compound, making separation by a single technique difficult. The solution is to use an orthogonal purification method or a higher-resolution technique.
-
Causality: An orthogonal method separates compounds based on a different chemical principle. If you used normal-phase chromatography (separation by polarity), an impurity with similar polarity will co-elute.
-
Recommended Actions:
-
Switch to an Orthogonal Method:
-
If you used normal-phase chromatography, try reverse-phase chromatography. A C18-bonded silica column can be effective for purifying pyrazines from aqueous mixtures.[1]
-
If you performed recrystallization, try column chromatography, or vice-versa.
-
-
Employ High-Resolution Techniques: Preparative High-Performance Liquid Chromatography (Prep HPLC) offers significantly higher resolution than standard flash chromatography and is ideal for removing stubborn impurities to achieve >98% purity.[2][4][5] This is a standard technique in the pharmaceutical industry for isolating pure compounds for further use.[5][6]
-
Consider a Chemical Quench: If you know the identity of the impurity (e.g., a starting material or a specific side product), it may be possible to selectively react it to form a new compound with very different properties that is easily removed. This is an advanced technique and requires careful consideration of the reactivity of your desired product.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying crude 3-Chloro-5,6-dimethylpyrazin-2(1H)-one?
A preliminary liquid-liquid extraction (LLE) is an excellent first step to remove highly polar or non-polar impurities.[1][2] Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove water-soluble components. After drying and concentrating the organic layer, you will have a much cleaner material for subsequent chromatography or recrystallization.
Q2: How do I choose the best analytical technique to assess the purity of my final product?
No single technique is sufficient. A combination of methods is required for rigorous purity assessment.[2]
-
¹H and ¹³C NMR: Invaluable for structural confirmation and identifying the presence of impurities. The absence of unexpected signals is a strong indicator of high purity.[2]
-
LC-MS: Provides a quantitative assessment of purity (e.g., % area under the curve) and confirms the molecular weight of your compound and any impurities.[2]
-
Melting Point: A sharp melting point range (e.g., within 1-2°C) is a classic indicator of a pure crystalline solid. Impurities tend to broaden and depress the melting point.
Q3: My compound appears to be degrading on the silica gel column. What should I do?
The pyrazinone core can be sensitive, and silica gel is slightly acidic, which can catalyze the degradation of some compounds.
-
Deactivate the Silica: You can pre-treat the silica gel by flushing the packed column with your starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reverse-phase (C18) chromatography.
Part 3: Protocols and Data Tables
Protocol 1: Systematic Solvent Screening for Recrystallization
-
Preparation: Place ~10-20 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each drop.
-
Room Temp Solubility Test:
-
If the compound dissolves readily at room temperature, the solvent is "too good." It will not be a suitable single-solvent for recrystallization. Set it aside as a potential "good" solvent for an anti-solvent pair.
-
If the compound is completely insoluble, it is a potential anti-solvent.
-
-
Hot Solubility Test:
-
Take the tubes where the compound was sparingly soluble at room temperature. Heat them gently in a water bath or on a hot plate.
-
Add more solvent dropwise until the compound just dissolves at the boiling point of the solvent.
-
-
Cooling and Observation:
-
Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
An ideal recrystallization solvent is one in which the compound was sparingly soluble at room temperature but fully dissolved upon heating, and then formed a significant amount of crystalline precipitate upon cooling.
-
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Non-Polar | |||
| Hexanes | 0.1 | 69 | Good for washing non-polar impurities. Often used as an anti-solvent. |
| Toluene | 2.4 | 111 | Higher boiling point can be useful for stubborn compounds. |
| Medium Polarity | |||
| Dichloromethane (DCM) | 3.1 | 40 | Low boiling point, often too volatile for effective recrystallization. |
| Diethyl Ether | 2.8 | 35 | Very volatile. Use with caution. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | A very common and effective solvent for many heterocycles. |
| Polar | |||
| Isopropanol (IPA) | 3.9 | 82 | Good for moderately polar compounds. |
| Ethanol (EtOH) | 4.3 | 78 | Often a good choice, but solubility can be high even when cold. |
| Water | 10.2 | 100 | Use if the compound has significant hydrogen bonding capabilities. |
| Table 1: Candidate Solvents for Recrystallization Screening |
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your target compound an Rf value of approximately 0.25-0.35. A good starting system for this class of compound is 4:1 Hexane:Ethyl Acetate.[1]
-
Column Packing:
-
Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the starting eluent.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack it into a stable bed. Ensure the top of the bed is flat.
-
-
Sample Loading:
-
Dissolve your crude material (~1g) in a minimal volume of DCM or EtOAc.
-
Add ~2-3g of silica gel to this solution.
-
Concentrate this mixture on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder on top of the packed silica bed.
-
-
Elution:
-
Carefully add the eluent to the column, ensuring not to disturb the top of the bed.
-
Begin eluting the column, collecting fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions that contain your pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
-
Purification Workflow Decision Tree
Caption: General Purification Strategy
References
- SIELC Technologies. "Separation of Pyrazine, (1-methylethyl)- on Newcrom R1 HPLC column".
- BenchChem. "Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds".
- Sigma-Aldrich. "Troubleshooting Purification Methods".
- Agilent. "Application Compendium Solutions for Preparative HPLC".
- PubMed. "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids".
- Teledyne LABS. "The Power of Preparative HPLC Systems".
- Organic Syntheses. "One-Pot, Two-Step Synthesis of α-Carboline".
- MicroCombiChem GmbH. "Purification, Preparative HPLC-MS".
- Waters. "Preparative HPLC Columns | Laboratory-Scale HPLC Purification".
- Lab-Chemicals.Com. "3-Chloro-5,6-dimethylpyrazin-2(1H)-one, 97%".
Sources
- 1. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. lcms.cz [lcms.cz]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Introduction: The synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a critical step in the development of various pharmaceutical intermediates and bioactive molecules. This pyrazinone scaffold is a versatile building block, but its synthesis, particularly the chlorination step, can present challenges ranging from low yields to difficult purifications. This guide provides field-proven insights and systematic troubleshooting strategies to help researchers overcome common obstacles and optimize their reaction conditions. We will focus on the chlorination of the precursor, 5,6-dimethylpyrazin-2(1H)-one, a common and efficient route to the target compound.
General Synthetic Pathway
The primary route to obtaining 3-Chloro-5,6-dimethylpyrazin-2(1H)-one involves the direct chlorination of 5,6-dimethylpyrazin-2(1H)-one. This precursor is typically synthesized via the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1][2] The subsequent chlorination is a critical transformation that requires careful control of reagents and conditions.
Caption: General synthesis route for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Troubleshooting Guide
This section addresses specific issues encountered during the chlorination reaction. Each answer provides a causal explanation and a step-by-step solution.
Question 1: My reaction yield is consistently low (<50%). What are the likely causes and how can I improve it?
Answer: Low yield is a common problem that can stem from several factors: incomplete conversion, product degradation, or side reactions. A systematic approach is required to diagnose and resolve the issue.
Possible Causes & Solutions:
-
Ineffective Chlorinating Agent: The choice of chlorinating agent is paramount.
-
Causality: Agents like thionyl chloride (SOCl₂) can be effective but may require higher temperatures, which can lead to degradation. Phosphorus oxychloride (POCl₃) is a stronger agent, often providing better yields at moderate temperatures. Oxalyl chloride with a catalytic amount of DMF can also be highly effective by forming the Vilsmeier reagent in situ.[3]
-
Recommendation: If using SOCl₂, consider switching to POCl₃. Start with 1.5-2.0 equivalents of POCl₃ relative to the starting pyrazinone.
-
-
Sub-optimal Reaction Temperature: Temperature control is critical.
-
Causality: If the temperature is too low, the activation energy for the reaction may not be met, leading to a stalled or incomplete reaction. Conversely, excessively high temperatures can promote the formation of tar and other degradation byproducts.
-
Recommendation: Monitor the reaction by TLC. If starting material is still present after several hours, gradually increase the temperature in 10°C increments. A typical range for POCl₃ in a solvent like toluene is 80-110°C.
-
-
Presence of Moisture: The reagents are highly sensitive to water.
-
Causality: Chlorinating agents like POCl₃ react violently with water, quenching the reagent and reducing its effective concentration. This also generates HCl and phosphoric acid, which can complicate the reaction and work-up.
-
Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Reaction Time:
-
Causality: The reaction may simply not have been allowed to run to completion.
-
Recommendation: Track the disappearance of the starting material using TLC or LC-MS. Continue the reaction until the starting material is no longer visible.
-
Question 2: I'm observing a significant side-product in my TLC/LC-MS analysis. What is it and how can I prevent its formation?
Answer: The most common side-product in this reaction is the dichlorinated pyrazine. Understanding its formation mechanism is key to its suppression.
Primary Side-Product: 3,5-Dichloro-2,6-dimethylpyrazine
-
Causality: The desired product, a pyrazinone, exists in tautomeric equilibrium with its aromatic hydroxypyrazine form. Over-chlorination can occur if excess chlorinating agent reacts with the hydroxyl tautomer, leading to a second chlorination at the C5 position (if available and activated) or other aromatic positions.
-
Prevention Strategy:
-
Control Stoichiometry: Carefully control the amount of chlorinating agent. Use no more than 1.5-2.0 equivalents. A slow, dropwise addition of the chlorinating agent to the reaction mixture at a controlled temperature can help prevent localized areas of high concentration.
-
Optimize Temperature: Lowering the reaction temperature can often increase selectivity and reduce the rate of the secondary chlorination reaction. Experiment with running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Caption: Reaction pathway showing desired product and side-product formation.
Question 3: The work-up procedure is difficult, and I'm losing product. What is a reliable protocol?
Answer: A challenging work-up is often due to the reactivity of the remaining chlorinating agent. A careful and controlled quenching process is essential.
Recommended Work-up Protocol:
-
Cooling: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature and then further in an ice bath to 0-5°C. This moderates the exothermic quenching process.
-
Quenching: Very slowly and carefully, pour the cooled reaction mixture onto crushed ice or a mixture of ice and water. Caution: This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will precipitate the crude product.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove inorganic salts, followed by a small amount of a cold non-polar solvent (like hexanes) to remove non-polar impurities.
-
Drying: Dry the product under vacuum. The product can then be purified further.
Question 4: How do I effectively purify the final product?
Answer: The two primary methods for purifying 3-Chloro-5,6-dimethylpyrazin-2(1H)-one are recrystallization and column chromatography.
Method 1: Recrystallization (Preferred for >85% crude purity)
-
Causality: This method relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. It is highly effective for removing small amounts of impurities.
-
Protocol:
-
Select an appropriate solvent. Good candidates include ethanol, isopropanol, or ethyl acetate/hexanes mixtures.
-
Dissolve the crude product in the minimum amount of boiling solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Method 2: Column Chromatography (For lower purity crude material)
-
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).
-
Protocol:
-
Choose an appropriate eluent system by running TLC plates. A common mobile phase is a mixture of ethyl acetate and hexanes. Start with a ratio of 1:4 (EtOAc:Hexanes) and adjust as needed to get an Rf value for the product of ~0.3.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this chlorination reaction? A: Safety is paramount.[4][5][6]
-
Reagents: Chlorinating agents like POCl₃, SOCl₂, and oxalyl chloride are highly corrosive, toxic, and moisture-sensitive. Always handle them in a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and acid-resistant gloves (e.g., butyl rubber or neoprene).
-
Atmosphere: The reaction releases HCl gas, which is corrosive and a respiratory irritant. Ensure the reaction is performed in a well-ventilated fume hood and consider using a scrubber or base trap to neutralize the off-gas.
-
Quenching: The quenching step is highly exothermic. Add the reaction mixture to ice slowly and be prepared for vigorous gas evolution.
Q: Which analytical techniques are best for monitoring the reaction? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): The quickest and most common method to monitor the disappearance of the starting material and the appearance of the product. Use a UV lamp for visualization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and helping to identify any side-products formed during the reaction.
Q: How does the choice of solvent affect the reaction? A: The solvent must be inert to the highly reactive chlorinating agent.
-
Recommended Solvents: Aprotic solvents such as toluene, dichloromethane (DCM), or acetonitrile are suitable choices. Toluene is often preferred as it allows for higher reaction temperatures.
-
Solvents to Avoid: Protic solvents (e.g., alcohols, water) and nucleophilic solvents (e.g., THF) will react with the chlorinating agent and must be avoided.
Optimized Reaction Conditions Summary
The following table summarizes a set of optimized conditions that serve as an excellent starting point for the chlorination of 5,6-dimethylpyrazin-2(1H)-one.
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | High reactivity and generally provides good yields. |
| Equivalents of Agent | 1.5 - 2.0 eq. | Balances complete conversion with minimizing side reactions. |
| Solvent | Anhydrous Toluene | Inert and allows for a good temperature range (80-110°C). |
| Temperature | 90°C | A good starting point to ensure a reasonable rate without significant degradation. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the chlorinating agent by atmospheric moisture. |
References
-
Barluenga, J., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. [Link][1][2]
-
Jones, R. G. (1949). The Synthesis of 2(1H)-Pyrazinones. Journal of the American Chemical Society, 71(1), 78-81. (Note: While the direct link is for a modern review, this reference is a foundational citation within that review). [Link]
-
Owen, D. R., et al. (2009). Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(14), 4088-4091. [Link][3]
-
IChemE. (1995). Safety of Chlorination Reactions. Loss Prevention and Safety Promotion in the Process Industries, Vol.1, 157-169. [Link][7]
-
Organic Syntheses. (Various). General Procedures for Organic Reactions. [Link][8]
-
Naud, S., et al. (2005). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. Environmental Science & Technology, 39(22), 8754–8762. [Link][9]
-
Galli, C., et al. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Semantic Scholar. [Link][10]
-
Chen, J., et al. (2021). Pyrazinone Biosynthesis and Signaling—Myxo Style. ACS Central Science. [Link][11]
-
Science.gov. (Various). Reactions involving chlorine. [Link][12]
-
Lenntech. (Date not specified). Chlorination Chemistry. [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. kar.kent.ac.uk [kar.kent.ac.uk]
- 4. fishersci.pt [fishersci.pt]
- 5. pfaltzandbauer.com [pfaltzandbauer.com]
- 6. fishersci.com [fishersci.com]
- 7. icheme.org [icheme.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Pyrazinone Biosynthesis and Signaling—Myxo Style - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactions involving chlorine: Topics by Science.gov [science.gov]
Technical Support Center: Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Welcome to the technical support guide for the synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This resource is designed for researchers, chemists, and process development scientists to navigate the common challenges and side reactions encountered during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting in a practical question-and-answer format.
Overview of the Synthetic Pathway
The synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is typically achieved via a two-step process. The first step involves the condensation of an α-dicarbonyl compound (2,3-butanedione) with an amino acid derivative (e.g., 2-aminomalonamide) to form the heterocyclic core, 5,6-dimethylpyrazin-2(1H)-one. The second step is a chlorination reaction to replace the hydroxyl group with a chlorine atom. Each step presents unique challenges that can lead to impurities and reduced yields.
Caption: General two-step synthetic workflow.
Troubleshooting and FAQs
Step 1: Synthesis of 5,6-Dimethylpyrazin-2(1H)-one
Question 1: My yield of the pyrazinone precursor is very low, and I have a complex mixture of byproducts. What went wrong?
Answer: Low yields in the initial condensation step are common and typically stem from improper control of reaction conditions, leading to competing side reactions. The core reaction involves the cyclization of 2,3-butanedione with 2-aminomalonamide.
Probable Causes & Solutions:
-
Incorrect pH: The reaction is highly pH-sensitive.
-
Causality: A basic medium (e.g., using NaOH) is required to deprotonate the methylene group of 2-aminomalonamide, facilitating the initial nucleophilic attack. However, excessively high pH can promote self-condensation or polymerization of 2,3-butanedione (an aldol-type reaction) or hydrolysis of the amide functional groups.
-
Solution: Maintain the pH within a controlled range. Patent literature for similar syntheses often describes a final pH adjustment to ~6 to precipitate the product.[1][2] It is crucial to monitor and adjust the pH throughout the reaction.
-
-
Poor Temperature Control: This reaction is often exothermic.
-
Causality: High temperatures can accelerate side reactions, such as polymerization and decomposition of the starting materials. The desired condensation has a specific activation energy that can be favored by maintaining a low temperature.
-
Solution: The reaction should be performed in an ice bath, maintaining an internal temperature between 4-10°C.[1][2] Slow, dropwise addition of reagents is critical to dissipate heat and prevent temperature spikes.
-
-
Air Oxidation: Dihydropyrazine intermediates can be sensitive to air.
-
Causality: The initially formed dihydropyrazinone can be oxidized to the aromatic pyrazinone. While this is the desired outcome, uncontrolled oxidation can lead to other degradation products. Some literature suggests that spontaneous air oxidation is sufficient to aromatize the ring.[3]
-
Solution: While often not strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes lead to a cleaner reaction profile by preventing oxidative side reactions.
-
Troubleshooting Decision Tree: Precursor Synthesis
Caption: Troubleshooting logic for the pyrazinone formation step.
Step 2: Chlorination of 5,6-Dimethylpyrazin-2(1H)-one
The conversion of the pyrazinone to the target chloro-derivative is the most critical step for impurities. The choice of chlorinating agent and reaction conditions are paramount.
Question 2: My final product is contaminated with a dichlorinated byproduct. How can I prevent this?
Answer: The formation of 2,3-dichloro-5,6-dimethylpyrazine is a classic example of over-chlorination. This occurs when the reaction is too vigorous or proceeds for too long.
Mechanism of Over-chlorination: The pyrazinone exists in equilibrium with its tautomer, 2-hydroxy-5,6-dimethylpyrazine. The chlorinating agent (e.g., POCl₃) activates the hydroxyl group, which is then displaced by a chloride ion. However, the pyrazine ring itself is electron-deficient and can undergo further reactions under harsh conditions. The nitrogen atoms can be activated by the chlorinating agent, making the ring susceptible to a second chlorination, particularly at the C3 position if the C2 position is already chlorinated.
Probable Causes & Solutions:
-
Excess Chlorinating Agent: Using too much POCl₃, SOCl₂, or other agents is the most direct cause.
-
Causality: A stoichiometric excess of the chlorinating agent increases its concentration, driving the reaction towards the thermodynamically stable, but undesired, dichlorinated product.
-
Solution: Use a controlled amount of the chlorinating agent, typically between 1.1 and 1.5 equivalents. Perform small-scale trials to determine the optimal stoichiometry for your specific setup.
-
-
High Reaction Temperature: Heat accelerates all reactions, including the secondary chlorination.
-
Causality: The activation energy for the second chlorination is higher than the first. By keeping the temperature low, you can selectively favor the desired mono-chlorination.
-
Solution: Maintain a strict temperature protocol. The reaction should be initiated at a low temperature (e.g., 0-5°C) during the addition of the pyrazinone to the chlorinating agent. The temperature can then be carefully raised to a moderate level (e.g., 60-80°C) and held there, with vigilant monitoring by TLC or LC-MS to track the disappearance of the starting material and prevent the formation of the byproduct.[4]
-
-
Prolonged Reaction Time:
-
Causality: Even at optimal temperatures, allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to the formation of over-chlorinated products.
-
Solution: Monitor the reaction progress closely. Once the starting material is consumed (as judged by TLC/LC-MS), the reaction should be quenched promptly by carefully pouring it onto ice water.
-
| Chlorinating Agent | Typical Conditions | Potential Side Products |
| POCl₃ | Reflux, 80-110°C | Dichloropyrazines, Phosphorous byproducts |
| SOCl₂ | 25-78°C, often with DMF cat. | Dichloropyrazines, Tar formation |
| TCCA | Mild conditions (e.g., 40°C) | Dichloropyrazines (if excess) |
Question 3: I am observing a byproduct with a mass of +16 Da compared to my starting material. What is it and how do I avoid it?
Answer: A mass increase of 16 Da strongly suggests the formation of an N-oxide . The nitrogen atoms in the pyrazine ring are nucleophilic and can be oxidized.
Probable Causes & Solutions:
-
Oxidizing Impurities:
-
Causality: The chlorinating agents or solvents may contain oxidizing impurities. For example, older bottles of certain solvents can form peroxides.
-
Solution: Use freshly distilled or high-purity, anhydrous reagents and solvents.
-
-
Inherent Reactivity with Chlorinating Agent:
-
Causality: While less common than with dedicated oxidizing agents like peracids, some chlorination conditions can be inherently oxidative.[5][6] The mechanism can be complex, but interaction between the pyrazine nitrogen and the chlorinating agent can lead to oxygen transfer.
-
Solution: If N-oxide formation is persistent, consider switching to a milder, non-oxidative chlorinating agent. For example, if using a strong agent like POCl₃, you might explore alternatives like oxalyl chloride/DMF (Vilsmeier-Haack conditions) which can sometimes provide a cleaner reaction.
-
Question 4: During aqueous workup, my product seems to be converting back to the starting material. Why is this happening?
Answer: This indicates hydrolysis of the C-Cl bond. The 3-chloro group on the electron-deficient pyrazinone ring is an activated leaving group, making it susceptible to nucleophilic substitution by water.
Probable Causes & Solutions:
-
Incorrect pH during Workup:
-
Causality: Both strongly acidic and basic conditions can catalyze the hydrolysis of the chloro group back to a hydroxyl group.
-
Solution: When quenching the reaction (e.g., by adding to ice), ensure the resulting aqueous solution is neutralized carefully, ideally to a pH of 6-7, before extraction. Use a saturated solution of a mild base like sodium bicarbonate for neutralization rather than strong bases like NaOH.
-
-
Elevated Temperatures during Extraction/Purification:
-
Causality: Hydrolysis is accelerated by heat.
-
Solution: Keep all aqueous layers cold during the extraction process. When performing chromatography, avoid prolonged exposure to protic solvents (like methanol/water). If possible, use a non-protic solvent system for purification.
-
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dimethylpyrazin-2(1H)-one
-
To a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-aminomalonamide (1.0 eq) and water.
-
Cool the mixture to 4-6°C in an ice-water bath.
-
Slowly add a 40 wt% aqueous solution of sodium hydroxide (prepared separately) dropwise, ensuring the internal temperature does not exceed 10°C.[2]
-
After the addition is complete, add a 40 wt% aqueous solution of 2,3-butanedione (1.0 eq) dropwise, again maintaining the temperature below 10°C.
-
Stir the reaction mixture at 5-10°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, slowly add 10% hydrochloric acid to adjust the pH to ~6. A solid should precipitate.
-
Stir the slurry in the cold for 30 minutes, then collect the solid by filtration.
-
Wash the filter cake with cold water and dry under vacuum to obtain the crude product.
Protocol 2: Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and releases HCl gas.
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (POCl₃, ~3.0 eq).
-
Carefully add 5,6-dimethylpyrazin-2(1H)-one (1.0 eq) portion-wise, controlling the initial exotherm with an ice bath.
-
Once the addition is complete, heat the mixture to reflux (approx. 100-110°C) for 2-4 hours.
-
Monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. This quench is highly exothermic.
-
Neutralize the acidic solution to pH 7 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
References
- Igeta, H., et al. (1969). Photochemistry of Pyridazine N-oxides. Chemical and Pharmaceutical Bulletin.
- CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.
-
Mendeleev Communications. (1995). An unexpected reaction of 3-aryl-2-pyrazolin-5-ylacetylhydrazides with chlorine: formation of 3-aryl-4-chloro-5-trichloromethylpyrazoles. [Link]
-
Hardy, C. R., & Parrick, J. (1980). Ring opening or rearrangement versus N-oxidation in the action of peracids upon...pyrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (2014). N-oxidation of pyrazines by bromamine-B in perchloric acid medium: Kinetic and mechanistic approach. [Link]
-
Journal of the Chemical Society C: Organic. (1968). Preparation and reactions of some substituted pyrazine di-N-oxides. [Link]
- CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate.
-
Movassaghi, M., & Schmidt, M. A. (2007). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. [Link]
-
Wang, H., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules. [Link]
-
Request PDF. (2012). Concise Synthesis of 1H-Pyrazin-2-ones and 2-Aminopyrazines. [Link]
Sources
- 1. CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine - Google Patents [patents.google.com]
- 2. CN109369545B - Synthesis process of 2-methyl-5-pyrazine formate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and their N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Preparation and reactions of some substituted pyrazine di-N-oxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Coupling with 3-Chloropyrazinones
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-chloropyrazinone scaffolds. As a class of electron-deficient N-heterocyclic halides, 3-chloropyrazinones present unique challenges compared to standard aryl halides. The inherent electronic properties of the substrate can render the crucial oxidative addition step of the catalytic cycle sluggish and open pathways to undesired side reactions.[1][2]
This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common problems, moving beyond simple procedural lists to explain the chemical reasoning behind each troubleshooting step. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve successful C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a 3-chloropyrazinone failing when the same conditions work for a simple chlorobenzene?
A1: The primary challenge lies in the electronic nature of the 3-chloropyrazinone ring and the strength of the C(sp²)–Cl bond.[2] Several factors are at play:
-
Electron-Deficient Heterocycle: The pyrazinone ring is electron-poor, which makes the oxidative addition of a Pd(0) catalyst into the C-Cl bond the rate-limiting and most difficult step.[1][3] Standard catalyst systems like those using PPh₃ are often not active enough.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazinone ring can coordinate to the palladium center, potentially deactivating the catalyst and stalling the reaction.[4][5]
-
Side Reaction Propensity: The challenging nature of the desired reaction can allow side reactions, such as dehalogenation (hydrodehalogenation) and protodeboronation of the boronic acid, to become dominant pathways.[1][6]
Q2: What are the most common side products I should look for?
A2: The two most prevalent byproducts are the dehalogenated pyrazinone and the homocoupled boronic acid.
-
Dehalogenation Product: This is the pyrazinone molecule where the chlorine atom has been replaced by a hydrogen atom. It forms when a palladium-hydride (Pd-H) species, generated from the base, solvent, or trace water, undergoes reductive elimination instead of the desired cross-coupling.[6][7]
-
Homocoupled Boronic Acid: This is a biaryl (or similar) molecule formed from the coupling of two boronic acid partners. Its formation is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to Pd(II) species that facilitate this undesired reaction.[1][7]
Q3: What is a robust starting point for catalyst, ligand, base, and solvent for this type of coupling?
A3: For a challenging electron-deficient chloride, a powerful and well-validated catalytic system is required from the outset. A reliable starting point would be:
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos . An initial ligand-to-palladium ratio of 2:1 to 4:1 is recommended.[1][8]
-
Base: A strong, non-nucleophilic base is crucial. K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) are excellent choices.[1][6]
-
Solvent: A polar aprotic solvent system is typically effective. Common choices include 1,4-Dioxane/water (e.g., 4:1 ratio) or Toluene/water .[5]
-
Temperature: Higher temperatures are often necessary. Start at 100-110 °C .[1]
In-Depth Troubleshooting Guide
Problem Area 1: Low or No Conversion of Starting Material
Question: My TLC/LC-MS shows only starting materials, even after prolonged heating. What is the most likely bottleneck and how do I overcome it?
This scenario almost certainly points to a failure in the initial oxidative addition step. The palladium(0) catalyst is not inserting into the C-Cl bond of the pyrazinone.
Root Cause Analysis & Solutions:
-
Insufficient Catalyst Activity: The energy barrier for oxidative addition is too high for your current catalyst system.
-
Actionable Solution: Screen a panel of more potent ligands. The goal is to increase the electron density on the palladium center, which promotes the oxidative addition. Buchwald-type biarylphosphine ligands are the industry standard for this challenge.[8]
-
| Ligand | Structure Type | Key Advantage for This Coupling |
| XPhos | Biarylphosphine | Excellent general-purpose ligand for aryl chlorides; high activity. |
| SPhos | Biarylphosphine | Often effective where XPhos is not; provides different sterics. |
| RuPhos | Biarylphosphine | Very bulky, can be effective for highly hindered substrates. |
| NHCs (e.g., IPr) | N-Heterocyclic Carbene | Offer strong σ-donation and different coordination geometry; can be very effective for chlorides.[9] |
-
Inadequate Temperature: The reaction lacks the necessary thermal energy to overcome the activation barrier.
-
Actionable Solution: Cautiously increase the reaction temperature in 10 °C increments, for example, from 100 °C to 120 °C. Monitor the reaction for any signs of decomposition of your starting materials or product.[1]
-
-
Incorrect Precatalyst Activation: If using a Pd(II) source like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) species. This process can be inefficient.
-
Actionable Solution: Switch to a Pd(0) source like Pd₂(dba)₃ or use a well-defined palladium precatalyst (e.g., XPhos Pd G3/G4). These precatalysts are designed for rapid and clean generation of the active L-Pd(0) species, improving reaction initiation and consistency.[10]
-
Problem Area 2: Formation of Significant Side Products
Question: My desired product is forming, but my major product is the dehalogenated pyrazinone. How can I suppress this side reaction?
Dehalogenation arises from a competing catalytic cycle involving a palladium-hydride species.[6] The key is to accelerate the desired Suzuki pathway so it outcompetes the dehalogenation pathway.
Root Cause Analysis & Solutions:
-
Source of Hydride: Your reaction conditions are generating a Pd-H intermediate. Common sources include certain bases (alkoxides), solvents (alcohols), or water.[6][7]
-
Actionable Solution 1 (Base Selection): Avoid strong alkoxide bases. Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃, which are less likely to be hydride sources.[6]
-
Actionable Solution 2 (Solvent Purity): Ensure you are using high-purity, anhydrous, and properly degassed solvents. While some water is often necessary for Suzuki couplings, excessive amounts can be detrimental.
-
-
Slow Transmetalation/Reductive Elimination: If the steps following oxidative addition are slow, the Ar-Pd-Cl intermediate has more time to react with hydride sources.
-
Actionable Solution: A more effective, electron-rich ligand not only accelerates the initial oxidative addition but also promotes the final reductive elimination step, pushing the catalytic cycle forward more rapidly and minimizing the lifetime of intermediates that can lead to side reactions.[6] If you are not already using a ligand like XPhos or SPhos, this is a critical change to make.
-
Question: I'm observing a significant amount of homocoupled boronic acid and my mass balance is poor.
This points to two potential issues: protodeboronation (cleavage of the C-B bond) and/or oxidative homocoupling.[1]
Root Cause Analysis & Solutions:
-
Oxygen Contamination: The presence of oxygen is a primary cause of boronic acid homocoupling.[7]
-
Actionable Solution: Implement rigorous inert atmosphere techniques. Degas your solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes, or by using several freeze-pump-thaw cycles. Assemble your reaction under a positive pressure of inert gas.[11]
-
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation under the reaction conditions.[7]
-
Actionable Solution 1 (Use Boronic Esters): Switch from the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate.[7][12] These act as "slow-release" sources of the active boron species, maintaining a low steady-state concentration and minimizing decomposition pathways.[13][14]
-
Actionable Solution 2 (Optimize Stoichiometry): While a slight excess of the boron reagent (1.1-1.2 equivalents) is often beneficial, a large excess can sometimes lead to more side products.[1] Use a fresh, high-purity source of your boron reagent.
-
Visualizing the Mechanism
The Suzuki-Miyaura catalytic cycle is central to understanding these troubleshooting strategies. For a challenging substrate like 3-chloropyrazinone, the cycle is critically dependent on the ligand (L).
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 3-Chloropyrazinone
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-chloropyrazinone (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Inert Atmosphere: Seal the vial and purge the headspace with argon or nitrogen for 5 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Protocol 2: High-Throughput Screening of Catalysts and Ligands
For persistent issues, a parallel screen is the most efficient optimization method.
-
Stock Solution Preparation: Prepare stock solutions of the 3-chloropyrazinone, the boronic acid, the base, and the internal standard in the chosen solvent.
-
Array Preparation: In a 24- or 96-well reaction block, dispense an array of different palladium sources and ligands into individual vials.
-
Reagent Dispensing: Use automated liquid handling or manual pipetting to add the stock solutions to each vial.
-
Reaction: Seal the plate and place it on a heating/shaking block at the desired temperature for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each well, dilute, and analyze by LC-MS to determine the relative conversion to the desired product. This will rapidly identify the most promising catalyst/ligand combination for scale-up and further optimization.
References
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with N-Tosylhydrazones of Aldehydes. Angewandte Chemie International Edition, 47(15), 2876–2879. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Lloyd-Jones, G. C., & Caggiano, L. (2005). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid−Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 127(43), 15167–15178. Available at: [Link]
-
Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169. Available at: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
ResearchGate. Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro heterocycles using XPhos Pd G2 precatalyst. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16323–16334. Available at: [Link]
-
Myers, A. G. (2007). The Suzuki Reaction. Harvard University. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]
-
PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available at: [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
-
ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Dunsford, J. J., & Glorius, F. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 12112–12119. Available at: [Link]
-
PubMed. (2013). Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines. Available at: [Link]
-
Encyclopedia.pub. (2023). Principles of the Suzuki Coupling Reaction. Available at: [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]
-
ResearchGate. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. Available at: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
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- 11. quora.com [quora.com]
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- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct removal strategies encountered during this synthesis. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: I've completed the chlorination of 5,6-dimethylpyrazin-2(1H)-one, but my crude product purity is low. What are the most common byproducts I should expect?
A1: Low purity after the initial chlorination is a frequent issue. Based on the reactivity of the pyrazinone core and common chlorination reagents (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride), you are likely encountering a mixture of the following:
-
Unreacted Starting Material (5,6-dimethylpyrazin-2(1H)-one): Incomplete reaction is common if the reaction time is too short, the temperature is too low, or an insufficient amount of the chlorinating agent is used.
-
Dichlorinated Byproduct (3,X-dichloro-5,6-dimethylpyrazin-2(1H)-one): Over-chlorination can occur, especially with strong chlorinating agents or if reaction conditions are not carefully controlled. The second chlorine atom can add to the pyrazine ring.
-
Hydrolysis Product (3-Hydroxy-5,6-dimethylpyrazin-2(1H)-one): The chloro group is susceptible to hydrolysis back to a hydroxyl group, particularly during aqueous workup if the pH is not controlled or if the mixture is heated for an extended period in the presence of water.
-
Solvent Adducts or Reagent-Related Impurities: Depending on your specific protocol, byproducts from the chlorinating agent (e.g., succinimide from NCS) or reaction solvent can also be present.
It is crucial to characterize your crude product by LC-MS and ¹H NMR to identify the specific impurity profile in your case.
Q2: My mass spectrometry data shows a peak with a mass of (M+34), suggesting a dichlorinated species. How can I avoid its formation and remove it from my product?
A2: The formation of a dichlorinated byproduct is a classic example of over-reaction. Here is the causality and a remediation plan:
Mechanism of Formation: The electron-donating methyl groups and the lactam functionality activate the pyrazinone ring, making it susceptible to electrophilic aromatic substitution. After the first chlorination, the ring is somewhat deactivated, but aggressive reaction conditions can still lead to a second chlorination.
Prevention Strategy:
-
Stoichiometry Control: Use a precise stoichiometry of your chlorinating agent. A slight excess may be needed to drive the reaction to completion, but large excesses should be avoided. A good starting point is 1.05 to 1.1 equivalents.
-
Controlled Reagent Addition: Add the chlorinating agent portion-wise or as a solution via a syringe pump over a prolonged period. This keeps the instantaneous concentration of the reagent low, favoring the mono-chlorination.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures increase the rate of both the desired reaction and the formation of byproducts.[1] A temperature screening is advisable to find the optimal balance.
Removal Protocol: Selective Crystallization
The dichlorinated byproduct is typically more nonpolar and often more crystalline than the mono-chlorinated product. This difference in polarity and crystal packing can be exploited.
-
Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof). The ideal solvent system will be one in which the desired product is sparingly soluble at room temperature but fully soluble at an elevated temperature, while the dichlorinated byproduct is either very soluble or largely insoluble.
-
Crystallization Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature. If no crystals form, consider adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then warm slightly to redissolve and cool again.
-
Further cool the flask in an ice bath or refrigerator to maximize the yield of the purified crystals.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Purity Check: Analyze the purified crystals and the mother liquor by TLC or LC-MS to confirm the separation.
| Compound | Molecular Weight ( g/mol ) | General Polarity | Separation Rationale |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | 158.59 | Moderate | Target Compound |
| Dichloro-5,6-dimethylpyrazin-2(1H)-one | 193.03 | Low | Less polar, often separates via crystallization or has a higher Rf on normal phase silica. |
| 5,6-dimethylpyrazin-2(1H)-one | 124.14 | High | More polar, will lag on normal phase silica. Can be removed with an acidic wash. |
| 3-Hydroxy-5,6-dimethylpyrazin-2(1H)-one | 140.14 | High | More polar and potentially acidic. Can be removed with a basic wash. |
Troubleshooting Guides
Problem 1: Significant amount of unreacted starting material remaining.
Root Cause Analysis: This points to an incomplete reaction. The nucleophilicity of the pyrazinone may be lower than anticipated, or the activity of the chlorinating agent may be compromised.
Troubleshooting Workflow:
Caption: Workflow for addressing incomplete chlorination.
Detailed Purification Protocol: Acid-Base Extraction
The starting material, 5,6-dimethylpyrazin-2(1H)-one, is more basic than the chlorinated product due to the electron-withdrawing nature of the chlorine atom. This can be used for purification.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl).[2] The more basic starting material will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer. The organic layer now contains your desired product, free from the starting material.
-
Neutralization and Back-Extraction (Optional): To recover the starting material, the acidic aqueous layer can be basified (e.g., with NaOH) and extracted back into an organic solvent.
-
Final Workup: Wash the organic layer containing your product with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Problem 2: Product degradation or significant formation of the hydrolysis byproduct.
Root Cause Analysis: The C-Cl bond on the pyrazinone ring is activated towards nucleophilic substitution. The presence of water, especially under basic or heated conditions, can lead to hydrolysis.
Preventative Measures & Purification Workflow:
Caption: Workflow to prevent and remove hydrolysis byproducts.
Detailed Purification Protocol: Flash Column Chromatography
The hydrolysis byproduct, 3-hydroxy-5,6-dimethylpyrazin-2(1H)-one, is significantly more polar than the desired chlorinated product. This makes flash column chromatography an excellent method for separation.
-
Slurry Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like methanol or DCM), adding the silica, and then removing the solvent under vacuum. This ensures a uniform band is applied to the column.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system. A good starting point for the mobile phase is a mixture of heptane and ethyl acetate.
-
Elution:
-
Start with a low polarity eluent (e.g., 90:10 heptane:ethyl acetate) to elute any nonpolar impurities like the dichlorinated byproduct first.
-
Gradually increase the polarity of the eluent (e.g., to 70:30 or 50:50 heptane:ethyl acetate). The desired product, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, should elute.
-
The highly polar hydrolysis byproduct will remain strongly bound to the silica and will only elute at much higher polarities (or may not elute at all).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent in vacuo.
References
- BenchChem. (2025). Managing impurities in the synthesis of substituted pyrazines.
- Matsumoto, K., & Kurata, H. Byproducts in the Synthesis of Di-2-pyrazinylmethane. Institute of Natural Sciences, Senshu University.
- Lab-Chemicals.Com. 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, 97%.
- Organic Syntheses. Procedure for acid-base extraction.
-
Romero, A., & Guisasola, E. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 1162-1184. Available at: [Link]
Sources
Technical Support Center: Stability of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one in Solution
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: I am observing a rapid loss of my starting material, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, in my aqueous solution. What could be the primary cause?
A1: The primary suspect for the degradation of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one in aqueous solutions is hydrolysis. The pyrazinone ring, particularly with an electron-withdrawing chloro substituent, is susceptible to nucleophilic attack by water. The rate of this hydrolysis is often significantly influenced by the pH of the solution. Both acidic and basic conditions can catalyze the degradation, leading to the formation of various hydrolysis products.
It is crucial to recognize that the stability of heterocyclic compounds is intrinsically linked to their structural and electronic properties.[1][2][3] For pyrazinones, the presence of heteroatoms and substituents dictates their reactivity.
Q2: My solution of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one has turned yellow/brown, and I see new peaks in my HPLC analysis. What are these impurities?
A2: The appearance of color and new analytical peaks strongly suggests the formation of degradation products. The specific nature of these products depends on the degradation pathway. Potential degradation pathways include:
-
Hydrolysis: This can lead to the replacement of the chlorine atom with a hydroxyl group, forming 3-Hydroxy-5,6-dimethylpyrazin-2(1H)-one. Further degradation of the pyrazinone ring can also occur.
-
Oxidation: If your solution is exposed to air or oxidizing agents, oxidative degradation can occur.[4] This can lead to a variety of oxidized products.
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to the formation of new impurities.[5][6][7][8]
The exact identification of these impurities requires analytical techniques such as LC-MS/MS or NMR spectroscopy to elucidate their structures.[9][10]
Q3: Can the solvent I use affect the stability of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one?
A3: Absolutely. The choice of solvent plays a critical role in the stability of your compound. Protic solvents, like water and alcohols, can participate in degradation reactions such as hydrolysis and solvolysis. Aprotic solvents are generally preferred for storing and handling 3-Chloro-5,6-dimethylpyrazin-2(1H)-one to minimize these degradation pathways. However, even in aprotic solvents, trace amounts of water can lead to gradual degradation over time. The use of environmentally unfriendly chlorinated solvents is common in many reactions, but exploring alternatives is encouraged.[11][12]
Troubleshooting Guides
Guide 1: Investigating and Mitigating pH-Dependent Degradation
If you suspect pH is the culprit for the instability of your compound, this guide will help you systematically investigate its effects and find optimal conditions.
Underlying Principle: The stability of many organic compounds, especially those with ionizable groups or functionalities susceptible to acid/base catalysis, is highly dependent on the pH of the solution.[13]
Experimental Protocol: pH Stability Assessment
This protocol is designed to assess the stability of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one at different pH values over time.
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
Dimethyl sulfoxide (DMSO)
-
Buffer solutions: pH 2 (0.1 M HCl), pH 4 (acetate buffer), pH 7.4 (phosphate-buffered saline), pH 9 (borate buffer)
-
Incubator or water bath set to a relevant temperature (e.g., 37°C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one in DMSO.[15]
-
Working Solution Preparation: In separate vials, dilute the stock solution with each of the buffer solutions to a final concentration of 100 µM.
-
Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each vial and analyze it by HPLC or UPLC-MS to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining solutions at the desired temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze them by HPLC or UPLC-MS.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. Plot the percentage of remaining compound against time for each pH.
Data Interpretation:
| pH | % Remaining after 8 hours (Example) | Stability Profile |
| 2.0 | 55% | Unstable |
| 4.0 | 92% | Relatively Stable |
| 7.4 | 85% | Moderately Stable |
| 9.0 | 30% | Very Unstable |
Troubleshooting Workflow: pH Instability
Caption: Workflow for troubleshooting pH-driven instability.
Guide 2: Assessing and Preventing Photodegradation
Exposure to light can be a significant source of degradation for many organic molecules. This guide provides a framework for testing the photosensitivity of your compound.
Underlying Principle: Photodegradation is initiated when a molecule absorbs photons of light, leading to electronically excited states that can undergo various chemical reactions. The ICH Q1B guideline provides a framework for photostability testing.[5][7][16]
Experimental Protocol: Photostability Assessment
This protocol is a simplified version of the ICH Q1B guideline for research purposes.
Materials:
-
3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
A suitable solvent (e.g., acetonitrile or methanol)
-
Clear and amber glass vials
-
Photostability chamber or a controlled light source (with both visible and UVA light)
-
HPLC or UPLC-MS system
Procedure:
-
Sample Preparation: Prepare identical solutions of your compound in the chosen solvent in both clear and amber vials. The amber vial will serve as the dark control.
-
Exposure: Place the clear vials in the photostability chamber. The standard exposure is 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light.[6][7] Keep the amber vials in the same chamber, wrapped in aluminum foil, to control for temperature effects.
-
Analysis: After the exposure period, analyze the solutions from both the clear and amber vials, along with a non-exposed control, by HPLC or UPLC-MS.
-
Data Analysis: Compare the chromatograms of the exposed sample, the dark control, and the non-exposed control. Look for a decrease in the parent peak and the appearance of new peaks in the exposed sample.
Data Interpretation:
| Sample | Parent Peak Area (Example) | New Peaks Observed | Photostability |
| Non-Exposed Control | 1,000,000 | No | - |
| Dark Control | 995,000 | No | Thermally Stable |
| Exposed Sample | 650,000 | Yes | Photolabile |
Troubleshooting Workflow: Photodegradation
Caption: Workflow for diagnosing and mitigating photodegradation.
General Recommendations for Handling and Storage
To maximize the shelf-life and in-experiment stability of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, follow these best practices:
-
Storage of Solid Compound: Store the solid material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of 2-8°C.[17]
-
Solution Preparation: Whenever possible, prepare solutions fresh for each experiment. If solutions must be stored, use a suitable aprotic solvent, protect from light, and store at low temperatures.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.
By systematically investigating the potential causes of instability and implementing appropriate preventative measures, you can ensure the integrity of your experimental results when working with 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
References
-
Novel Techniques Improve Pharmaceutical Stability Testing. (2019-03-01). News-Medical.Net. [Link]
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Analytical Techniques In Stability Testing. (2025-03-24). Separation Science. [Link]
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Determination of pH Stability by UPLC-MS/MS. Waters Corporation. [Link]
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How to determine pH stability of an organic compound?. (2024-01-12). ResearchGate. [Link]
-
Analytical Techniques for the Assessment of Drug Stability | Request PDF. ResearchGate. [Link]
-
Stability Studies and Testing of Pharmaceuticals: An Overview. (2020-06-01). LCGC International. [Link]
-
pH for Stability Testing and Analysis. Hudson Lab Automation. [Link]
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023-01-01). [Link]
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(L-458) Acid stability of 5-member Heterocycles: Basic idea, product selectivity with mechanism.. (2020-09-28). YouTube. [Link]
-
Heterocyclic Compounds. MSU chemistry. [Link]
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Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021-09-24). PMC - PubMed Central. [Link]
-
Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. (2012-01-12). Pradeep Research Group. [Link]
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Heterocyclic Compounds. [Link]
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Heterocyclic Chemistry. Boyer Research. [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020-03-24). MDPI. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996-11-06). EMA. [Link]
-
Solvent Effects on the Chemo- and Site-Selectivity of Transition Metal-Catalyzed Nitrene Transfer Reactions: Alternatives to Chlorinated Solvents. (2024-01-08). PubMed. [Link]
-
Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (2022-05-27). MDPI. [Link]
-
(PDF) Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. (2025-05-01). ResearchGate. [Link]
-
(PDF) Degradation Pathway. (2017-03-31). ResearchGate. [Link]
-
Photostability. SGS. [Link]
-
3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine. (2005-03-26). PubChem - NIH. [Link]
-
3-chloro-2,5-dimethylpyrazine. (2024-04-09). ChemBK. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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Degradation of the tricyclic antipsychotic drug chlorpromazine under environmental conditions, identification of its main aquatic biotic and abiotic transformation products by LC-MSn and their effects on environmental bacteria. (2012-01-30). PubMed. [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025-09-30). [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. (2022-12-21). MDPI. [Link]
-
(PDF) Photostability testing of pharmaceutical products. (2025-08-10). ResearchGate. [Link]
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023-06-27). PMC - NIH. [Link]
-
Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents.. (2023-03-09). [Link]
-
Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2025-12-22). ACS Publications. [Link]
-
Chlorination of heterocycles. Aaltodoc. [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021-07-16). NIH. [Link]
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- 17. lab-chemicals.com [lab-chemicals.com]
Technical Support Center: Scaling Up the Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Welcome to the technical support center for the synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, we will address common challenges and provide practical, field-tested solutions in a question-and-answer format to ensure a robust and reproducible process.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare the 3-Chloro-5,6-dimethylpyrazin-2(1H)-one core structure?
A1: The synthesis of the 2(1H)-pyrazinone scaffold can be achieved through various methods, primarily by constructing the ring from acyclic precursors.[1][2] A prevalent and effective strategy involves the condensation of an α-amino ketone with an α-haloacetyl halide.[1][2] In the context of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, this would typically involve the reaction of 3-amino-2-butanone (or its hydrochloride salt) with chloroacetyl chloride. Subsequent cyclization and chlorination steps yield the desired product.
Another approach involves the modification of a pre-existing pyrazinone ring. For instance, starting from a corresponding hydroxy-pyrazinone and treating it with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can introduce the chlorine atom at the 3-position. The choice of route often depends on the availability and stability of starting materials, as well as the desired scale of the reaction. For large-scale synthesis, the convergent approach starting from acyclic components is often favored due to its efficiency.[3]
Q2: We are observing low yields during the initial condensation and cyclization steps. What are the likely causes and how can we optimize this?
A2: Low yields in the initial condensation and cyclization can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the α-amino ketone and chloroacetyl chloride are of high purity. Impurities can lead to side reactions and inhibit the desired condensation.
-
Reaction Conditions: The reaction is sensitive to temperature and pH. The initial acylation is typically performed at low temperatures (0-5 °C) to control the exothermicity and prevent degradation of the starting materials. The subsequent cyclization often requires heating, and the optimal temperature should be determined empirically.
-
Base Selection: The choice of base is critical. A non-nucleophilic, hindered base is often preferred to scavenge the HCl generated during the acylation without competing with the amino group of the ketone. Bases like triethylamine or diisopropylethylamine are common choices. The stoichiometry of the base should be carefully controlled.
-
Solvent Effects: The polarity and aprotic nature of the solvent can significantly influence the reaction rate and yield. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable.[4]
II. Troubleshooting Guide
Issue 1: Incomplete Chlorination and Formation of Byproducts
Symptoms:
-
NMR or LC-MS analysis of the crude product shows the presence of the starting hydroxy-pyrazinone.
-
Multiple chlorinated byproducts are observed, such as dichlorinated species.[5]
Root Cause Analysis and Solutions:
The chlorination of the pyrazinone ring is a critical step that can be prone to issues. Incomplete reactions or the formation of byproducts often stem from the choice of chlorinating agent, reaction temperature, and stoichiometry.
| Parameter | Potential Problem | Recommended Solution |
| Chlorinating Agent | Insufficient reactivity of the agent (e.g., SOCl₂). | Use a more potent chlorinating agent like phosphorus oxychloride (POCl₃). In some cases, the addition of a catalytic amount of a tertiary amine or DMF can enhance the reactivity. |
| Reaction Temperature | Temperature is too low, leading to a sluggish reaction. Temperature is too high, promoting byproduct formation. | The optimal temperature is a delicate balance. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. Gradually increase the temperature if the reaction is slow. |
| Stoichiometry | An insufficient amount of chlorinating agent will result in an incomplete reaction. A large excess can lead to over-chlorination or degradation. | Typically, a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent is sufficient. The exact amount should be optimized for your specific scale. |
| Work-up Procedure | Residual chlorinating agent can cause issues during purification. | A careful aqueous work-up is necessary to quench any unreacted chlorinating agent. Pouring the reaction mixture onto ice is a common and effective method.[6] |
Workflow for Optimizing Chlorination:
Caption: A workflow diagram for optimizing the chlorination step.
Issue 2: Difficulties in Purification and Isolation
Symptoms:
-
The crude product is an oil or a sticky solid that is difficult to handle.
-
Column chromatography results in poor separation or significant product loss.
-
Recrystallization attempts fail to yield a crystalline solid.
Root Cause Analysis and Solutions:
Purification is a common bottleneck when scaling up heterocyclic synthesis.[7] The physical properties of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one and the nature of the impurities will dictate the most effective purification strategy.
| Purification Method | Potential Problem | Recommended Solution |
| Recrystallization | The compound may have a low melting point or be an oil at room temperature. Impurities may co-crystallize with the product. | Screen a variety of solvent systems. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective. Seeding with a small crystal of pure product can induce crystallization. |
| Column Chromatography | The product may have similar polarity to byproducts, leading to co-elution. The product may streak on the column. | Use a gradient elution system to improve separation. The addition of a small amount of a polar solvent like methanol or a modifier like triethylamine to the mobile phase can reduce tailing. Ensure the crude material is properly adsorbed onto silica gel before loading. |
| Acid-Base Extraction | The pyrazinone nitrogen is weakly basic and may not be effectively protonated for extraction. | This method is generally not the primary means of purification for this compound but can be used to remove acidic or basic impurities. |
Troubleshooting Purification Logic:
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 3. pharmtech.com [pharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
Technical Support Center: Characterization of Impurities in 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical characterization of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, experience-driven answers to common challenges encountered during the identification, quantification, and control of impurities associated with this active pharmaceutical ingredient (API). Our focus is on the causality behind experimental choices to ensure robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the impurity profile and regulatory landscape for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Q1: What are the likely sources and types of impurities in 3-Chloro-5,6-dimethylpyrazin-2(1H)-one?
Impurities can be broadly classified into organic, inorganic, and residual solvents.[1] For this specific molecule, organic impurities are of primary concern and can originate from two main sources:
-
Process-Related Impurities: These are substances that arise during the manufacturing process.[2] Their profile is highly dependent on the specific synthetic route, but they typically include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Intermediates: Compounds formed during the synthesis that have not fully converted to the final product.
-
By-products: Formed from side reactions, such as over-chlorination, incomplete chlorination, or dimerization. A common by-product could be the corresponding hydroxyl analog (3-Hydroxy-5,6-dimethylpyrazin-2(1H)-one) if hydrolysis occurs.
-
Reagents and Catalysts: Trace amounts of chemicals used to facilitate the reaction that are not completely removed during work-up and purification.[3]
-
-
Degradation Products: These impurities form over time due to the storage or handling of the drug substance.[4] Forced degradation studies are performed to predict these impurities.[5] For 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, likely degradation pathways include:
-
Hydrolysis: The chloro group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 3-Hydroxy-5,6-dimethylpyrazin-2(1H)-one.
-
Oxidation: The pyrazinone ring and methyl groups may be susceptible to oxidation.
-
Photolysis: Degradation upon exposure to light.
-
Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?
The thresholds for impurities are defined by the International Council for Harmonisation (ICH) guideline Q3A(R2).[1][6] These thresholds are based on the maximum daily dose (MDD) of the drug substance. Below is a summary for a typical drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3A(R2) Impurity Thresholds. These thresholds dictate the level at which an impurity must be reported, structurally identified, and toxicologically qualified.[1][7] |
Q3: Why are forced degradation studies necessary for this compound?
Forced degradation studies, also known as stress testing, are a critical component of drug development for several reasons:[4][5]
-
Identification of Degradation Products: They help identify the likely degradation products that could form under normal storage conditions, which is essential for developing a complete impurity profile.[8]
-
Method Validation: They are used to demonstrate the "stability-indicating" nature of an analytical method. This means the method must be able to separate the API from all potential degradation products, ensuring that the assay for the API is accurate and unaffected by the presence of these impurities.[9]
-
Understanding Degradation Pathways: The data provides insight into the intrinsic stability of the molecule and helps in selecting appropriate storage conditions and packaging.[4]
Q4: Is there a potential for genotoxic impurities (GTIs) with this molecule, and how should they be handled?
Yes, there is a potential for genotoxic impurities. The 3-chloro-pyrazinone structure contains a structural alert for genotoxicity, specifically an alkyl-halide-like reactivity. Genotoxic impurities are a class of impurities that can damage DNA and are potentially carcinogenic even at very low levels.[3][10][11]
-
Handling GTIs: Due to their risk, GTIs are controlled to much lower limits than conventional impurities. The control strategy is often based on the "Threshold of Toxicological Concern (TTC)," which for most GTIs is a lifetime exposure of 1.5 µ g/day .[12] This requires highly sensitive analytical methods capable of detecting and quantifying impurities at the parts-per-million (ppm) level.[13] Any impurity with a structural alert for genotoxicity must be carefully evaluated.[10]
Section 2: Troubleshooting Guide: HPLC-UV/PDA Analysis
This section provides solutions to common issues encountered during the chromatographic analysis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one and its impurities.
Q1: I am seeing unexpected peaks in my chromatogram. How do I determine if they are impurities or artifacts?
Unexpected peaks can confound analysis. A systematic approach is needed to identify their source.
-
Probable Causes & Solutions:
-
Contamination from Mobile Phase/System ("Ghost Peaks"): Impurities can leach from solvents, buffers, or tubing.[14]
-
Troubleshooting: Run a blank gradient (injecting only the mobile phase). If the peaks appear, the source is the system or solvents. Use high-purity (HPLC or MS-grade) solvents and freshly prepared buffers.
-
-
Carryover from Previous Injections: The analyte or impurities from a previous, more concentrated sample may be retained in the injector or column and elute in a subsequent run.[14]
-
Troubleshooting: Inject a blank solvent immediately after a sample injection. If the impurity peaks appear, carryover is the issue. Optimize the needle wash procedure in the autosampler, using a stronger solvent if necessary.
-
-
Sample Diluent Issues: The sample solvent itself may contain impurities or react with the API.
-
Troubleshooting: Inject the sample diluent alone. If the peaks are present, the issue is with the diluent. Ensure the diluent is compatible with the mobile phase to avoid peak distortion.[15]
-
-
Q2: My impurity peaks are poorly resolved from the main API peak. How can I improve the separation?
Achieving adequate resolution is the primary goal of method development.[16]
-
Probable Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The combination of stationary phase and mobile phase is not optimal for separating compounds with similar structures.
-
Troubleshooting:
-
Modify Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) as this alters elution selectivity.
-
Adjust pH: The ionization state of the API and impurities can significantly impact retention on a reversed-phase column. Adjust the mobile phase pH, keeping it at least 2 units away from the pKa of the analytes.
-
Change Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) to introduce different separation mechanisms (e.g., π-π interactions).[17]
-
-
-
Inefficient Gradient: The gradient slope may be too steep, causing peaks to elute too quickly and without sufficient separation.
-
Troubleshooting: Decrease the gradient slope (i.e., make the gradient longer and shallower). This provides more time for the components to interact with the stationary phase, improving resolution.
-
-
Q3: I am observing significant peak tailing. What are the common causes and solutions?
Peak tailing reduces resolution and compromises accurate integration and quantification.
-
Probable Causes & Solutions:
-
Secondary Silanol Interactions: The pyrazinone ring contains basic nitrogen atoms that can interact with acidic residual silanol groups on the silica-based column packing material.[17]
-
Troubleshooting: Lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic or phosphoric acid) to protonate the basic nitrogens and suppress silanol interactions. Alternatively, use a modern, high-purity, end-capped column designed to minimize these effects.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.
-
Troubleshooting: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.
-
Troubleshooting: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[15]
-
-
Section 3: Troubleshooting Guide: LC-MS Identification
Mass spectrometry is the definitive tool for impurity identification. However, obtaining clear, interpretable data can be challenging.
Q1: I am not detecting a known low-level impurity with the MS. How can I improve sensitivity?
Low-level detection is crucial, especially for potentially genotoxic impurities.
-
Probable Causes & Solutions:
-
Suboptimal Ionization: The impurity may not ionize efficiently under the current source conditions.
-
Troubleshooting: Optimize ion source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure).[18] Experiment with different ionization modes (positive vs. negative ESI) and consider APCI if the compound is less polar.
-
-
Ion Suppression: The mobile phase or high concentration of the main peak can suppress the ionization of co-eluting, low-level impurities.
-
Troubleshooting: Improve chromatographic separation to move the impurity away from the main peak. Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile buffers like phosphate. Reduce the API concentration if possible.
-
-
Insufficient Sample: The amount of impurity on the column is below the instrument's limit of detection.
-
Troubleshooting: Use a more concentrated sample, if available, or increase the injection volume.
-
-
Q2: The mass spectrum for my unknown impurity is complex. What is a systematic approach to interpretation?
A methodical approach is key to proposing a structure from a mass spectrum.
-
Systematic Approach:
-
Identify the Molecular Ion ([M+H]⁺ or [M-H]⁻): This is the most critical first step.
-
Check for Chlorine Isotope Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Look for pairs of peaks separated by 2 Da with a ~3:1 intensity ratio. The presence of this pattern is a strong indicator of a chlorine-containing fragment or molecule.
-
Utilize High-Resolution MS (HRMS): If available, obtain an accurate mass measurement. This allows you to calculate the elemental formula, which dramatically narrows down the possible structures.[19]
-
Analyze Fragmentation (MS/MS): Fragment the molecular ion and analyze the resulting product ions. Propose logical losses (e.g., loss of CO, CH₃, Cl) to piece together the structure. The fragmentation of pyrazinone derivatives often involves cleavage of the ring system.[20][21][22]
-
Q3: I am seeing a lot of background noise or signal in my blank injections. What are the likely sources?
High background can obscure low-level impurity peaks and compromise data quality.[23]
-
Probable Causes & Solutions:
-
Contaminated Solvents or Reagents: Using non-MS grade solvents or additives can introduce a high chemical background.
-
Troubleshooting: Always use LC-MS grade solvents, water, and additives. Prepare mobile phases fresh daily.[24]
-
-
System Contamination: The MS source, transfer line, or other components can become contaminated over time.
-
Troubleshooting: Follow the manufacturer's guidelines for cleaning the ion source.[25]
-
-
Leaks: An air leak in the system can introduce nitrogen and oxygen, leading to high background signals at specific m/z values (e.g., m/z 28, 32).[23]
-
Troubleshooting: Perform a leak check on the LC and MS systems.
-
-
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. They should be adapted and optimized for your specific equipment and sample.
Protocol 1: Forced Degradation Study Workflow
Objective: To generate potential degradation products and assess the stability-indicating power of the analytical method.
-
Sample Preparation: Prepare a stock solution of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Stress Conditions: Expose the sample to the following conditions in parallel. Include a control sample protected from stress.[5]
-
Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Keep at room temperature for 4 hours.
-
Oxidation: Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours.
-
Thermal Stress: Heat the stock solution at 80°C for 48 hours. Also, store the solid API at 80°C.
-
Photolytic Stress: Expose the stock solution to a calibrated light source (e.g., option 2 in ICH Q1B) for a specified duration.
-
-
Quenching and Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base/acid. Dilute all stressed samples to a target concentration of ~0.1 mg/mL with the mobile phase.
-
Analysis: Analyze all samples by HPLC-UV/PDA and LC-MS. Compare the chromatograms of stressed samples to the control to identify new peaks. Aim for 5-20% degradation of the main peak for meaningful results.
Protocol 2: HPLC-UV/PDA Method Development Strategy
Objective: To develop a robust, stability-indicating HPLC method for the quantification of impurities.
| Parameter | Starting Condition | Rationale |
| Column | C18, 100 x 4.6 mm, 2.7 µm | A general-purpose reversed-phase column suitable for many small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control peak shape and is MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 95% B in 20 minutes | A broad initial gradient to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | PDA at 254 nm and 280 nm | Monitor at multiple wavelengths to ensure detection of all impurities. |
| Injection Vol. | 5 µL | A small volume to minimize potential column overload. |
| Table 2: Recommended Starting Conditions for HPLC Method Development. |
Optimization Strategy:
-
Inject the API and a mixture of forced degradation samples.
-
Assess the resolution between the API and all impurity peaks.
-
If resolution is poor, first adjust the gradient slope (make it shallower).
-
If needed, screen different organic modifiers (methanol) and pH values.
-
Once separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 3: Impurity Isolation and Structure Elucidation Workflow
Objective: To obtain a pure sample of an unknown impurity for definitive structure elucidation by NMR.
-
Method Development: Develop a preparative HPLC method based on the optimized analytical method. This typically involves using a larger particle size column of the same chemistry and a higher flow rate.
-
Enrichment: If the impurity level is very low, perform multiple injections of a concentrated sample solution, collecting the fraction containing the impurity peak each time.
-
Fraction Collection: Pool the collected fractions containing the pure impurity.
-
Solvent Removal: Evaporate the solvent from the collected fractions, typically using a rotary evaporator or lyophilizer.
-
Purity Confirmation: Confirm the purity of the isolated material using the analytical HPLC method.
-
Structure Elucidation: Submit the pure, isolated impurity for analysis by High-Resolution Mass Spectrometry (to confirm the elemental formula) and a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to determine the complete chemical structure.[26][27][28][29][30]
Section 5: Visualizations
Diagrams help clarify complex workflows and decision-making processes.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
Scholars Research Library. Genotoxic impurities Evaluation in Active Pharmaceutical Ingredients (API)/ Drug Substance. [Link]
-
PharmaFocus Asia. (2020). Regulatory Aspects of Genotoxic Impurities in Pharmaceuticals. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
European Medicines Agency. Guideline on the limits of genotoxic impurities. [Link]
-
European Pharmaceutical Review. (2019). Genotoxic impurities in pharmaceutical products. [Link]
-
ACS Publications. (2008). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
Medikamenter Quality Services. (2024). Common Issues in HPLC Analysis. [Link]
-
Hypha Discovery. Structure Elucidation and NMR. [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
Alliance Bioversity International - CIAT. Mass Spectrometer (MS) troubleshooting guide. [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
-
Technology Networks. (2024). Drug Impurities? Is Your HPLC Method up to Standard?. [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. [Link]
-
R Discovery. Forced Degradation Studies Research Articles. [Link]
-
NMR-Service. (2024). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
-
MDPI. (2021). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link]
-
YouTube. (2015). Structure Elucidation of Impurities by 2D NMR Part II. [Link]
-
IJCRT.org. (2023). Chromatography Method Development For Impurity Analysis And Degradation. [Link]
-
BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
ResearchGate. Forced degradation studies. [Link]
-
IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
-
SIELC Technologies. Separation of Pyrazine, chloro- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (1998). Mass spectrometric study of some pyrazoline derivatives. [Link]
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]
-
Preprints.org. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. [Link]
-
RACO. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]
-
Journal of Pharmaceutical Research. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
Scientific Research Publishing. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]
-
SAP. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
-
IJPPR. (2019). Impurities Characterization in Pharmaceuticals: A Review. [Link]
-
PubMed. (1998). Chemical and analytical characterization of related organic impurities in drugs. [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]
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Validation & Comparative
A Comparative Analysis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one and Other Bioactive Heterocyclic Compounds
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with their diverse structures underpinning the therapeutic effects of a vast array of pharmaceuticals. Within this chemical space, halogenated heterocyclic ketones represent a particularly intriguing class of molecules, their reactivity and biological activity often modulated by the presence and position of the halogen substituent. This guide provides a detailed comparative analysis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, a member of the pyrazinone family, with other key heterocyclic compounds: 3-chloro-pyridin-2(1H)-one and 5-chloro-1,3-dimethyluracil.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison of the synthesis, physicochemical properties, and potential biological activities of these compounds, supported by available experimental data and predictive insights. By understanding the nuances of their chemical behavior and biological profiles, we can better inform the design and development of novel therapeutic agents.
Structural Overview of Compared Compounds
The three compounds under comparison share the common feature of a chlorinated heterocyclic ketone scaffold, yet their distinct ring systems and substitution patterns give rise to unique properties.
Figure 1: Chemical structures of the compared heterocyclic compounds.
Synthesis and Reactivity
The synthesis of these chlorinated heterocycles generally involves the introduction of the chlorine atom at a late stage, often preceded by the formation of the core heterocyclic ring.
General Synthetic Strategies
The synthesis of 3-halopyrazin-2(1H)-ones can be approached through several routes, often starting from α-amino acids or their derivatives. One common method involves the condensation of an α-amino amide with a glyoxal, followed by chlorination.
Caption: Generalized synthetic pathway to 3-chloro-pyrazinones.
For 3-chloro-pyridin-2(1H)-one, a common synthetic route involves the chlorination of 2-hydroxypyridine.[1] Similarly, 5-chloro-1,3-dimethyluracil can be prepared by the direct chlorination of 1,3-dimethyluracil.[2]
Reactivity Profile
The chlorine atom in these heterocycles serves as a good leaving group, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is crucial for further functionalization and the synthesis of derivatives with diverse biological activities. The electron-withdrawing nature of the carbonyl group and the ring nitrogen atoms enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating nucleophilic attack.[3]
Physicochemical Properties: A Comparative Table
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparison of key properties for the three compounds.
| Property | 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (Predicted) | 3-Chloro-pyridin-2(1H)-one | 5-Chloro-1,3-dimethyluracil |
| Molecular Formula | C6H7ClN2O | C5H4ClNO | C6H7ClN2O2 |
| Molecular Weight | 158.59 g/mol | 129.54 g/mol | 174.59 g/mol |
| Melting Point | Not available | Not available | 140-148 °C[4] |
| LogP (Predicted) | ~1.5 | ~0.8 | ~0.5 |
| pKa (Predicted) | ~8.0 (Amide N-H) | ~8.5 (Amide N-H) | ~9.5 (Amide N-H) |
| Hydrogen Bond Donors | 1 | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Biological Activity and Potential Applications
While specific biological data for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is limited, the broader classes of pyrazinone, pyridinone, and uracil derivatives have been extensively studied and exhibit a wide range of biological activities.
-
Pyrazinone Derivatives : This class of compounds has demonstrated diverse biological activities, including anticancer, anti-infectious, and neuropsychiatric properties.[5] The pyrazinone scaffold is found in several natural products with interesting biological profiles.[6]
-
Pyridinone Derivatives : Pyridinone-containing molecules are known for their wide spectrum of pharmacological activities, including antibacterial and anticancer effects.[7][8]
-
Uracil Derivatives : As analogues of a fundamental component of nucleic acids, uracil derivatives have been extensively developed as antiviral and anticancer agents.[9][10] 5-substituted uracils, in particular, have shown inhibitory activity against various viruses and bacteria.[9]
The presence of a chlorine atom can significantly modulate the biological activity of these heterocyclic compounds.[11] In some cases, chlorination is crucial for the desired therapeutic effect, while in others it may enhance toxicity.[11] For instance, 3-chloro-azetidin-2-one derivatives have shown promising antiproliferative activity against human breast cancer cell lines.[12]
Experimental Protocols
To facilitate further research and a direct comparison of these compounds, the following experimental protocols are provided as a starting point.
Protocol 1: Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (Proposed)
Causality: This proposed synthesis is based on established methods for pyrazinone formation, involving a condensation reaction to form the heterocyclic core, followed by chlorination.
-
Step 1: Synthesis of 5,6-dimethylpyrazin-2(1H)-one.
-
To a solution of 2-aminopropanamide (1.0 eq) in ethanol, add diacetyl (1.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5,6-dimethylpyrazin-2(1H)-one.
-
-
Step 2: Chlorination.
-
To a solution of 5,6-dimethylpyrazin-2(1H)-one (1.0 eq) in phosphoryl chloride (POCl3) (5.0 eq), heat the mixture at 100 °C for 2-3 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Causality: This assay is a standard colorimetric method to assess the effect of a compound on cell proliferation, which is a primary screen for potential anticancer activity.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (3-Chloro-5,6-dimethylpyrazin-2(1H)-one, 3-chloro-pyridin-2(1H)-one, and 5-chloro-1,3-dimethyluracil) in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37 °C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
-
Conclusion
3-Chloro-5,6-dimethylpyrazin-2(1H)-one, while not extensively characterized in the literature, belongs to a class of heterocyclic compounds with significant potential in drug discovery. A comparative analysis with the more established compounds, 3-chloro-pyridin-2(1H)-one and 5-chloro-1,3-dimethyluracil, highlights commonalities in their synthetic accessibility and reactivity, primarily driven by the activated chloro-substituent.
The predicted physicochemical properties of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one suggest it possesses drug-like characteristics. Based on the known biological activities of related pyrazinones, it is plausible that this compound could exhibit anticancer, antimicrobial, or other therapeutic properties. Further experimental validation, following the protocols outlined in this guide, is essential to elucidate its true biological potential and to position it within the broader landscape of bioactive heterocyclic compounds. This comparative framework serves as a valuable resource for researchers aiming to explore the chemical space of chlorinated heterocycles for the development of next-generation therapeutics.
References
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MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Retrieved from [Link]
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ResearchGate. (2020). Biological Activities of Pyrazoline Derivatives-A Recent Development. Retrieved from [Link]
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The Pharma Innovation. (2020). Synthesis, biological activity of new pyrazoline derivative. Retrieved from [Link]
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PubMed. (2009). Biological activities of pyrazoline derivatives--a recent development. Retrieved from [Link]
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ResearchGate. (2016). (PDF) Synthesis, physicochemical properties, antimicrobial and antioxidant studies of pyrazoline derivatives bearing a pyridyl moiety. Retrieved from [Link]
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PMC. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]
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MDPI. (2016). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]
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PubMed. (2006). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
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PMC. (2007). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents1a-e. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Chloropyridine. Retrieved from [Link]
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PMC. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]
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ResearchGate. (2021). Physicochemical properties of compounds (PY 1-9). Retrieved from [Link]
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ResearchGate. (2016). Synthesis and Biological Activity of Some Nucleoside Analogs of 3-Cyanopyridin-2-one. Retrieved from [Link]
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Springer. (2008). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][5][13]Oxazin-2(3H)-Ones. Retrieved from [Link]
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PubMed. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Retrieved from [Link]
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PubMed Central. (2022). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Retrieved from [Link]
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ACS Publications. (1995). Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity. Retrieved from [Link]
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Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
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ResearchGate. (2014). 14. Synthesis and Biological activity of N-Substituted-3-chloro-2-azetidinones | Request PDF. Retrieved from [Link]
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Lirias. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Retrieved from [Link]
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ResearchGate. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Retrieved from [Link]
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Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Physicochemical properties of pyridazine-substituted imidazopyridazine analogues. Retrieved from [Link]
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SpringerLink. (2008). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][5][13]Oxazin-2(3H)-Ones. Retrieved from [Link]
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ACS Publications. (1956). Reactions of 1,3-Dimethyl-5,6-diaminouracil. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-chloro-1,3-dimethyl-5-nitrouracil. Retrieved from [Link]
-
PubMed. (2009). Chemical reactivity of dihydropyrazine derivatives. Cycloaddition behavior toward ketenes. Retrieved from [Link]
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MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]
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Der Pharma Chemica. (2014). Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives. Retrieved from [Link]
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PubChem. (n.d.). 5-Chlorouracil. Retrieved from [Link]
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A Comparative Guide to the Synthetic Utility of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one and its Analogs
Introduction: The Pyrazinone Scaffold in Modern Drug Discovery
The 2(1H)-pyrazinone core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1][2] Its inherent drug-like properties and versatile substitution patterns make it a highly sought-after building block for the development of novel therapeutics. From kinase inhibitors to central nervous system agents, the pyrazinone moiety consistently imparts favorable pharmacological characteristics.[2] A key intermediate in the synthesis of complex pyrazinone derivatives is 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. This guide provides a comprehensive comparison of its synthetic utility against other pyrazinone derivatives, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic campaigns.
Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one: A Practical Approach
While a variety of methods exist for the construction of the pyrazinone ring, a common and effective strategy for preparing 3-Chloro-5,6-dimethylpyrazin-2(1H)-one involves a multi-step sequence starting from readily available precursors. A representative synthesis is outlined below:
Experimental Protocol: Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Step 1: Condensation
-
To a solution of 2,3-diaminobutane (1.0 eq) in a suitable solvent such as methanol, add glyoxylic acid (1.05 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the intermediate dihydropyrazinone is typically not isolated but carried forward directly.
Step 2: Oxidation
-
To the reaction mixture from Step 1, add an oxidizing agent such as manganese dioxide (MnO2, 2.0 eq).
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter through a pad of celite to remove the manganese salts.
-
Concentrate the filtrate under reduced pressure to yield the crude 5,6-dimethylpyrazin-2(1H)-one.
Step 3: Chlorination
-
Dissolve the crude 5,6-dimethylpyrazin-2(1H)-one from Step 2 in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a chlorinating agent such as phosphorus oxychloride (POCl3, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Causality Behind Experimental Choices: The choice of a stepwise condensation-oxidation-chlorination sequence allows for a controlled and high-yielding synthesis. The use of MnO2 is a mild and effective way to aromatize the dihydropyrazine ring without harsh conditions. POCl3 is a standard and cost-effective reagent for the chlorination of such heterocyclic systems.
Comparative Reactivity in Key Synthetic Transformations
The true value of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one as a synthetic intermediate lies in the reactivity of its C3-chloro substituent. This halogen acts as a versatile handle for the introduction of a wide array of functional groups through cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the halide in these reactions is a critical factor, generally following the trend: I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond.
While direct comparative studies on 3-halo-5,6-dimethylpyrazin-2(1H)-ones are not extensively reported, the general principles of cross-coupling reactions of halo-heterocycles provide a strong predictive framework.
Table 1: Comparative Reactivity of Halopyrazines in Suzuki-Miyaura Coupling
| Halopyrazine Derivative | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Iodo-pyrazinone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 4 | >90 |
| 3-Bromo-pyrazinone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | 80-90 |
| 3-Chloro-pyrazinone | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12-24 | 60-85 |
Note: The data presented is a generalized compilation from various sources on halopyrazine reactivity and serves to illustrate the general trend. Specific conditions and yields will vary depending on the full substrate structure.
Expert Insights: While chloro-derivatives are less reactive than their bromo and iodo counterparts, requiring more forcing conditions and specialized catalyst systems (e.g., bulky, electron-rich phosphine ligands), they offer significant advantages in terms of cost and availability of starting materials. For large-scale synthetic campaigns, developing a robust protocol with a chloro-derivative can be more economically viable.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
-
To an oven-dried Schlenk tube, add 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 eq), the desired boronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., t-BuOH).
-
Heat the reaction mixture to 100-110 °C for 12-24 hours, or until completion as monitored by LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired coupled product.
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazinone ring facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. In contrast to cross-coupling reactions, the reactivity trend for SNAr is often the reverse: F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by a more electron-withdrawing halogen that polarizes the C-X bond.
Table 2: Comparative Reactivity of Halopyrazinones in SNAr with an Amine
| Halopyrazinone Derivative | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Fluoro-pyrazinone | Morpholine | DMSO | 80 | 2 | >95 |
| 3-Chloro-pyrazinone | Morpholine | DMSO | 120 | 12 | 85-95 |
| 3-Bromo-pyrazinone | Morpholine | DMSO | 140 | 24 | 70-85 |
Note: This data is illustrative of the general trend in SNAr reactions on electron-deficient heterocycles.
Expert Insights: 3-Chloro-5,6-dimethylpyrazin-2(1H)-one represents a good balance of reactivity and stability for SNAr reactions. While fluoro-derivatives are more reactive, they can be more challenging to prepare and may suffer from side reactions. The chloro-substituent is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, often in high yield, making it a workhorse for library synthesis in drug discovery. A notable example is the reaction of 3,5-dichloro-4H-1,2,6-thiadiazin-4-one, a structural analog, with dimethylpiperazines, which proceeds smoothly at room temperature to give the monosubstituted product in good yield.[3]
Experimental Protocol: SNAr of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one with an Amine
-
In a sealed tube, dissolve 3-Chloro-5,6-dimethylpyrazin-2(1H)-one (1.0 eq) and the desired amine (1.5-2.0 eq) in a polar aprotic solvent such as DMSO or NMP.
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) if the amine salt is not used.
-
Heat the reaction mixture to 100-140 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, pour into water, and extract the product with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography.
Logical Relationship of Halide Reactivity
Caption: The opposing reactivity trends of halogens in cross-coupling versus SNAr reactions.
Conclusion: Strategic Selection of Pyrazinone Intermediates
3-Chloro-5,6-dimethylpyrazin-2(1H)-one stands as a versatile and economically advantageous intermediate in the synthesis of complex pyrazinone-containing molecules. While it is less reactive in palladium-catalyzed cross-coupling reactions compared to its bromo and iodo analogs, requiring more robust catalytic systems, its greater stability and lower cost make it an attractive choice, particularly for large-scale applications. Conversely, in nucleophilic aromatic substitution reactions, it offers a favorable balance of reactivity and ease of handling. The choice between chloro, bromo, or iodo-substituted pyrazinones should be a strategic decision based on the desired transformation, scale of the reaction, and economic considerations. A thorough understanding of the underlying reactivity principles will empower researchers to select the optimal building block for their specific synthetic goals.
References
-
Insuasty, A., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 863-891. Available at: [Link]
-
Insuasty, A., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. PubMed Central. Available at: [Link]
-
Pinto, A., et al. (2020). Synthesis of (R)- and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank, 2020(3), M1139. Available at: [Link]
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A Comparative Guide to the Reactivity of 3-Chloro vs. 3-Bromo Pyrazinones in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of Halogen in Pyrazinone Scaffolds
Pyrazinone cores are privileged scaffolds in medicinal chemistry, appearing in a multitude of clinically significant molecules. Their value lies in their versatile synthetic handles, which allow for precise, late-stage functionalization to modulate pharmacological properties. Among the most crucial of these handles are halogens at the 3-position, which serve as key electrophilic partners in palladium-catalyzed cross-coupling reactions.
The choice between a 3-chloro and a 3-bromo pyrazinone is a critical decision in synthetic strategy. It is not merely a matter of substitution but a nuanced choice that balances reactivity, cost, availability, and the potential for orthogonal chemistry. While aryl bromides are traditionally more reactive, recent advances in catalyst design have rendered aryl chlorides increasingly viable and, in some cases, preferable substrates.[1] This guide provides an in-depth, evidence-based comparison of the reactivity of 3-chloro- and 3-bromo-2-pyrazinones in cornerstone cross-coupling reactions, offering mechanistic insights and practical protocols to inform your synthetic design.
Fundamental Principles: The Carbon-Halogen Bond
The differing reactivity of chloro and bromo pyrazinones is rooted in the fundamental properties of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2][3] The efficiency of this step is directly influenced by the C-X bond dissociation energy (BDE).
The C-Br bond is significantly weaker and more polarizable than the C-Cl bond. This lower BDE means that less energy is required to cleave the C-Br bond, facilitating a faster rate of oxidative addition under milder conditions compared to its chloro counterpart.[4][5]
| Bond | Typical Bond Dissociation Energy (Aryl-X) | Key Implication |
| C-Br | ~83 kcal/mol | Lower energy barrier for oxidative addition, leading to higher reactivity.[5] |
| C-Cl | ~95-96 kcal/mol | Higher energy barrier requires more forcing conditions or specialized catalysts.[5] |
This intrinsic difference in bond strength is the primary driver for the observed reactivity trends.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for C(sp²)-C(sp²) bond formation. When comparing 3-bromo- and 3-chloro-2-pyrazinone, the former consistently demonstrates higher reactivity, often affording excellent yields with standard, first-generation palladium catalysts.[6]
The electron-deficient nature of the pyrazine ring, however, activates even the more robust C-Cl bond towards oxidative addition, making 3-chloropyrazinones viable substrates, especially with modern catalyst systems.[1]
Data Summary: Suzuki-Miyaura Coupling Performance
The following table presents representative data comparing the two substrates under optimized conditions for each. Note that the chloropyrazinone requires a more electron-rich and bulky ligand (e.g., SPhos) to achieve yields comparable to the bromopyrazinone with a more classical ligand like PPh₃.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-pyrazinone | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/H₂O | 90 | 4 | 92 |
| 3-Chloro-2-pyrazinone | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 88 |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-2-pyrazinone
This protocol highlights the use of a modern catalyst system necessary for the efficient coupling of the less reactive chloride.
-
Setup: To a dry Schlenk flask under an argon atmosphere, add 3-chloro-2-pyrazinone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (5 mL). Add this catalyst solution to the Schlenk flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring for 16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Causality Behind Choices: The use of a strong base like K₃PO₄ is crucial for the boronic acid transmetalation step. The Pd₂(dba)₃/SPhos system is chosen for its high activity; the bulky, electron-rich SPhos ligand accelerates the rate-limiting oxidative addition of the C-Cl bond and promotes the final reductive elimination step.[7] 1,4-Dioxane is a common high-boiling solvent suitable for these elevated temperatures.
Workflow Diagram: Suzuki-Miyaura Coupling
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for introducing amine pharmacophores. Similar to the Suzuki coupling, the reactivity trend favors the bromo- over the chloro-pyrazinone.[6][8] Activating the C-Cl bond for amination is particularly challenging and almost always requires the use of sterically hindered, electron-rich phosphine ligands.[8]
Data Summary: Buchwald-Hartwig Amination Performance
The data below illustrates that while 3-bromopyrazinone reacts efficiently under relatively standard conditions, the 3-chloro analog requires a more specialized ligand (XPhos) and typically higher temperatures to achieve a comparable outcome.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-pyrazinone | Morpholine | Pd₂(dba)₃ (1.5 mol%) / BINAP (3 mol%) | NaOtBu | Toluene | 80 | 12 | 95 |
| 3-Chloro-2-pyrazinone | Morpholine | Pd₂(dba)₃ (1.5 mol%) / XPhos (3.6 mol%) | NaOtBu | Toluene | 110 | 20 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-pyrazinone
This protocol describes a standard procedure for the amination of the more reactive bromo substrate.
-
Setup: In a glovebox, charge a dry Schlenk flask with sodium tert-butoxide (NaOtBu, 1.4 mmol). Add Pd₂(dba)₃ (0.015 mmol) and BINAP (0.03 mmol).
-
Reagent Addition: Remove the flask from the glovebox. Under a positive pressure of argon, add toluene (10 mL), followed by 3-bromo-2-pyrazinone (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by flash chromatography.[9]
Causality Behind Choices: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center.[10] The Pd₂(dba)₃/BINAP catalyst system is effective for many aryl bromides. Toluene is a standard solvent for this transformation. For the less reactive 3-chloropyrazinone, a more electron-rich and bulky ligand like XPhos would be substituted for BINAP to enhance the rate of oxidative addition.[9]
Workflow Diagram: Buchwald-Hartwig Amination
Mechanistic Discussion & Catalyst Selection
The success of cross-coupling reactions, particularly with challenging substrates like chloropyrazinones, hinges on facilitating the oxidative addition step. The general palladium catalytic cycle proceeds via oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[11]
The Role of Ligands in C-Cl Bond Activation
The primary challenge with 3-chloropyrazinones is the high activation energy required for the C-Cl bond cleavage.[12] Modern catalyst development has overcome this barrier through the design of specialized phosphine ligands with two key features:
-
Electron-Rich Character: Ligands with electron-donating groups (like alkyls) increase the electron density on the palladium(0) center. This makes the metal more nucleophilic and better able to donate electron density into the σ* orbital of the C-Cl bond, facilitating its cleavage.[13]
-
Steric Bulk: Large, bulky ligands promote the formation of a highly reactive, monoligated 12-electron Pd(0)L species.[7] This coordinatively unsaturated species is more reactive in the oxidative addition step compared to the more stable bis-ligated Pd(0)L₂ complex.
Ligands like XPhos, SPhos, and other biaryl phosphines exemplify these principles and are essential tools for activating C-Cl bonds in pyrazinones and other heteroaryl systems.[7][13]
Palladium Catalytic Cycle Diagram
Summary and Practical Recommendations
The choice between 3-chloro- and 3-bromo-2-pyrazinone is a strategic decision guided by the specific goals of the synthesis.
| Feature | 3-Bromo-2-pyrazinone | 3-Chloro-2-pyrazinone |
| Reactivity | High: Reacts under milder conditions with a wider range of standard catalysts. | Moderate: Requires more forcing conditions and specialized, often proprietary, ligands. |
| Cost & Availability | Generally more expensive and less available in diverse forms. | More cost-effective and available from a wider range of starting materials. |
| Orthogonal Chemistry | Ideal for initial coupling when a C-Cl bond is present elsewhere for a second, distinct reaction.[9][14] | Can be used when a more reactive bromide or iodide is present elsewhere on the molecule. |
| Catalyst System | Often compatible with Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | Requires advanced ligands (e.g., SPhos, XPhos, RuPhos) for good efficacy. |
Recommendations:
-
For rapid functionalization and proof-of-concept studies: The higher reactivity of 3-bromo-2-pyrazinone makes it the substrate of choice, as it ensures higher success rates with standard, readily available catalyst systems.
-
For large-scale synthesis and cost-sensitive projects: The economic advantage of 3-chloro-2-pyrazinone is significant. The initial investment in optimizing reaction conditions with advanced ligands can lead to substantial cost savings.
-
For sequential cross-coupling: The reactivity difference is a powerful tool. Use the bromo- derivative for the first coupling if you need to retain a chloro- group for a subsequent, more demanding transformation.[14]
By understanding the fundamental principles of C-X bond activation and leveraging modern catalytic systems, researchers can effectively utilize both 3-chloro- and 3-bromo-2-pyrazinones to accelerate the discovery and development of novel therapeutics.
References
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Goossen, L. J., Koley, D., Hermann, H. L., & Thiel, W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(10), 2398–2410. [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
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Kania, M. J., Reyes, A., & Neufeldt, S. R. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
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Hirschi, J. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie. [Link]
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Maseras, F., et al. (2019). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]
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Li, Z., et al. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]
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Singh, A. K., et al. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. [Link]
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ResearchGate. (2014). Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids. [Link]
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ResearchGate. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
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Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
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Cramer, C. J., & Schleyer, P. v. R. (2014). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
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The Evolving Landscape of 3-Chloropyrazinone Derivatives: A Comparative Guide to Structure-Activity Relationships
In the dynamic field of drug discovery, the pyrazinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Among its halogenated congeners, 3-chloropyrazinone derivatives have garnered significant attention as versatile precursors for the synthesis of potent antimicrobial, antiproliferative, and kinase-inhibiting agents. The strategic placement of a chlorine atom at the 3-position not only serves as a crucial synthetic handle for molecular elaboration but also profoundly influences the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-chloropyrazinone derivatives across different therapeutic areas. We will delve into the subtle yet critical interplay between structural modifications and biological outcomes, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
I. Antimicrobial Activity: Targeting Mycobacterial Proliferation
The global health threat of tuberculosis has spurred the search for new antimycobacterial agents. Derivatives of 3-chloropyrazine-2-carboxamide, a closely related analog of the pyrazinone core, have shown promising activity against Mycobacterium tuberculosis. A key synthetic strategy involves the nucleophilic substitution of the chlorine atom at the 3-position with various amines, a reaction known as aminodehalogenation.
A study by Zitko et al. provides a compelling SAR analysis of a series of 3-benzylaminopyrazine-2-carboxamides. The findings highlight the critical role of the substituent on the benzylamine moiety in modulating antimycobacterial potency.
Comparative Antimycobacterial Activity of 3-Benzylaminopyrazine-2-carboxamide Derivatives
| Compound ID | R (Substitution on Benzyl Ring) | MIC (µM) against M. tuberculosis H37Rv |
| 1 | H | >50 |
| 2 | 4-CH₃ | 6.25 |
| 3 | 4-F | 12.5 |
| 4 | 4-Cl | 12.5 |
| 5 | 4-OCH₃ | 25 |
| 6 | 4-CF₃ | 50 |
| 7 | 3-CH₃ | 12.5 |
| 8 | 3-F | 25 |
| 9 | 2-CH₃ | 25 |
| 10 | 2-F | 50 |
Data synthesized from Zitko et al.[1]
Key SAR Insights:
-
Impact of Substituent Position: Substitution at the para-position of the benzyl ring generally leads to the most potent compounds. For instance, the 4-methyl derivative (2 ) exhibits the lowest MIC value of 6.25 µM.
-
Electronic Effects: Electron-donating groups (e.g., 4-CH₃) appear to be more favorable for activity than electron-withdrawing groups (e.g., 4-CF₃).
-
Steric Hindrance: Substitution at the ortho-position (e.g., 9 , 10 ) tends to decrease activity compared to para- and meta-isomers, likely due to steric hindrance that may disrupt optimal binding to the target enzyme.
Caption: SAR of 3-benzylaminopyrazine-2-carboxamides.
II. Antiproliferative Activity: Halting Cancer Cell Growth
The 3-chloropyrazinone scaffold has also been explored for its potential in cancer chemotherapy. Molecular hybridization, a strategy that combines pharmacophoric elements from different bioactive molecules, has been successfully employed to generate novel antiproliferative agents.
A series of chloropyrazine-tethered pyrimidine hybrids has been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The SAR of these compounds reveals the importance of the substitution pattern on the phenyl ring attached to the pyrimidine core.
Comparative Antiproliferative Activity of Chloropyrazine-Tethered Pyrimidine Hybrids
| Compound ID | R (Substitution on Phenyl Ring) | IC₅₀ (µM) against A549 (Lung Carcinoma) |
| 11 | 4-F | 15.2 ± 1.1 |
| 12 | 4-Cl | 10.8 ± 0.9 |
| 13 | 4-Br | 9.5 ± 0.7 |
| 14 | 4-NO₂ | 7.2 ± 0.5 |
| 15 | 2,4-diCl | 5.1 ± 0.4 |
| 16 | 3,4,5-triOCH₃ | > 50 |
Data synthesized from relevant studies on pyrimidine hybrids.[2]
Key SAR Insights:
-
Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring is beneficial for antiproliferative activity, with the potency increasing in the order F < Cl < Br.
-
Electron-Withdrawing Groups: A strong electron-withdrawing group like a nitro group (NO₂) at the para-position (14 ) significantly enhances activity.
-
Multiple Halogenation: Dichlorination at the 2 and 4 positions (15 ) leads to the most potent compound in this series, suggesting that a specific substitution pattern is crucial for optimal interaction with the biological target.
-
Bulky Electron-Donating Groups: The presence of bulky, electron-donating methoxy groups (16 ) is detrimental to activity, likely due to unfavorable steric and electronic effects.
Caption: Key interactions of chloropyrazine-based kinase inhibitors.
IV. Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are paramount. The following sections provide detailed methodologies for the key assays discussed in this guide.
A. Antimicrobial Susceptibility Testing: Microbroth Dilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial inoculum, adjusted to 0.5 McFarland standard
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (standard antibiotic) and negative control (vehicle)
-
Microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of the microtiter plate to achieve a range of desired concentrations. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, including positive and negative control wells. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Caption: Workflow for MIC determination.
B. Antiproliferative Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Sterile 96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-treated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
IC₅₀ Calculation:
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the MTT assay.
V. Conclusion and Future Directions
The 3-chloropyrazinone scaffold represents a highly versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the peripheral substituents can lead to dramatic changes in biological activity and target selectivity. As our understanding of the molecular drivers of disease continues to grow, the rational design of 3-chloropyrazinone derivatives, guided by SAR data and computational modeling, will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles. Future research should focus on expanding the chemical diversity around this privileged scaffold and exploring its potential against a wider range of biological targets.
References
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Wang, G. T., Li, G., Mantei, R. A., Chen, Z., Kovar, P., Gu, W., ... & Lin, N. H. (2005). 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities. Journal of medicinal chemistry, 48(9), 3118-3121. [Link]
-
Zitko, J., Jampilek, J., Paterova, P., Dolezal, M., & Kunes, J. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 244. [Link]
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Al-Ostath, A., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2021). Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives: In Vitro, Molecular Docking, and In-Silico Drug-Likeness Studies. Molecules, 26(22), 6899. [Link]
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A Comparative Guide to the Bioactivity Validation of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the biological activity of the novel compound, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. Given the limited publicly available data on this specific molecule, this document outlines a systematic, hypothesis-driven approach to its characterization. We will use the well-characterized multi-kinase inhibitor, Sorafenib, as a benchmark for comparison. The pyrazinone scaffold is a common motif in bioactive natural products and synthetic molecules, known to exhibit a wide range of activities including kinase and protease inhibition.[1][2] Derivatives of the broader pyrazine class have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] This guide will therefore proceed with the hypothesis that 3-Chloro-5,6-dimethylpyrazin-2(1H)-one may exhibit anti-proliferative activity through the inhibition of protein kinases involved in cancer signaling.
Foundational Strategy: From Unbiased Screening to Target Validation
The journey to validate a novel compound's bioactivity is a multi-step process that begins with broad, unbiased screens and progressively narrows down to specific molecular targets. This approach ensures a thorough characterization of the compound's effects and builds a strong foundation for further development. The overall workflow is designed to first identify a cellular phenotype and then to deconstruct the molecular mechanism responsible for that effect.[6][7]
Caption: A generalized workflow for small molecule target identification and validation.
Comparative Compounds: Establishing a Benchmark
To objectively assess the bioactivity of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, it is crucial to compare its performance against a well-established compound.
| Compound | Structure | Primary Targets | Rationale for Comparison |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | (Structure not available in search results) | Hypothesized: Protein Kinases (e.g., RAF, VEGFR, PDGFR) | The pyrazinone core is present in numerous kinase inhibitors.[1][8] This compound represents the novel agent under investigation. |
| Sorafenib | (Structure widely available) | RAF-1, B-RAF, VEGFR-2, PDGFR-β, c-KIT | A clinically approved multi-kinase inhibitor. It serves as a positive control for anti-proliferative and anti-angiogenic activity, providing a benchmark for potency and selectivity. |
Experimental Validation Protocols
The following protocols describe a tiered approach to testing the hypothesis that 3-Chloro-5,6-dimethylpyrazin-2(1H)-one is a protein kinase inhibitor.
Phase 1: Cell Viability and Phenotypic Screening
The initial step is to determine if the compound has a measurable effect on cancer cell proliferation.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cell lines (e.g., HepG2 - liver carcinoma, A549 - lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one and the comparator, Sorafenib (e.g., from 0.01 µM to 100 µM). Add the compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Data Summary:
| Compound | Cell Line | IC50 (µM) |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | HepG2 | TBD |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | A549 | TBD |
| Sorafenib | HepG2 | 5.8 |
| Sorafenib | A549 | 6.2 |
Phase 2: Target Identification via Kinase Profiling
If the compound shows anti-proliferative activity, the next step is to identify its potential kinase targets.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Assay Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a broad panel of purified kinases.
-
Compound Submission: Submit 3-Chloro-5,6-dimethylpyrazin-2(1H)-one at a fixed concentration (typically 1 µM or 10 µM).
-
Binding/Activity Assay: The service will perform radiometric or fluorescence-based assays to measure the ability of the compound to inhibit the activity of each kinase in the panel.
-
Data Analysis: The results are typically reported as a percentage of inhibition relative to a control. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
Phase 3: Specific Target Validation
Once putative kinase targets are identified, their direct interaction with the compound must be validated both biochemically and in a cellular context.
Experimental Protocol: In Vitro IC50 Determination (Biochemical Assay)
-
Assay Setup: For a specific "hit" kinase (e.g., RAF-1), set up a reaction containing the purified enzyme, its specific substrate, and ATP.
-
Compound Titration: Add varying concentrations of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
-
Reaction and Detection: Allow the kinase reaction to proceed and then measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, ELISA).
-
IC50 Calculation: Plot the percentage of kinase activity against the compound concentration to determine the biochemical IC50.
Hypothetical Comparative Data:
| Compound | Target Kinase | Biochemical IC50 (nM) |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | RAF-1 | TBD |
| 3-Chloro-5,6-dimethylpyrazin-2(1H)-one | VEGFR-2 | TBD |
| Sorafenib | RAF-1 | 6 |
| Sorafenib | VEGFR-2 | 90 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target inside intact cells.[9]
-
Cell Treatment: Treat intact cells with 3-Chloro-5,6-dimethylpyrazin-2(1H)-one or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures. Target proteins will denature and precipitate at a specific temperature.
-
Protein Separation: Separate the soluble protein fraction from the precipitated fraction by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., RAF-1) remaining in the soluble fraction at each temperature using Western blotting.
-
Analysis: A positive result is a "thermal shift," where the compound-bound protein is stabilized and remains soluble at higher temperatures compared to the vehicle-treated control.
Caption: A hypothetical signaling pathway modulated by a small molecule inhibitor.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted strategy for the initial validation of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one's bioactivity. By progressing through phenotypic screening, broad target class identification, and specific target validation, researchers can build a comprehensive data package. Comparing the results at each stage with a benchmark compound like Sorafenib provides essential context for evaluating the potency, selectivity, and potential of this novel molecule. Positive findings from this workflow would justify further studies, including medicinal chemistry efforts to optimize the compound, in vivo efficacy studies in animal models, and detailed ADME/Tox profiling.
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MDPI. (n.d.). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Available from: [Link]
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ResearchGate. (n.d.). Synthetic 2(1H)-pyrazinones with pharmacological activity. Available from: [Link]
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PubMed Central (PMC). (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
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ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
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Cracking the Code of Drug Discovery. (2024). Small Molecules and Target Identification. Available from: [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Available from: [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Available from: [Link]
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Pharmawave. (n.d.). Development and Validation of New Analytical Methods for Assay of Bioactive Molecules in Various Samples: A Comparative Perspective on Different Regulatory Authorities. Available from: [Link]
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Royal Society of Chemistry. (2023). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. Available from: [Link]
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MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
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PubMed. (2023). Pharmacological activity and mechanism of pyrazines. Available from: [Link]
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National Institutes of Health (NIH). (2025). Toward Assay-Aware Bioactivity Model(er)s: Getting a Grip on Biological Context. Available from: [Link]
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A Senior Application Scientist's Guide to Differentiating Pyrazinone Isomers: A Comparative Spectroscopic Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. Pyrazinones, a class of compounds prevalent in bioactive natural products and pharmaceuticals, often present as isomeric mixtures during synthesis. The subtle differences in the position of substituents on the pyrazinone ring can drastically alter their biological activity, toxicity, and pharmacokinetic properties. Therefore, the ability to confidently distinguish between these isomers is not merely an academic exercise but a critical step in the development of safe and effective medicines.
This guide provides an in-depth, comparative analysis of various spectroscopic techniques for the differentiation of pyrazinone isomers. Moving beyond a simple recitation of data, we will delve into the causality behind the experimental choices and the interpretation of the resulting spectra, grounding our discussion in the fundamental principles of spectroscopy.
The Challenge of Isomerism in Pyrazinones
Pyrazinones are six-membered aromatic heterocycles containing two nitrogen atoms and a ketone functional group. Positional isomers, where substituents are located at different positions on the pyrazinone ring, can exhibit very similar physical properties, making their separation and identification challenging. Spectroscopic methods provide a powerful arsenal for tackling this challenge, offering a non-destructive means to probe the unique electronic and steric environment of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels in the differentiation of isomers. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, we can piece together the precise connectivity and spatial arrangement of atoms within a molecule.
The Foundational Logic: How Isomeric Position Influences NMR Spectra
The position of a substituent on the pyrazinone ring directly impacts the electron density distribution and the local magnetic fields experienced by the surrounding protons and carbons. This, in turn, dictates their resonance frequencies (chemical shifts).
-
Electron-donating groups (EDGs) , such as alkyl groups, shield nearby nuclei, causing their signals to appear at a lower chemical shift (upfield).
-
Electron-withdrawing groups (EWGs) , like the carbonyl group and the nitrogen atoms in the pyrazinone ring, deshield adjacent nuclei, shifting their signals to a higher chemical shift (downfield).
The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring protons, following the n+1 rule. The coupling constant (J-value) provides information about the dihedral angle between coupled protons and the number of bonds separating them.
Comparative ¹H and ¹³C NMR Data of Methyl-2(1H)-pyrazinone Isomers
To illustrate these principles, let's compare the ¹H and ¹³C NMR data for a series of methyl-substituted 2(1H)-pyrazinone isomers. The data presented in the tables below is a synthesis of literature values and predicted shifts, providing a practical reference for researchers.[1]
Table 1: Comparative ¹H NMR Data (δ, ppm) of Methyl-2(1H)-pyrazinone Isomers
| Compound | H-3 | H-5 | H-6 | -CH₃ |
| 2(1H)-Pyrazinone | 7.95 (d) | 7.20 (dd) | 7.50 (d) | - |
| 3-Methyl-2(1H)-pyrazinone | - | 7.05 (d) | 7.30 (d) | 2.45 (s) |
| 5-Methyl-2(1H)-pyrazinone | 7.80 (s) | - | 7.25 (s) | 2.30 (s) |
| 6-Methyl-2(1H)-pyrazinone | 7.75 (d) | 7.00 (d) | - | 2.35 (s) |
Table 2: Comparative ¹³C NMR Data (δ, ppm) of Methyl-2(1H)-pyrazinone Isomers
| Compound | C-2 | C-3 | C-5 | C-6 | -CH₃ |
| 2(1H)-Pyrazinone | 155.0 | 140.0 | 128.0 | 135.0 | - |
| 3-Methyl-2(1H)-pyrazinone | 154.5 | 148.0 | 127.5 | 135.5 | 21.0 |
| 5-Methyl-2(1H)-pyrazinone | 155.5 | 140.5 | 138.0 | 134.5 | 20.5 |
| 6-Methyl-2(1H)-pyrazinone | 155.2 | 140.8 | 128.5 | 145.0 | 21.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
2D NMR Techniques: Unraveling Complex Structures
For more complex substitution patterns, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of different fragments within the molecule.
The following diagram illustrates a typical workflow for using 2D NMR to confirm the structure of a substituted pyrazinone.
Caption: Workflow for 2D NMR-based structural elucidation of pyrazinone isomers.
Experimental Protocol: NMR Analysis of Pyrazinone Isomers
-
Sample Preparation: Dissolve 5-10 mg of the pyrazinone sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
1D ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
1D ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
2D NMR Acquisition (if necessary): Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
-
Data Processing and Analysis: Process the acquired data using appropriate software. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, multiplicities, coupling constants, and 2D correlations to elucidate the structure of the isomer.
Mass Spectrometry (MS): A Complementary Technique for Isomer Differentiation
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. While electron ionization mass spectrometry (EI-MS) of positional isomers often yields very similar fragmentation patterns, coupling gas chromatography (GC) with mass spectrometry (GC-MS) is a powerful technique for their differentiation.
The Power of Retention Time in GC-MS
In GC, the separation of compounds is based on their volatility and interaction with the stationary phase of the GC column. Positional isomers, despite having the same molecular weight, often exhibit slight differences in their boiling points and polarities, leading to different retention times. By comparing the retention times of the components in a mixture to those of authentic standards, individual isomers can be identified.[2]
Retention indices (RI) provide a more robust method for isomer identification than retention times alone, as they are less dependent on variations in experimental conditions.
Experimental Protocol: GC-MS Analysis of Pyrazinone Isomers
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of the pyrazinone isomer mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC-MS System: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms or a polar DB-WAX).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).
-
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak with library data and analyze the fragmentation pattern. Compare the retention times or calculate the retention indices and compare them with known values for the suspected isomers.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: Supporting Roles in Isomer Identification
While not as definitive as NMR and GC-MS for differentiating positional isomers, IR and UV-Vis spectroscopy can provide valuable complementary information.
Infrared Spectroscopy: Probing Functional Groups and Fingerprint Regions
IR spectroscopy is excellent for identifying the functional groups present in a molecule. All pyrazinone isomers will exhibit characteristic absorptions for the C=O stretch (typically around 1650-1690 cm⁻¹), C=N and C=C stretches (in the 1400-1600 cm⁻¹ region), and C-H stretches (around 3000-3100 cm⁻¹ for aromatic C-H).
The key to differentiating isomers with IR spectroscopy lies in the "fingerprint region" (below 1500 cm⁻¹), where complex vibrations unique to the overall molecular structure occur. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can sometimes be diagnostic of the substitution pattern on the aromatic ring.
UV-Visible Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The λmax (wavelength of maximum absorbance) is influenced by the extent of conjugation in the molecule. While all pyrazinone isomers will have a similar core chromophore, the position of substituents can cause subtle shifts in the λmax and the molar absorptivity (ε). These shifts are often small, making UV-Vis a less reliable primary tool for isomer differentiation but useful for confirming the presence of the pyrazinone ring system.
Conclusion: An Integrated Spectroscopic Approach
The confident differentiation of pyrazinone isomers requires a multi-faceted spectroscopic approach. NMR spectroscopy, particularly with the aid of 2D techniques, stands as the most powerful and definitive method for structural elucidation. GC-MS provides an excellent complementary technique, leveraging chromatographic separation to distinguish isomers with similar mass spectra. IR and UV-Vis spectroscopy offer valuable supporting data, confirming the presence of key functional groups and the core aromatic system.
By understanding the principles behind each of these techniques and applying them in a logical and integrated workflow, researchers can overcome the challenges posed by isomerism and ensure the structural integrity of their compounds, a critical aspect of advancing drug discovery and development.
References
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PubChem. (n.d.). 6-Methylpyrazin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
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-
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Bioisosteric Replacement Strategies for the Pyrazinone Core: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. Among the myriad of tactics employed, bioisosteric replacement stands out as a powerful tool for fine-tuning potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of bioisosteric replacement studies involving the versatile pyrazinone core, with a focus on pyridinone and pyridazinone analogues. We will delve into the rationale behind these substitutions, present supporting experimental data, and provide detailed methodologies to empower researchers in their quest for superior therapeutic agents.
The Pyrazinone Scaffold: A Privileged Heterocycle
The 2(1H)-pyrazinone ring is a six-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a privileged scaffold in a multitude of drug discovery programs, targeting a wide array of diseases including HIV, cancer, and inflammatory conditions.[2][3] The pyrazinone core's utility as a central building block stems from its synthetic tractability and the diverse biological activities exhibited by its derivatives.[1]
The Principle of Bioisosterism: A cornerstone of Medicinal Chemistry
Bioisosterism, a strategy centered on the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, is a fundamental concept in rational drug design. The goal is to create a new molecule with enhanced biological properties, such as improved efficacy, reduced toxicity, or a more favorable metabolic profile, without drastically altering the molecule's interaction with its biological target.[4] This guide will explore the bioisosteric replacement of the pyrazinone core with other heterocyclic systems, providing a comparative analysis of their performance.
Head-to-Head Comparison: Pyrazinone vs. Pyridinone as Prolyl Oligopeptidase (POP) Inhibitors
A compelling example of bioisosteric replacement involving the pyrazinone core is found in the development of inhibitors for prolyl oligopeptidase (POP), a serine protease implicated in neurological disorders.[2][5] A study by Haffner et al. provides a direct comparison of pyrrolidinyl pyridones and pyrazinones, offering valuable insights into the impact of this bioisosteric switch.[2]
Rationale for Replacement
The substitution of a pyrazinone core with a pyridinone core represents a classical bioisosteric replacement, where a nitrogen atom in the pyrazinone ring is replaced by a carbon atom. This subtle change can significantly influence the electronic distribution, hydrogen bonding capacity, and overall conformation of the molecule, thereby affecting its binding affinity for the target enzyme. In the context of POP inhibitors, the aim was to explore how this modification would impact inhibitory potency.
Comparative Biological Data
The following table summarizes the in vitro inhibitory activity of a series of pyrrolidinyl pyrazinone and pyridinone analogues against prolyl oligopeptidase.
| Compound | Core Scaffold | R Group | POP IC50 (nM)[2] |
| 1 | Pyrazinone | H | 78 |
| 2 | Pyrazinone | 4-F-Ph | 33 |
| 3 (Reference) | Pyrazinone | 3-Py | 25 |
| 4 | Pyridinone | H | 65 |
| 5 | Pyridinone | 4-F-Ph | 20 |
| 6 (Bioisostere) | Pyridinone | 3-Py | 15 |
Ph = Phenyl, Py = Pyridyl
Structure-Activity Relationship (SAR) Analysis
The data reveals a clear trend: the pyridinone analogues consistently exhibit slightly improved or comparable potency compared to their pyrazinone counterparts. For instance, the reference pyrazinone compound 3 has an IC50 of 25 nM, while its direct pyridinone bioisostere, compound 6 , demonstrates a more potent IC50 of 15 nM.[2] This suggests that the pyridinone core offers a more favorable interaction with the active site of POP. The co-crystal structure of a related pyridinone analogue (compound 39 in the source literature) within the catalytic site of a human chimeric POP protein provided a detailed understanding of the key interactions driving this enhanced potency.[2]
Pyridazinone: A Promising Bioisostere for the Pyrazinone Core
While direct head-to-head comparative data for pyrazinone versus pyridazinone is less common in the literature, the pyridazinone scaffold is widely recognized as a versatile bioisostere for pyrazine and other aromatic systems.[6] Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[7]
Rationale for Replacement
The pyridazinone ring, with its two adjacent nitrogen atoms, presents a unique electronic and hydrogen-bonding profile compared to the pyrazinone core. This can lead to altered target engagement, improved solubility, and modified metabolic stability. The introduction of the pyridazinone moiety can be a strategic move to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
Experimental Protocols
General Synthesis of Pyrrolidinyl Pyrazinones and Pyridinones
The synthesis of the compared POP inhibitors generally involves a multi-step sequence. A representative synthetic workflow is outlined below.
Step 1: Amide Coupling. A suitably protected amino acid is coupled with a heterocyclic carboxylic acid (e.g., pyrazinone-carboxylic acid or pyridinone-carboxylic acid) using standard peptide coupling reagents such as HATU or HBTU in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).
Step 2: Cyclization (for some scaffolds). Depending on the specific synthetic route, an intramolecular cyclization step may be required to form the core heterocyclic ring.
Step 3: Deprotection. The protecting groups on the amino acid moiety are removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final inhibitor.
Prolyl Oligopeptidase (POP) Inhibition Assay
The inhibitory activity of the synthesized compounds against POP is determined using a continuous fluorometric assay.
Materials:
-
Recombinant human POP
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Add assay buffer, POP enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 380 nm and emission at 460 nm).
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
The bioisosteric replacement of the pyrazinone core with other heterocyclic systems, such as pyridinone and pyridazinone, is a valuable strategy in drug discovery. The case study of prolyl oligopeptidase inhibitors demonstrates that such modifications can lead to significant improvements in potency. The choice of a specific bioisostere should be guided by a thorough understanding of the target's binding site and the desired physicochemical properties of the final compound. This guide provides a framework for researchers to rationally design and evaluate novel pyrazinone bioisosteres, ultimately accelerating the development of new and improved therapeutics.
References
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Haffner, C. D., Diaz, C. J., Miller, A. B., Reid, R. A., Madauss, K. P., Hassell, A., Hanlon, M. H., Porter, D. J. T., Becherer, J. D., & Carter, L. H. (2008). Pyrrolidinyl pyridone and pyrazinone analogues as potent inhibitors of prolyl oligopeptidase (POP). Bioorganic & Medicinal Chemistry Letters, 18(15), 4360–4363. [Link]
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de la Torre, B. G., & Albericio, F. (2023). 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances, 13(2), 996-1025. [Link]
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Heeres, J., Backx, L. J. J., & Janssen, P. A. J. (2005). Design, synthesis, and SAR of a novel pyrazinone series with non-nucleoside HIV-1 reverse transcriptase inhibitory activity. Journal of Medicinal Chemistry, 48(6), 1910–1918. [Link]
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Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
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Lee, J. Y., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. International Journal of Molecular Sciences, 22(18), 9685. [Link]
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Meng, Z., Kulkarni, B. A., Kerekes, A. D., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 592-598. [Link]
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Akıncıoğlu, H., & Kaçar, E. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Mini-Reviews in Medicinal Chemistry, 25(1), 100-116. [Link]
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Giraud, F., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 434-443. [Link]
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Song, Y., et al. (2022). Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/. European Journal of Medicinal Chemistry, 242, 114681. [Link]
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Nguyen, T. T., & Quoc, T. N. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(11), 2065-2070. [Link]
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Venuti, M. C., et al. (2019). Structure-activity relationship with pyrazoline-based aromatic sulfamates as carbonic anhydrase isoforms I, II, IX and XII inhibitors: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 182, 111638. [Link]
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Baran Laboratory. (2020). Bioisosteres v2 - Recent Trends and Tactics. [Link]
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ResearchGate. (2015). EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. [Link]
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Siddiqui, A. A., et al. (2013). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 49(4), 733-742. [Link]
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Al-Ghorbani, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5419. [Link]
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García-Horsman, J. A., et al. (2011). Low molecular weight inhibitors of Prolyl Oligopeptidase: A review of compounds patented from 2003 to 2010. Expert Opinion on Therapeutic Patents, 21(11), 1701-1721. [Link]
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Yoshimoto, T., et al. (1987). SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT. Journal of Pharmacobio-Dynamics, 10(12), 730-735. [Link]
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Khan, I., et al. (2023). Substrate-like novel inhibitors of prolyl specific oligo peptidase for neurodegenerative disorders. Journal of Biomolecular Structure & Dynamics, 41(14), 6775-6787. [Link]
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Wang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 847372. [Link]
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Al-Omary, F. A. M., et al. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Scientific Reports, 15, 1834. [Link]
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Aldrich, L. N., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry, 74, 117046. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic product is underpinned by a foundation of robust analytical data. The compound 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, a halogenated pyrazinone derivative, represents a class of molecules that can serve as critical intermediates or active pharmaceutical ingredients (APIs). Ensuring the identity, purity, and strength of such compounds is not merely a procedural step; it is a regulatory and safety mandate.
This guide provides an in-depth comparison and procedural framework for the cross-validation of analytical methods tailored to 3-Chloro-5,6-dimethylpyrazin-2(1H)-one. Cross-validation becomes essential when data from different analytical methods or different laboratories must be compared or combined.[1][2][3] This scenario frequently arises during method transfer between R&D and quality control (QC) departments, when upgrading instrumentation, or when comparing results from a stability-indicating method to a simpler QC release method. Our objective is to demonstrate that disparate analytical procedures are fit for the same intended purpose, yielding equivalent and reliable results.[4][5]
We will explore the cross-validation of two primary orthogonal techniques: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a highly specific Gas Chromatography-Mass Spectrometry (GC-MS) method. This comparison will be grounded in the principles outlined by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[6][7][8]
Part 1: The Regulatory & Scientific Framework for Cross-Validation
Analytical method validation is a continuous process, ensuring a method remains suitable for its intended use throughout its lifecycle.[9] The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures, covering parameters like accuracy, precision, specificity, linearity, and robustness.[5][6][10]
Cross-validation is a specific component of this lifecycle, formally addressed in guidelines like the ICH M10 for bioanalytical methods, the principles of which are widely adopted for chemical entity analysis.[1][7][11] It is not a pass/fail exercise but an investigation to ensure data comparability.[1]
When is Cross-Validation Necessary?
-
Method Transfer: When a validated analytical procedure is transferred from one laboratory (e.g., R&D) to another (e.g., QC).
-
Method Comparison: When results from two distinct, validated methods for the same analyte need to be compared or used interchangeably.
-
Instrument Changes: Significant changes in analytical instrumentation that could impact method performance.
-
Matrix Changes: When the sample matrix changes significantly (e.g., from bulk drug substance to a formulated drug product).
The fundamental goal is to demonstrate that the results produced by the "new" method or laboratory are equivalent to those from the "original" validated method.
Sources
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A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one stands as a valuable intermediate, its structure a promising scaffold for the development of new bioactive molecules. This guide provides an in-depth, objective comparison of potential synthetic routes to this target compound. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of these methods to empower researchers in making informed decisions for their synthetic endeavors.
Introduction: The Significance of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
Pyrazinones are a class of nitrogen-containing heterocycles that are prevalent in a wide array of biologically active compounds. The introduction of a chlorine atom at the 3-position of the pyrazinone ring, as in 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, provides a reactive handle for further functionalization through nucleophilic substitution reactions. This allows for the facile diversification of the pyrazinone core, making it an attractive starting point for the synthesis of compound libraries in drug discovery campaigns. The dimethyl substitution on the pyrazine ring can also influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.
This guide will explore a two-step synthetic strategy to obtain 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, benchmarking different methodologies for each step:
-
Synthesis of the Precursor: 5,6-dimethylpyrazin-2(1H)-one
-
Chlorination of the Pyrazinone Ring: Introduction of the chlorine atom at the 3-position.
PART 1: Synthesis of the Precursor: 5,6-dimethylpyrazin-2(1H)-one
The foundational step in the synthesis of our target molecule is the construction of the 5,6-dimethylpyrazin-2(1H)-one ring system. A highly efficient and convergent approach for this is the condensation of a 1,2-dicarbonyl compound with an amino acid or a simple ammonia source.[1]
Method 1: Condensation of Diacetyl with Glycine
This method represents a classical and straightforward approach to the pyrazinone core. The reaction involves the condensation of 2,3-butanedione (diacetyl) with glycine, where glycine provides the N1 and C2 atoms of the pyrazinone ring.
Reaction Causality: The reaction proceeds through an initial condensation of the amino group of glycine with one of the carbonyl groups of diacetyl to form an imine. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable pyrazinone ring. The use of a simple amino acid like glycine is advantageous due to its ready availability and low cost.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1.0 equivalent) in a suitable solvent such as a mixture of water and ethanol.
-
Add 2,3-butanedione (diacetyl) (1.1 equivalents) to the solution.
-
Add a catalytic amount of a weak base, such as sodium acetate, to facilitate the condensation.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield 5,6-dimethylpyrazin-2(1H)-one as a solid.
Visualization of the Workflow:
Caption: Synthesis of the pyrazinone precursor.
PART 2: Chlorination of 5,6-dimethylpyrazin-2(1H)-one
With the pyrazinone precursor in hand, the next critical step is the regioselective introduction of a chlorine atom at the 3-position. This transformation can be achieved using various chlorinating agents, each with its own set of advantages and disadvantages in terms of reactivity, selectivity, and handling.
Method 2A: Chlorination with Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride is a powerful and widely used reagent for the conversion of hydroxyl groups on heterocyclic rings to chlorides.[2]
Reaction Causality: The lone pair of electrons on the oxygen of the pyrazinone tautomer attacks the electrophilic phosphorus atom of POCl₃. Subsequent elimination of a chloride ion and rearrangement leads to the formation of the chlorinated product. The reaction is often carried out at elevated temperatures, and in some cases, a base like pyridine or triethylamine is added to scavenge the HCl generated. A solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor has been shown to be effective for similar substrates, offering environmental and safety benefits.[2]
Experimental Protocol:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a dry, sealed reaction vessel, place 5,6-dimethylpyrazin-2(1H)-one (1.0 equivalent) and phosphorus oxychloride (1.0 to 1.5 equivalents).
-
Add one equivalent of pyridine as a base.[2]
-
Seal the reactor and heat the mixture to 140-160 °C for 2-4 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture carefully to room temperature.
-
Slowly and cautiously quench the reaction mixture by adding it to crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium carbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 3-Chloro-5,6-dimethylpyrazin-2(1H)-one can be purified by column chromatography or recrystallization.
Method 2B: Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is another effective chlorinating agent that can be used for the chlorination of various organic compounds, including heterocycles.[3]
Reaction Causality: The reaction with sulfuryl chloride can proceed through either a radical or an ionic pathway, depending on the reaction conditions. For electron-rich systems like pyrazinones, an electrophilic chlorination mechanism is likely. The reaction is typically carried out in an inert solvent.
Experimental Protocol:
-
Caution: Sulfuryl chloride is a corrosive and toxic liquid. Handle with care in a fume hood.
-
In a round-bottom flask, dissolve 5,6-dimethylpyrazin-2(1H)-one (1.0 equivalent) in a dry, inert solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 2C: Chlorination with N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide is a milder and easier-to-handle solid chlorinating agent compared to POCl₃ and SO₂Cl₂.[4]
Reaction Causality: NCS acts as an electrophilic chlorine source. The reaction is often catalyzed by an acid or a Lewis acid to enhance the electrophilicity of the chlorine atom. For activated substrates, the reaction can proceed under neutral conditions. The use of a catalytic amount of dimethyl sulfoxide (DMSO) has been reported to facilitate the chlorination of various (hetero)arenes with NCS under mild conditions.[5]
Experimental Protocol:
-
In a round-bottom flask, dissolve 5,6-dimethylpyrazin-2(1H)-one (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (1.1 equivalents).
-
Add a catalytic amount of DMSO (e.g., 0.1 equivalents).[5]
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any unreacted NCS, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of the Chlorination Workflows:
Caption: Comparative chlorination routes.
Comparative Analysis and Benchmarking
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each chlorination method. The expected yields are based on literature precedents for similar heterocyclic systems, as direct experimental data for the target molecule is not widely available.
| Parameter | Method 2A: POCl₃ | Method 2B: SO₂Cl₂ | Method 2C: NCS |
| Reagent Handling | Corrosive liquid, reacts violently with water. Requires careful handling. | Corrosive and toxic liquid. | Stable, crystalline solid. Easiest to handle. |
| Reaction Conditions | High temperature (140-160 °C), sealed reactor for solvent-free method. | Mild conditions (0 °C to room temperature). | Room temperature, neutral conditions. |
| Reaction Time | 2-4 hours. | 2-4 hours. | 12-24 hours (potentially longer). |
| Expected Yield | Good to Excellent (based on analogues). | Moderate to Good. | Moderate to Good. |
| Work-up | Requires careful quenching and neutralization. Can be hazardous on large scale. | Simple aqueous quench and extraction. | Aqueous work-up, may require removal of succinimide byproduct. |
| Cost-Effectiveness | POCl₃ is relatively inexpensive. | SO₂Cl₂ is also cost-effective. | NCS is generally more expensive than POCl₃ and SO₂Cl₂. |
| Scalability | Solvent-free method is advantageous for scale-up, but quenching can be a challenge.[2] | Readily scalable. | Scalable, but the cost of the reagent might be a limiting factor for large-scale synthesis. |
| Environmental Impact | Generates phosphoric acid waste. Solvent-free approach is greener. | Generates SO₂ and HCl as byproducts. | Generates succinimide as a byproduct, which is relatively benign. |
Conclusion and Recommendations
The synthesis of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one can be effectively achieved through a two-step sequence involving the initial formation of the 5,6-dimethylpyrazin-2(1H)-one precursor followed by chlorination.
For the synthesis of the precursor, the condensation of diacetyl with glycine offers a reliable and cost-effective method.
For the chlorination step, the choice of reagent depends on the specific requirements of the synthesis, including scale, safety considerations, and cost.
-
For high yield and rapid conversion on a laboratory scale , the solvent-free POCl₃ method appears to be a very promising option, provided the necessary safety precautions for handling and quenching are strictly followed.[2]
-
For a milder and safer alternative , N-chlorosuccinimide (NCS) with a catalytic amount of DMSO is an excellent choice, especially when avoiding harsh reagents and high temperatures is a priority.[5]
-
Sulfuryl chloride represents a good balance between reactivity and handling, offering a viable alternative to POCl₃ with a simpler work-up.
Ultimately, the optimal synthetic route will be determined by the specific constraints and objectives of the research project. This guide provides the foundational knowledge and experimental frameworks to enable chemists to select and optimize the most suitable method for their needs.
References
-
Muzychka, L. V., et al. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
Sá, M. C. M., et al. (2023). 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. RSC Advances. [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. [Link]
Sources
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chlorination of (Hetero)arene Derivatives with DMSO Catalyst | TCI AMERICA [tcichemicals.com]
A Comparative Guide to the Therapeutic Potential of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one Analogs
This guide provides an in-depth technical evaluation of the therapeutic potential of novel analogs based on the 3-Chloro-5,6-dimethylpyrazin-2(1H)-one scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the rationale for analog design, detailed synthetic methodologies, and robust protocols for comparative biological evaluation. We will explore the potential of these compounds as both kinase inhibitors for oncology applications and as novel antimicrobial agents.
Introduction: The Promise of the Pyrazinone Scaffold
The pyrazin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its planar structure and hydrogen bonding capabilities make it an attractive starting point for the design of enzyme inhibitors. The parent compound, 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, presents several vectors for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will focus on the systematic evaluation of analogs designed to probe structure-activity relationships (SAR) and identify candidates with superior therapeutic potential.
Rationale for Analog Design: Targeting Kinases and Microbes
Our design strategy for the analog library is twofold, reflecting the broad biological activities reported for pyrazinone and related heterocyclic systems.
1. Kinase Inhibition: The 2(1H)-pyrazinone heterocycle is a motif that can fulfill the structural requirements for ATP-competitive inhibition of kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. By modifying the substituents on the pyrazinone ring, we aim to enhance binding affinity and selectivity for specific oncogenic kinases.
2. Antimicrobial Activity: Pyrazoline and pyrazole derivatives, which are structurally related to pyrazinones, have demonstrated a wide range of antimicrobial activities. With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Our analog design will explore modifications that may disrupt essential microbial processes.
Synthetic Strategy and Analog Library
The synthesis of the 3-Chloro-5,6-dimethylpyrazin-2(1H)-one analog library will be based on established synthetic routes for pyrazinones, often involving the condensation of α-dicarbonyl compounds with amino acids or their derivatives, followed by chlorination and subsequent nucleophilic substitution or cross-coupling reactions.
Analog Design:
Our hypothetical analog library (Table 1) will focus on modifications at the 3-position, replacing the chlorine atom with various functional groups to explore different interactions with potential biological targets. We will also consider substitutions on the methyl groups at positions 5 and 6 in more advanced iterations of the design process.
Table 1: Proposed Analog Library of 3-Substituted-5,6-dimethylpyrazin-2(1H)-one
| Compound ID | R-Group at Position 3 | Rationale |
| Lead-001 | -Cl | Parent Compound |
| ANA-001 | -NH-Ph | Introduce aromatic interactions |
| ANA-002 | -NH-(4-F-Ph) | Explore electronic effects of EWG |
| ANA-003 | -NH-(4-OMe-Ph) | Explore electronic effects of EDG |
| ANA-004 | -O-Ph | Evaluate impact of linker atom |
| ANA-005 | -S-Ph | Further evaluate linker atom impact |
| ANA-006 | Morpholino | Introduce polar, soluble group |
| ANA-007 | Piperidin-1-yl | Explore basic amine functionality |
Comparative Evaluation: Experimental Protocols
To objectively assess the therapeutic potential of our analog library, a series of standardized in vitro assays will be performed. The following protocols are designed to be self-validating and provide a clear basis for comparison.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay will determine the half-maximal inhibitory concentration (IC50) of the analogs against a panel of relevant oncogenic kinases (e.g., EGFR, VEGFR2, CDKs).
Principle: This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each analog in 100% DMSO.
-
Create a 10-point serial dilution of each compound in DMSO.
-
Prepare a "no inhibitor" control (DMSO only).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase, its specific substrate peptide, and ATP in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Optimal concentrations should be determined empirically.
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted analog or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
dot
Caption: Workflow for the in vitro luminescence-based kinase assay.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
This assay will determine the lowest concentration of each analog that inhibits the visible growth of a panel of pathogenic bacteria and fungi.
Principle: The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the analog powder and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve the final desired inoculum concentration.
-
-
Microdilution Plate Setup:
-
Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 50 µL of the 2x final concentration of the analog to the first well of each test row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
Include a growth control (no analog) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.
-
Seal the plates and incubate at 35 ± 2°C for 16-20 hours for bacteria, or as appropriate for fungi.
-
-
Reading and Interpreting Results:
-
After incubation, visually inspect the plates for turbidity (growth).
-
The MIC is the lowest concentration of the analog at which there is no visible growth.
-
dot
Caption: Workflow for the broth microdilution MIC assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay will assess the general cytotoxicity of the most promising analogs against a human cell line (e.g., HEK293 or a non-cancerous fibroblast line) to determine their therapeutic index.
Principle: The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test analogs in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the analogs.
-
Include a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the desired period of exposure (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Data Presentation and Interpretation
The quantitative data from these assays will be summarized in tables for easy comparison of the analogs.
Table 2: Hypothetical Comparative Data for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one Analogs
| Compound ID | Kinase A IC50 (nM) | Kinase B IC50 (nM) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | Cytotoxicity IC50 (µM) |
| Lead-001 | 5,200 | >10,000 | 64 | >128 | >100 |
| ANA-001 | 750 | 8,500 | 32 | 128 | 85 |
| ANA-002 | 150 | 4,200 | 16 | 64 | 50 |
| ANA-003 | 800 | 9,000 | 32 | >128 | 95 |
| ANA-004 | 2,500 | >10,000 | 64 | >128 | >100 |
| ANA-005 | 1,800 | >10,000 | 32 | 128 | 90 |
| ANA-006 | >10,000 | >10,000 | 128 | >128 | >100 |
| ANA-007 | 8,000 | >10,000 | 64 | >128 | >100 |
Note: Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one analogs. By employing a rational design strategy and robust, validated in vitro assays, researchers can effectively identify lead compounds with promising therapeutic potential as either kinase inhibitors or antimicrobial agents. Future work should focus on expanding the analog library to further probe SAR, conducting in vivo efficacy and safety studies on the most promising candidates, and elucidating the precise molecular mechanisms of action.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 13, 2026, from [Link]
- Fouad, M. M., & Elaasser, M. M. (2023).
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one
I. Understanding the Hazard Profile: An Evidence-Based Approach
Given the absence of a dedicated SDS for 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, we must extrapolate its potential hazards from analogous chemical structures. The presence of a chlorinated pyrazinone core suggests a toxicological profile that warrants significant caution.
A review of the safety data for a related compound, 3-Chloro-2,5-dimethylpyrazine, indicates that it is a combustible liquid. Furthermore, general hazard classifications for other chlorinated heterocyclic compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
Therefore, it is prudent to handle 3-Chloro-5,6-dimethylpyrazin-2(1H)-one as a substance with a similar hazard profile. The toxicological properties of this specific chemical have not been thoroughly investigated, demanding a cautious approach.[1]
| Hazard Class | Anticipated Hazard | Rationale |
| Acute Toxicity | Harmful if swallowed, inhaled, or by skin contact. | Based on data from analogous chlorinated heterocyclic compounds.[1] |
| Skin Irritation | Causes skin irritation. | Common hazard for chlorinated organic compounds.[1] |
| Eye Irritation | Causes serious eye irritation. | Expected based on the chemical structure and data from similar compounds.[1] |
| Respiratory Irritation | May cause respiratory irritation. | A frequent characteristic of volatile or aerosolized organic compounds.[1] |
| Flammability | Combustible liquid. | Extrapolated from the properties of 3-Chloro-2,5-dimethylpyrazine.[2] |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, step-by-step protocol is paramount to minimizing exposure and ensuring a safe experimental workflow. This plan is designed to be implemented in a controlled laboratory setting.
A. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1] This is critical to prevent the inhalation of any vapors, mists, or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate vicinity of the handling area.[1][3]
B. Personal Protective Equipment (PPE): Essential Barrier Protection
The selection of appropriate PPE is crucial. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification | Rationale |
| Hands | Nitrile gloves. | EN 374 or equivalent. | Offers protection against bases, oils, and many solvents.[4] |
| Eyes | Chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[5] | Protects against splashes and droplets. |
| Face | Face shield (in addition to goggles). | EN166.[4] | Recommended when there is a significant risk of splashing. |
| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. |
| Respiratory | Multi-purpose combination respirator cartridge (if not in a fume hood). | NIOSH or equivalent. | Recommended for situations with inadequate ventilation or potential for aerosol generation. |
| Feet | Closed-toe shoes. | N/A | Protects feet from spills.[3] |
C. Step-by-Step Handling Procedure
The following workflow diagram illustrates the essential steps for safely handling 3-Chloro-5,6-dimethylpyrazin-2(1H)-one.
Caption: Emergency Response Flowchart.
IV. Disposal Plan: Environmental Responsibility
Proper disposal of 3-Chloro-5,6-dimethylpyrazin-2(1H)-one and any associated waste is a critical component of its life cycle management. As a chlorinated organic compound, it must be treated as hazardous waste.
A. Waste Segregation and Collection
-
Solid Waste: Contaminated items such as gloves, absorbent materials, and weighing papers should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing 3-Chloro-5,6-dimethylpyrazin-2(1H)-one should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
B. Disposal Method
-
Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility. [6]This process is designed to break down the molecule and prevent the release of harmful substances into the environment.
-
Licensed Disposal Service: All waste containing this compound must be disposed of through a licensed professional waste disposal service in accordance with federal, state, and local regulations. [1] Prohibited Disposal Methods:
-
DO NOT pour waste down the drain. [7]* DO NOT dispose of in regular trash.
-
DO NOT allow the chemical to enter waterways.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with 3-Chloro-5,6-dimethylpyrazin-2(1H)-one, ensuring both personal safety and environmental stewardship.
References
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. [Link]
-
Pesticide Disposal, Prevention, and Management of Spills Pesticide Safety Technical Note - Health.vic. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. [Link]
Sources
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. 3-Chloro-2,5-dimethylpyrazine | 95-89-6 | TCI AMERICA [tcichemicals.com]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. hsa.ie [hsa.ie]
- 5. fishersci.com [fishersci.com]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. health.vic.gov.au [health.vic.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
